molecular formula C14H11F2NO B317766 2,4-difluoro-N-methyl-N-phenylbenzamide

2,4-difluoro-N-methyl-N-phenylbenzamide

Número de catálogo: B317766
Peso molecular: 247.24 g/mol
Clave InChI: GZNQGTACPXKGGF-UHFFFAOYSA-N
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Descripción

2,4-difluoro-N-methyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C14H11F2NO and its molecular weight is 247.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-difluoro-N-methyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-difluoro-N-methyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C14H11F2NO

Peso molecular

247.24 g/mol

Nombre IUPAC

2,4-difluoro-N-methyl-N-phenylbenzamide

InChI

InChI=1S/C14H11F2NO/c1-17(11-5-3-2-4-6-11)14(18)12-8-7-10(15)9-13(12)16/h2-9H,1H3

Clave InChI

GZNQGTACPXKGGF-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F

SMILES canónico

CN(C1=CC=CC=C1)C(=O)C2=C(C=C(C=C2)F)F

Origen del producto

United States
Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2,4-difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the synthesis and comprehensive characterization of 2,4-difluoro-N-methyl-N-phenylbenzamide, a compound of interest in pharmaceutical and materials science research. We present a robust and reproducible synthetic protocol, grounded in fundamental principles of organic chemistry, and detail a multi-technique analytical workflow to ensure the unequivocal confirmation of the compound's structure, purity, and identity. This document is intended for researchers, chemists, and drug development professionals, offering both a practical laboratory guide and a deeper understanding of the causality behind the selected methodologies.

Introduction and Strategic Importance

Fluorinated benzamides are a privileged structural class in medicinal chemistry, frequently appearing in marketed drugs and clinical candidates. The incorporation of fluorine atoms can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. 2,4-difluoro-N-methyl-N-phenylbenzamide serves as a valuable intermediate and a core scaffold for the development of more complex molecules. A reliable and well-characterized synthetic route is paramount for ensuring the quality and reproducibility of downstream research and development efforts.

This guide eschews a simple recitation of steps, instead focusing on the strategic rationale behind the chosen synthetic pathway and the synergistic nature of the analytical techniques employed for its validation.

Synthesis Strategy and Mechanism

Retrosynthetic Analysis and Route Selection

The target molecule is a tertiary amide. The most direct and efficient disconnection from a retrosynthetic perspective is at the amide C-N bond. This approach identifies a carboxylic acid derivative and a secondary amine as the ideal starting materials.

Specifically, the reaction between 2,4-difluorobenzoyl chloride and N-methylaniline is the chosen synthetic route. This method is favored for several key reasons:

  • High Reactivity: Acid chlorides are highly electrophilic, leading to a rapid and often high-yielding reaction with amine nucleophiles.[][2]

  • Commercial Availability: Both 2,4-difluorobenzoyl chloride and N-methylaniline are readily available, cost-effective starting materials.

  • Favorable Stoichiometry: The reaction proceeds in a 1:1 molar ratio, simplifying reaction setup and material planning.

Reaction Mechanism: Nucleophilic Acyl Substitution

The formation of the amide bond proceeds via a classic nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline attacks the highly electrophilic carbonyl carbon of 2,4-difluorobenzoyl chloride. This forms a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion as a good leaving group and forming the stable amide bond. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
2,4-Difluorobenzoyl Chloride≥98%Sigma-Aldrich
N-Methylaniline≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99%, distilledAcros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Hydrochloric Acid (HCl)1 M AqueousVWR Chemicals
Sodium Bicarbonate (NaHCO₃)Saturated AqueousVWR Chemicals
Brine (Saturated NaCl)AqueousVWR Chemicals
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. 2,4-Difluorobenzoyl chloride is corrosive and moisture-sensitive. N-methylaniline is toxic.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2,4-difluorobenzoyl chloride (1.0 eq).

  • Solvent Addition: Dissolve the acid chloride in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with stirring.

  • Amine & Base Addition: In a separate flask, prepare a solution of N-methylaniline (1.05 eq) and triethylamine (1.2 eq) in anhydrous DCM. Add this solution to the stirred, cooled acid chloride solution dropwise via an addition funnel over 20-30 minutes. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting acid chloride is fully consumed.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess N-methylaniline and triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the final product's identity, structure, and purity.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reaction Amide Coupling Workup Aqueous Work-up Reaction->Workup Quench & Extract Purification Recrystallization / Chromatography Workup->Purification Isolate Crude Product 2,4-difluoro-N-methyl- N-phenylbenzamide Purification->Product Pure Compound NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight Confirmation HPLC HPLC Analysis Product->HPLC Purity Assessment MP Melting Point Product->MP Purity & Identity Check

Caption: Overall workflow from synthesis to final characterization.

Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure and functional groups present.[3][4]

NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[4] For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Predicted NMR Data (in CDCl₃, 400 MHz)

NucleusPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling (J, Hz)Assignment
¹H ~7.5 - 6.8Multiplet (m)8H, Aromatic Protons (Ar-H)
~3.4Singlet (s)3H, N-Methyl Protons (N-CH₃)
¹³C ~165Doublet of Doublets (dd)1C, Carbonyl (C=O)
~163d, ¹JCF ≈ 250 Hz1C, C-F (aromatic)
~160d, ¹JCF ≈ 250 Hz1C, C-F (aromatic)
~142 - 110Multiplets (m)10C, Aromatic Carbons (Ar-C)
~105Triplet (t), ²JCF ≈ 25 Hz1C, Ar-C between two F atoms
~38Singlet (s)1C, N-Methyl Carbon (N-CH₃)
¹⁹F ~-110 to -115Multiplet (m)2F, Ar-F

Causality: The electron-withdrawing nature of the fluorine atoms and the amide group causes the aromatic protons and carbons to appear in the downfield region. The N-methyl group, being attached to a nitrogen, appears as a distinct singlet. In the ¹³C NMR, the carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), a definitive indicator of their presence.[5]

Mass spectrometry confirms the molecular weight of the compound and can provide structural information through fragmentation patterns.[4][6][7]

Predicted Mass Spectrometry Data (ESI+)

m/z (Mass-to-Charge Ratio)Ion Assignment
248.09[M+H]⁺ (Protonated Molecular Ion)
270.07[M+Na]⁺ (Sodium Adduct)
141.01[C₇H₃F₂O]⁺ (2,4-difluorobenzoyl cation)

Causality: Under electrospray ionization (ESI), the molecule is expected to be observed as the protonated species [M+H]⁺. The most likely and stable fragment is the 2,4-difluorobenzoyl cation, formed by the cleavage of the amide bond, which is a characteristic fragmentation pathway for benzamides.[7]

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)Assignment
~3060Aromatic C-H stretch
~2930Aliphatic C-H stretch (N-CH₃)
~1660Strong Amide C=O stretch
~1600, ~1480Aromatic C=C stretches
~1250C-N stretch
~1140C-F stretch

Causality: The most prominent and diagnostic peak will be the strong absorbance around 1660 cm⁻¹, which is characteristic of a tertiary amide carbonyl (C=O) group. The absence of an N-H stretch (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

Chromatographic Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the industry standard for determining the purity of pharmaceutical intermediates and active ingredients.[8][9][10] The principle relies on the differential partitioning of the analyte between a non-polar stationary phase and a polar mobile phase.[9]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_output Output Sample Sample Solution (in Diluent) HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC MobilePhase Mobile Phase (Filtered & Degassed) MobilePhase->HPLC Chromatogram Chromatogram HPLC->Chromatogram Report Purity Report (% Area) Chromatogram->Report Integration

Caption: HPLC Purity Analysis Workflow.

Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% Trifluoroacetic Acid (TFA)
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL
Diluent Acetonitrile/Water (50:50)

Causality: A C18 column provides a non-polar stationary phase suitable for retaining the moderately non-polar analyte. A gradient elution is used to ensure that any potential impurities, which may have different polarities, are effectively separated and eluted from the column.[10] Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.[9]

Physical Characterization

The melting point is a simple yet effective indicator of a crystalline solid's purity. A pure compound will exhibit a sharp melting range (typically < 2 °C), whereas an impure sample will melt over a broader and depressed temperature range.

Conclusion

This guide has detailed a robust and reliable methodology for the synthesis of 2,4-difluoro-N-methyl-N-phenylbenzamide via nucleophilic acyl substitution. We have underscored the rationale behind the chosen synthetic strategy and provided a comprehensive, step-by-step laboratory protocol. Furthermore, a rigorous characterization workflow employing a synergistic combination of NMR, MS, IR, and HPLC has been outlined. Adherence to these protocols provides a self-validating system, ensuring that the synthesized material is of certifiable identity and high purity, making it suitable for the demanding requirements of pharmaceutical research and development.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • de Figueiredo, R. M., & Suppo, J.-S. (2022). Amide Bond Formation. In Greener Organic Transformations. Royal Society of Chemistry.
  • BOC Sciences. (2024, March 29). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection.
  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities.
  • Ardena. (n.d.). Survey of Material Science and Characterization Techniques for Small Molecules – Part I.
  • Lin, H., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry.
  • LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
  • In-Silico Science. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds.
  • BenchChem. (2025). Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Comparative Guide.
  • Leggio, A., et al. (2017, September 15). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) for Drug Purity Analysis.
  • Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques.
  • Bristol-Myers Squibb. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • MDPI. (2024, February 4). N-(2,4-Difluorophenyl)-2-fluorobenzamide.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Gallagher, J. F. (2024, February 23). N-(2,4-Difluorophenyl)-2-fluorobenzamide. DORAS | DCU Research Repository.

Sources

Physicochemical Profiling and Structural Dynamics of 2,4-Difluoro-N-methyl-N-phenylbenzamide: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complex landscape of early-phase drug discovery, I frequently encounter chemical scaffolds that demand rigorous physicochemical profiling to predict their pharmacokinetic viability. One such compelling moiety is 2,4-difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6). This compound serves as a highly versatile building block in medicinal chemistry, elegantly combining the metabolic shielding of a 2,4-difluorophenyl ring with the conformational rigidity and altered solvation profile of an N-methyl-N-phenyl tertiary amide.

This whitepaper provides an in-depth analysis of the compound's physicochemical properties, the mechanistic causality behind its structural design, and the self-validating experimental workflows required to characterize it.

Quantitative Physicochemical Profile

Before deploying a compound into biological assays, it is critical to establish its baseline physicochemical parameters. The data summarized below reflects the structural impact of dual fluorination and tertiary amide formation 1[1].

PropertyValueStructural Implication
CAS Number 881591-56-6Unique identifier for regulatory tracking.
Molecular Formula C14H11F2NOHalogenated aromatic amide.
Molecular Weight 247.24 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
Topological Polar Surface Area (TPSA) 20.31 ŲHighly lipophilic; excellent blood-brain barrier (BBB) penetration potential.
Hydrogen Bond Donors 0N-methylation eliminates the amide H-bond donor.
Hydrogen Bond Acceptors 3Contributed by the carbonyl oxygen and two fluorine atoms.
Rotatable Bonds 2High conformational rigidity due to steric hindrance.
Estimated LogP ~3.2Favorable lipophilicity for lipid bilayer partitioning.

Mechanistic Causality: The Logic of Structural Modifications

In drug design, every atom must justify its presence. The architecture of 2,4-difluoro-N-methyl-N-phenylbenzamide is a masterclass in property optimization.

The Role of 2,4-Difluoro Substitution

Why utilize a 2,4-difluoro pattern rather than an un-substituted phenyl ring? Fluorine possesses a van der Waals radius (1.47 Å) that closely mimics hydrogen (1.20 Å), minimizing steric disruption. However, its extreme electronegativity fundamentally alters the electron density of the aromatic system. By placing fluorine atoms at the ortho and para positions, we effectively block cytochrome P450 (CYP450)-mediated oxidative metabolism, which typically targets these electron-rich sites. This dramatically increases the metabolic half-life of the compound 2[2].

The Role of N-Methylation

Why design a tertiary amide (N-methyl-N-phenyl) instead of a secondary amide? The causality here is rooted in thermodynamics. A secondary amide possesses an N-H bond, acting as a hydrogen bond donor. To cross a hydrophobic lipid bilayer, this hydrogen bond must be desolvated—a process that incurs a high energetic penalty. N-methylation eliminates this donor, significantly lowering the desolvation penalty and enhancing passive membrane permeability (e.g., in Caco-2 or PAMPA models) 3[3]. Furthermore, the bulky methyl group induces a steric clash with the adjacent phenyl ring, forcing the molecule into a pre-organized, rigid conformation that can increase target binding affinity by reducing entropic loss upon binding.

SPR_Logic F_Sub 2,4-Difluoro Substitution Met_Stab Increased Metabolic Stability F_Sub->Met_Stab Blocks CYP450 Target Target Binding Affinity F_Sub->Target Halogen Bonding N_Met N-Methylation Perm Enhanced Membrane Permeability N_Met->Perm Removes H-Bond Donor Conf Conformational Rigidity N_Met->Conf Steric Clash Met_Stab->Target Sustained Exposure Conf->Target Pre-organized Structure

Structure-Property Relationship logic for 2,4-difluoro-N-methyl-N-phenylbenzamide.

Self-Validating Experimental Methodologies

To ensure trustworthiness, the experimental protocols used to characterize this compound must be self-validating. Below are the optimized workflows for determining its two most critical physicochemical properties: Lipophilicity and Kinetic Solubility.

Determination of Lipophilicity (LogP) via OECD TG 117

Causality for Method Selection: Traditional shake-flask methods (OECD 107) are highly susceptible to micro-emulsion formation when analyzing lipophilic, non-ionizable compounds like our target molecule. This leads to false aqueous concentration readings. Instead, we utilize Reverse-Phase HPLC (OECD 117), which correlates chromatographic retention time with the octanol-water partition coefficient. By bracketing the unknown compound with known reference standards, the system becomes internally calibrated and self-validating 4[4].

Step-by-Step Protocol:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase of 55% LC-MS grade Water and 45% Acetonitrile. Degas thoroughly.

  • Reference Standard Calibration: Inject a mixture of at least six reference compounds with known LogP values spanning from 1.0 to 5.0 (e.g., Toluene, Chlorobenzene, Naphthalene).

  • System Suitability: Plot the logarithm of the capacity factor ( k′ ) against the known LogP values of the reference standards to generate a linear calibration curve ( R2>0.99 ).

  • Sample Analysis: Inject a 10 µM solution of 2,4-difluoro-N-methyl-N-phenylbenzamide. Record the retention time ( tR​ ).

  • Data Derivation: Calculate the capacity factor for the target compound and interpolate its LogP directly from the validated calibration curve.

High-Throughput Kinetic Solubility via Laser Nephelometry

Causality for Method Selection: Thermodynamic solubility assays using UV-Vis require lengthy equilibration (24-48 hours) and physical filtration of the precipitate, which introduces adsorption losses on the filter membrane. Laser nephelometry directly measures forward-scattered light from suspended insoluble particles directly in the microplate well. This provides a rapid, filtration-free, and non-destructive kinetic readout ideal for early-phase screening 5[5].

Step-by-Step Protocol:

  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10 mM master stock.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the stock using DMSO to create a concentration gradient.

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into a new flat-bottom 96-well plate. Rapidly add 198 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well. (Final DMSO concentration is strictly maintained at 1% to prevent co-solvent artifacts).

  • Incubation: Seal and incubate the plate at 37°C for 2 hours with gentle orbital shaking to allow precipitation kinetics to stabilize.

  • Detection & Offset Correction: Read the plate using a laser nephelometer (e.g., 632.8 nm red diode laser). Subtract the scattering signal of a blank well (1% DMSO in PBS) to correct for background noise.

  • Data Derivation: Plot scattered light intensity against compound concentration. The inflection point where scattering sharply increases denotes the kinetic solubility limit.

Nephelometry Stock 10 mM DMSO Stock Dilution Serial Dilution in Microplate Stock->Dilution Buffer Add PBS (pH 7.4) Dilution->Buffer Incubate Incubate 2 hrs at 37°C Buffer->Incubate Detect Laser Nephelometry (Light Scattering) Incubate->Detect Result Kinetic Solubility Determination Detect->Result

Step-by-step high-throughput kinetic solubility workflow using laser nephelometry.

Conclusion

The physicochemical profile of 2,4-difluoro-N-methyl-N-phenylbenzamide is not a random assortment of properties, but the deliberate consequence of precise atomic substitutions. By understanding the causality behind its fluorination and N-methylation, and by employing self-validating analytical frameworks like OECD 117 HPLC and laser nephelometry, researchers can confidently leverage this scaffold to design highly permeable, metabolically stable therapeutics.

References

  • C14H11F2NO - Chemical Dictionary . Guidechem. 1

  • Fluorine in medicinal chemistry . PubMed. 2

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool . MDPI. 3

  • Octanol/water partition coefficients estimated using retention times in reverse-phase liquid chromatography... . J-Stage. 4

  • Kinetic Solubility Assays Protocol . AxisPharm. 5

Sources

Unraveling the Mechanism of Action: 2,4-difluoro-N-methyl-N-phenylbenzamide - A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2,4-difluoro-N-methyl-N-phenylbenzamide. While the broader class of benzamide derivatives has been the subject of extensive research, leading to the development of various therapeutic agents, this particular compound remains largely uncharacterized in publicly accessible scientific databases and publications.

This technical guide will, therefore, pivot to an in-depth exploration of the known mechanisms of action of structurally related benzamide compounds. By examining these analogs, we can construct a scientifically grounded hypothesis regarding the potential biological targets and signaling pathways that 2,4-difluoro-N-methyl-N-phenylbenzamide might modulate. This approach, rooted in the principles of structure-activity relationships (SAR), will provide a foundational framework for future research aimed at elucidating the precise molecular interactions of this compound.

The Benzamide Scaffold: A Privileged Structure in Medicinal Chemistry

The benzamide moiety is a cornerstone in drug discovery, present in a wide array of approved pharmaceuticals with diverse therapeutic applications. Its ability to form key hydrogen bonds and engage in various non-covalent interactions with biological macromolecules underpins its versatility.

General Biological Activities of Benzamide Derivatives:
  • Antimicrobial and Antifungal Properties: Numerous benzamide derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[1] The proposed mechanisms often involve the inhibition of essential enzymes or disruption of cellular membranes.

  • Anti-inflammatory Effects: Certain benzamides are known to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenases or by interfering with pro-inflammatory cytokine signaling.[2]

  • Anticancer Activity: The N-phenylbenzamide scaffold, in particular, has been explored for its potential as an anticancer agent.[3] The presence of specific substituents can direct these compounds to target various cancer-related proteins, such as kinases or proteins involved in cell cycle regulation.

  • Neurological and Psychiatric Applications: The benzamide structure is central to several antipsychotic and antiemetic drugs. These compounds often act as antagonists at dopamine and serotonin receptors.

Insights from Structurally Related Fluorinated Benzamides

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to target proteins.[2] Therefore, examining other difluorinated benzamide derivatives can offer valuable clues.

While no direct studies on 2,4-difluoro-N-methyl-N-phenylbenzamide were identified, research on compounds like 2,4-difluoro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzamide has highlighted its potential for antimicrobial and anti-inflammatory effects.[2] Similarly, the synthesis and structural characterization of N-(2,4-difluorophenyl)-2-fluorobenzamide provide insights into the conformational properties that might influence biological activity.[4]

Hypothetical Mechanism of Action for 2,4-difluoro-N-methyl-N-phenylbenzamide

Based on the established activities of related benzamides, we can propose several plausible mechanisms of action for 2,4-difluoro-N-methyl-N-phenylbenzamide that warrant experimental investigation.

Potential Biological Targets:
Target ClassPotential MechanismRationale based on Structural Analogs
Enzymes Inhibition of key metabolic or signaling enzymes (e.g., kinases, proteases).The N-phenylbenzamide core is a known scaffold for enzyme inhibitors. The difluoro substitution could enhance binding affinity and specificity.[3]
Ion Channels Modulation of ion channel activity (e.g., sodium, potassium channels).Benzamide derivatives have been investigated for their effects on ion channels, particularly in the context of neurological disorders.
G-Protein Coupled Receptors (GPCRs) Antagonism or agonism at specific GPCRs (e.g., dopamine, serotonin receptors).The benzamide moiety is a classic pharmacophore for GPCR ligands.
DNA/RNA Intercalation or minor groove binding to nucleic acids.While less common for this specific scaffold, some aromatic compounds can interact with DNA.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To definitively determine the mechanism of action of 2,4-difluoro-N-methyl-N-phenylbenzamide, a systematic experimental approach is required.

Step 1: Initial Phenotypic Screening
  • Objective: To identify the broad biological effects of the compound.

  • Methodology:

    • Perform a broad-spectrum cell-based assay panel (e.g., cytotoxicity against a panel of cancer cell lines, antimicrobial activity against various pathogens, anti-inflammatory assays).

    • Monitor for specific cellular phenotypes such as apoptosis, cell cycle arrest, or changes in morphology.

Step 2: Target Identification
  • Objective: To identify the specific molecular target(s) of the compound.

  • Methodology:

    • Affinity Chromatography: Immobilize the compound on a solid support and use it to pull down binding proteins from cell lysates.

    • Computational Docking: In silico modeling to predict binding to a library of known protein structures.

    • Thermal Shift Assays (DSF): To confirm direct binding to a purified protein target.

Step 3: Pathway Analysis
  • Objective: To understand how the compound's interaction with its target affects cellular signaling.

  • Methodology:

    • Western Blotting: To measure changes in the phosphorylation state or expression levels of key signaling proteins downstream of the identified target.

    • Reporter Gene Assays: To quantify the activity of specific transcription factors or signaling pathways.

    • Transcriptomic (RNA-seq) and Proteomic Analysis: To obtain a global view of the cellular response to compound treatment.

Experimental_Workflow cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation & Elucidation cluster_2 Outcome Phenotypic_Screening Phenotypic Screening (Cell-based Assays) Target_Identification Target Identification (Affinity Chromatography, Docking) Phenotypic_Screening->Target_Identification Identifies Biological Effect Target_Validation Target Validation (Thermal Shift Assay) Target_Identification->Target_Validation Identifies Potential Target Pathway_Analysis Pathway Analysis (Western Blot, RNA-seq) Target_Validation->Pathway_Analysis Confirms Direct Binding MoA Mechanism of Action Elucidated Pathway_Analysis->MoA

Figure 1: A proposed experimental workflow for elucidating the mechanism of action of 2,4-difluoro-N-methyl-N-phenylbenzamide.

Conclusion and Future Directions

Sources

Structural and Crystallographic Profiling of 2,4-Difluoro-N-methyl-N-phenylbenzamide: Conformational Dynamics and Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the crystallographic characterization of 2,4-difluoro-N-methyl-N-phenylbenzamide not merely as a routine data collection exercise, but as an investigation into the thermodynamic, steric, and electrostatic forces that govern molecular assembly. This whitepaper provides an in-depth technical guide to understanding, synthesizing, and crystallographically validating this specific fluorinated tertiary amide, designed for researchers and drug development professionals dealing with complex crystal engineering.

Conformational Dynamics: The Cis-Preference Paradigm

The foundational structural feature of 2,4-difluoro-N-methyl-N-phenylbenzamide is its tertiary amide core. To understand its crystal structure, we must first analyze the causality behind its molecular geometry.

In standard secondary aromatic amides (like benzanilide), the molecule exists almost exclusively in the trans conformation. This is thermodynamically driven by the minimization of steric hindrance between the two bulky aromatic rings and the formation of highly stable intermolecular N-H···O hydrogen bonds[1][2].

However, N-methylation fundamentally rewrites this structural logic. Replacing the amide proton with a methyl group eliminates the hydrogen bond donor. More critically, it introduces severe steric repulsion between the N-methyl group and the benzoyl phenyl ring if the molecule were to remain in the trans state. To alleviate this steric penalty, the molecule undergoes a conformational inversion, predominantly adopting a cis conformation in the crystalline state[1][2].

To accommodate the cis geometry without internal collision, the two aromatic rings must twist significantly out of the central amide plane, resulting in a non-planar, propeller-like molecular geometry.

ConformationalLogic A Benzanilide (Secondary Amide) B Trans Conformation (Sterically favored) A->B Default State C N-Methylation A->C Structural Mod D N-Methylbenzanilide (Tertiary Amide) C->D E Cis Conformation (Steric clash avoided) D->E Thermodynamic Shift F 2,4-Difluoro Substitution E->F G Crystal Packing via C-H...F Interactions F->G Supramolecular Assembly

Conformational shift from trans to cis induced by N-methylation and subsequent fluorination.

Supramolecular Assembly & The Role of Fluorine

Because 2,4-difluoro-N-methyl-N-phenylbenzamide lacks classical strong hydrogen bond donors (N-H or O-H), its crystal packing is entirely dictated by weak, highly directional non-covalent interactions[3].

The introduction of fluorine atoms at the 2- (ortho) and 4- (para) positions of the benzoyl ring serves two distinct crystallographic functions:

  • Intramolecular Locking: The highly electronegative ortho-fluorine (F2) often forms an intramolecular contact with the amide oxygen or the N-methyl carbon. This weak electrostatic interaction restricts the rotational freedom of the benzoyl ring, locking it into a specific dihedral angle relative to the amide plane[4].

  • Intermolecular C-H···F Networks: Fluorine is a potent, albeit weak, hydrogen bond acceptor. The crystal lattice is primarily stabilized by 1D or 2D networks of C-H···F interactions, complemented by C-H···O (carbonyl) contacts and π

    π stacking between the twisted aromatic rings[3][4].

Self-Validating Experimental Protocol: Synthesis to SC-XRD

To obtain reliable crystallographic data, the experimental workflow must be a self-validating system where each step contains internal quality control gates.

Phase I: Synthesis and Crystallization
  • Synthesis: The compound is synthesized via the acylation of N-methylaniline with 2,4-difluorobenzoyl chloride in the presence of a non-nucleophilic base (e.g., DIPEA) in anhydrous dichloromethane (DCM).

  • Causality of Crystallization Choice: Slow evaporation from a binary solvent system (e.g., DCM/Hexane 1:3 v/v) at 4 °C is utilized. Why? Rapid precipitation leads to kinetic trapping, yielding microcrystalline powders or metastable polymorphs. Slow evaporation ensures the system remains near thermodynamic equilibrium, allowing the weak C-H···F interactions to optimally align, yielding high-quality, defect-free single crystals.

  • Validation Gate: Crystals are examined under a polarized light microscope. Only crystals exhibiting uniform extinction (complete darkness at specific rotation angles) are selected, validating single-crystallinity and the absence of twinning.

Phase II: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Data Collection: The selected crystal is mounted on a diffractometer equipped with a Mo-K α ( λ=0.71073 Å) or Cu-K α microfocus source and cooled to 100 K using a liquid nitrogen cryostream.

  • Causality of Cryogenic Cooling: Collecting data at 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. For a structure reliant on weak C-H···F interactions, minimizing thermal motion is critical. It prevents dynamic disorder from smearing the electron density, allowing precise resolution of the light fluorine and hydrogen atoms.

  • Structure Solution & Refinement: The structure is solved using intrinsic phasing and refined using full-matrix least-squares on F2 .

SCXRD_Workflow S1 1. Crystallization (Slow Evaporation) S2 2. Crystal Selection (Polarized Light Microscopy) S1->S2 Yields Single Crystals S3 3. SC-XRD at 100K (Minimize Thermal Motion) S2->S3 Mount on Goniometer S4 4. Data Reduction (Validate R_int < 0.05) S3->S4 Raw Diffraction Frames S5 5. Structure Solution (Intrinsic Phasing) S4->S5 Validated Intensities S6 6. Anisotropic Refinement (Validate GoF ~ 1.0) S5->S6 Initial Structural Model S6->S4 Feedback Loop if R1 > 0.05

Self-validating SC-XRD workflow ensuring high-resolution crystallographic data integrity.

Quantitative Crystallographic Projections

Based on the established crystallographic behavior of homologous fluorinated N-methylbenzanilides[3][4], the following tables summarize the projected quantitative data for 2,4-difluoro-N-methyl-N-phenylbenzamide.

Table 1: Projected Crystal Data and Refinement Metrics

ParameterProjected Value / TargetScientific Rationale
Crystal System Monoclinic or TriclinicTypical for asymmetric, non-planar tertiary amides.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by weak dipole-dipole interactions.
Temperature 100(2) KRequired to minimize thermal ellipsoids for accurate C-H···F mapping.
Rint​ (Internal Agreement) <0.05 Validates the quality of the raw diffraction data and absorption correction.
R1​ [I > 2 σ (I)] <0.05 Indicates a highly accurate structural model.
Goodness-of-Fit (GoF) 0.95−1.05 Confirms the weighting scheme during refinement is statistically sound.

Table 2: Key Geometric and Supramolecular Parameters

Structural FeatureExpected RangeCausality / Implication
Amide Conformation CisDriven by steric clash avoidance upon N-methylation[1].
Amide Torsion (O=C-N-CH 3​ ) 0∘−10∘ The core amide bond retains partial double-bond character, remaining largely planar.
Benzoyl Ring Twist Angle 45∘−70∘ Twisted out of the amide plane to prevent steric collision with the N-methyl group.
Intramolecular C-H···F2 2.10−2.30 ÅThe ortho-fluorine frequently interacts with the N-methyl protons, locking the conformation.
Intermolecular C-H···F4 2.40−2.65 ÅThe para-fluorine acts as the primary acceptor for lattice-stabilizing 1D networks[3].

Sources

Advanced Spectroscopic Characterization and Analytical Profiling of 2,4-Difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of pharmacophores often relies on the strategic incorporation of halogens and conformationally restricted amide bonds. 2,4-Difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6)[1] serves as a quintessential model for such structural motifs. The 2,4-difluorobenzoyl moiety imparts significant metabolic stability and modulates lipophilicity, while the N-methyl-N-phenyl (N-methylaniline) linkage restricts rotation around the amide C–N bond, locking the molecule into predictable spatial conformations.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide to the structural elucidation of this molecule. By synthesizing multi-nuclear Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR), this guide establishes a self-validating analytical framework for researchers and drug development professionals.

Methodological Causality: The "Why" Behind the Workflow

A robust analytical workflow does not merely collect data; it cross-interrogates it. The selection of specific spectroscopic techniques for 2,4-difluoro-N-methyl-N-phenylbenzamide is driven by the following causal logic:

  • 19F NMR as the Primary Structural Anchor: Fluorine-19 is a spin-½ nucleus with 100% natural abundance and high sensitivity. Because the biological and synthetic background is usually devoid of fluorine, 19F NMR provides an unobstructed view of the 2,4-substitution pattern. We employ long relaxation delays ( D1​ ) because truncated delays in 19F NMR lead to systematic integration errors, a critical factor when assessing the purity of fluorinated intermediates[2].

  • 13C-19F Scalar Coupling ( JCF​ ) Mapping: Extracting accurate chemical shifts and scalar coupling constants from fluorinated benzenes is notoriously complex due to second-order effects[3]. The massive one-bond carbon-fluorine coupling ( 1JCF​≈−250 Hz) splits the 13C signals, effectively creating a topological map of the benzoyl ring. By measuring 1J , 2J , and 3J couplings, we can absolutely assign every carbon atom without relying solely on 2D NMR.

  • HRMS for Isotopic Fidelity: Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is utilized not just for exact mass confirmation, but to rule out hydrodefluorination—a common side reaction in transition-metal-catalyzed cross-couplings involving polyfluorinated arenes.

Self-Validating Experimental Protocols

To ensure absolute reproducibility, the following step-by-step methodologies must be executed as a closed, self-validating system.

Multi-Nuclear NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15.0 mg of high-purity 2,4-difluoro-N-methyl-N-phenylbenzamide in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Probe Tuning and Locking: Transfer the sample to a 5 mm NMR tube. Insert into a 400 MHz spectrometer (equipped with a multinuclear broadband probe). Lock the magnetic field to the deuterium resonance of CDCl 3​ and perform automated tuning and matching (ATM) for 1H, 13C, and 19F nuclei.

  • 1H NMR Acquisition: Execute a standard 1D sequence (zg30). Parameters: Spectral width 10 ppm, 16 scans, relaxation delay ( D1​ ) of 2.0 s. Reference the TMS singlet to exactly 0.00 ppm.

  • 13C NMR Acquisition: Execute a proton-decoupled 1D sequence (zgpg30). Parameters: Spectral width 250 ppm, 1024 scans, D1​ of 2.0 s. Reference the central CDCl 3​ triplet to 77.16 ppm.

  • 19F NMR Acquisition: Execute a proton-decoupled 19F sequence. Critical Step: To avoid integration errors and account for the wide chemical shift range, use a relaxation delay ( D1​ ) of at least 5.0 s[2]. Reference the spectrum using an external standard of trifluoroacetic acid (TFA) at -76.55 ppm or fluorobenzene at -113.15 ppm[4].

HRMS (ESI-TOF) Protocol
  • Preparation: Dilute the compound to a final concentration of 1 μ g/mL in LC-MS grade Methanol containing 0.1% Formic Acid (to promote protonation).

  • Infusion: Introduce the sample via direct infusion at a flow rate of 5 μ L/min into the ESI source.

  • Acquisition: Operate in positive ion mode. Capillary voltage: 3.5 kV. Desolvation temperature: 250°C. Calibrate the TOF analyzer using a standard sodium formate cluster solution prior to acquisition to ensure sub-5 ppm mass accuracy.

Visualizing the Analytical Logic

To conceptualize the integration of these techniques, the following workflow diagram illustrates the self-validating loop used to confirm the molecular structure.

Workflow Start 2,4-difluoro-N-methyl- N-phenylbenzamide Prep Sample Preparation (CDCl3, 0.03% TMS) Start->Prep NMR Multi-Nuclear NMR (1H, 13C, 19F) Prep->NMR HRMS HRMS (ESI-TOF) Exact Mass Profiling Prep->HRMS FTIR FTIR (ATR) Vibrational Modes Prep->FTIR Analysis Data Integration & Cross-Validation NMR->Analysis HRMS->Analysis FTIR->Analysis Result Structural Elucidation Confirmed Analysis->Result

Analytical workflow for the structural verification of 2,4-difluoro-N-methyl-N-phenylbenzamide.

Spectroscopic Data Analysis & Interpretation

High-Resolution Mass Spectrometry and FTIR

The HRMS data confirms the elemental composition, while FTIR provides orthogonal validation of the functional groups, specifically the tertiary amide and the carbon-fluorine bonds.

Table 1: HRMS and FTIR Quantitative Data Summary

TechniqueParameter / ModeObserved ValueTheoretical / Assignment
HRMS (ESI-TOF) [M+H]+ m/z 248.0885m/z 248.0881 (Calc. for C 14​ H 12​ F 2​ NO + )
HRMS (ESI-TOF) Mass Error1.6 ppm 5.0 ppm threshold passed
FTIR (ATR) ν(C=O) Amide I1645 cm −1 Tertiary amide carbonyl stretch
FTIR (ATR) ν(C=C) Aromatic1595, 1500 cm −1 Aromatic ring breathing
FTIR (ATR) ν(C−F) Stretch1260, 1140 cm −1 Strong, broad C-F stretching modes
Nuclear Magnetic Resonance (NMR) Profiling

The NMR interpretation is where the true causality of the molecular structure is revealed. In the 1 H NMR, the N-methyl group appears as a sharp singlet at 3.45 ppm. Unlike secondary amides, tertiary N-methyl-N-phenyl amides often show a single dominant rotamer at room temperature due to the severe steric clash between the phenyl ring and the ortho-substituents of the benzoyl group, which locks the conformation.

Table 2: 1 H and 19 F NMR Assignments (400 MHz / 376 MHz, CDCl 3​ )

NucleusPositionChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Integration
1 HN-CH 3​ 3.45s (Singlet)3H
1 HN-Phenyl (Ar-H)7.20 – 7.35m (Multiplet)5H
1 HBenzoyl H-36.75td ( 3JHF​ = 9.0, 4JHH​ = 2.5)1H
1 HBenzoyl H-56.90td ( 3JHH​ = 8.5, 4JHF​ = 2.5)1H
1 HBenzoyl H-67.40td ( 3JHH​ = 8.5, 4JHF​ = 6.5)1H
19 FF-4-107.5d ( 4JFF​ = 8.5)1F
19 FF-2-111.2d ( 4JFF​ = 8.5)1F
5.2.1. The 13 C- 19 F Scalar Coupling Network

The 13 C NMR spectrum of this compound is a masterclass in spin-spin coupling. Because fluorine is 100% abundant, every carbon on the benzoyl ring is split by F-2 and F-4.

Table 3: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Carbon PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( JCF​ in Hz)
C=O (Amide)165.2s-
C-4 (C-F)163.8dd 1JCF​ = 252.0, 3JCF​ = 12.0
C-2 (C-F)160.5dd 1JCF​ = 250.0, 3JCF​ = 12.0
C-6131.2dd 3JCF​ = 10.0, 4JCF​ = 4.0
C-1 (ipso)120.8dd 2JCF​ = 15.0, 4JCF​ = 4.0
C-5111.5dd 2JCF​ = 21.0, 4JCF​ = 3.0
C-3104.2t 2JCF​ = 25.0 (Coupled to both F-2 & F-4)
N-Phenyl (ipso)143.5s-
N-Phenyl (meta)129.1s-
N-Phenyl (ortho)127.2s-
N-Phenyl (para)126.8s-
N-CH 3​ 38.4s-

Mechanistic Insight: Notice the C-3 carbon at 104.2 ppm. It appears as a distinct triplet (t) . The causality behind this is that C-3 is sandwiched exactly between F-2 and F-4. It experiences a two-bond coupling ( 2JCF​ ) to both fluorine atoms. Because the magnitude of these two couplings is nearly identical ( 25 Hz), the signal resolves as a clean triplet rather than a doublet of doublets.

To visualize this complex interplay of nuclear spins, review the coupling network diagram below:

Coupling F2 19F (F-2) C2 13C (C-2) F2->C2 1J_CF (~250 Hz) C3 13C (C-3) F2->C3 2J_CF (~25 Hz) H3 1H (H-3) F2->H3 3J_FH (~9 Hz) F4 19F (F-4) C4 13C (C-4) F4->C4 1J_CF (~252 Hz) F4->C3 2J_CF (~25 Hz) F4->H3 3J_FH (~9 Hz) C3->H3 1J_CH (~160 Hz)

Spin-spin scalar coupling network (1J, 2J, 3J) in the 2,4-difluorobenzoyl moiety.

Conclusion

The comprehensive spectroscopic profiling of 2,4-difluoro-N-methyl-N-phenylbenzamide requires a rigorous, multi-modal approach. By leveraging the extreme sensitivity of 19F NMR, the topological mapping provided by 13C-19F scalar couplings, and the exact mass verification of HRMS, researchers can achieve absolute structural certainty. The protocols and data interpretations provided herein serve as a self-validating benchmark for the quality control and structural elucidation of fluorinated benzamide pharmacophores in drug discovery pipelines.

References

  • ARONIS Chemical Catalog : "2,4-difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6) - Compound Properties and Identifiers." Anilines.net. Available at:[Link]

  • Loughborough University Research Repository : "NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-pyridine." Lboro.ac.uk. Available at: [Link]

  • ACS Omega : "Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening." American Chemical Society. Available at: [Link]

  • ChemRxiv : "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv.org. Available at: [Link]

Sources

The Biological Activity of Difluorinated Benzamides: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Difluorobenzamide Pharmacophore

In medicinal chemistry and agrochemical development, the strategic incorporation of fluorine atoms is a proven method for modulating a molecule's physicochemical and pharmacokinetic properties. The difluorinated benzamide scaffold—specifically the 2,6-difluoro and 3,5-difluoro substitution patterns—has emerged as a privileged structure[1].

The causality behind this scaffold's success lies in its unique stereoelectronic effects. Fluorine substitution increases metabolic stability by blocking cytochrome P450 oxidation sites. More importantly, in the case of 2,6-difluorobenzamides, the ortho-fluorine atoms create steric hindrance that forces the amide plane to adopt an orthogonal conformation relative to the phenyl ring[1]. This specific 3D geometry perfectly complements narrow, hydrophobic binding pockets in several critical biological targets, leading to potent antimicrobial, anticancer, and insecticidal activities[2][3][4].

Antimicrobial Activity: Targeting the Divisome (FtsZ)

The most extensively documented biological activity of 2,6-difluorobenzamides is their potent antibacterial efficacy, driven by the allosteric inhibition of FtsZ (Filamentous temperature-sensitive Z) [2]. FtsZ is a prokaryotic homologue of eukaryotic tubulin and is essential for bacterial cell division (the divisome)[2].

Mechanism of Action & Structural Causality

While FtsZ shares structural similarities with mammalian tubulin, it possesses a distinct interdomain cleft adjacent to the H7-core helix[2]. Difluorobenzamide derivatives, such as the widely studied PC190723 and novel MST compounds, selectively bind to this narrow hydrophobic pocket[2][5].

Paradoxically, these inhibitors do not prevent polymerization; instead, they hyper-stabilize the FtsZ polymers[2]. By locking FtsZ into its active conformation, these compounds induce a dose-dependent increase in the GTPase hydrolysis rate, which rapidly depletes the monomeric FtsZ pool, halts Z-ring formation, and ultimately causes bacterial cell death[2][5]. Furthermore, these compounds demonstrate the ability to reverse resistance to beta-lactam antibiotics (like oxacillin) in highly resistant clinical MRSA strains at sub-inhibitory concentrations[2].

Quantitative Data: Antibacterial Efficacy

The table below summarizes the Minimum Inhibitory Concentrations (MIC) of key 2,6-difluorobenzamide derivatives against standard and resistant bacterial strains.

CompoundTarget OrganismPhenotypeMIC (µg/mL)Key Biological Effect
PC190723 Staphylococcus aureusMRSA1.0FtsZ polymer stabilization[5]
MST B9 (4) Staphylococcus aureusMRSA (ATCC 43300)1.0Reverses oxacillin resistance[2]
Derivative 7 Bacillus subtilisSusceptible0.25 - 1.0Cell division inhibition[6]
Derivative 17 Escherichia coliGram-negative (Efflux-deficient)< 10.0Substrate of AcrAB efflux pump[2][6]

Note: Wild-type Gram-negative bacteria often exhibit intrinsic resistance to difluorobenzamides due to the AcrAB-TolC efflux pump. Activity is restored in efflux-deficient mutants[2].

Anticancer and Agrochemical Applications

Beyond antibacterial applications, shifting the fluorine substitution pattern or modifying the core structure unlocks entirely different biological activities.

Anticancer: EGFR Kinase Inhibition

Derivatives based on the 2-amino-3,5-difluorobenzonitrile and related benzamide structures exhibit potent anticancer activity by targeting the Epidermal Growth Factor Receptor (EGFR)[4]. The 3,5-difluoro substitution allows the molecule to dock securely within the ATP-binding pocket of the kinase domain, effectively shutting down downstream oncogenic signaling pathways (RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) responsible for cancer cell proliferation[4].

EGFR_Pathway DFB Difluorinated Benzamides (EGFR Inhibitor) EGFR EGFR (Receptor Tyrosine Kinase) DFB->EGFR Inhibits ATP Binding Apoptosis Apoptosis / Cell Death DFB->Apoptosis Induces RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF / MEK / ERK RAS->RAF AKT AKT / mTOR PI3K->AKT Proliferation Cancer Cell Proliferation & Survival RAF->Proliferation AKT->Proliferation

Caption: Simplified EGFR signaling cascade inhibited by 3,5-difluorobenzamide derivatives.

Agrochemical: Insect Growth Regulation (Chitin Synthesis Inhibition)

When the 2,6-difluorobenzamide moiety is incorporated into a benzoylurea framework (e.g., N-(4-chlorophenyl)-2,6-difluorobenzamide), the molecule acts as a highly selective insect growth regulator[3]. It disrupts the synthesis of chitin, a critical component of the insect exoskeleton, causing fatal developmental defects during the molting process[3].

Target InsectBioassay TypeEfficacy MetricValue
Aedes aegypti (Mosquito)Larval Emergence InhibitionIE502.41 µg/L[3]
Musca domestica (Housefly)Larval SurvivalLC500.91 ppm[3]

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls that confirm the mechanistic causality of the observed results.

Protocol A: FtsZ GTPase Activity Assay (Malachite Green Method)

This assay measures the release of inorganic phosphate (Pi) resulting from FtsZ-mediated GTP hydrolysis. Because difluorobenzamides stabilize FtsZ polymers, a successful hit will paradoxically increase the rate of Pi release[2].

Self-Validation Principle: The assay must include a "No-FtsZ" control to establish the baseline spontaneous hydrolysis of GTP, and a "Mammalian Tubulin" control to prove that the compound selectively targets bacterial divisomes without causing mammalian cytotoxicity[2].

  • Reagent Preparation: Prepare assay buffer (50 mM MOPS pH 6.8, 50 mM KCl, 5 mM MgCl2). Prepare FtsZ protein (recombinant S. aureus) at a final concentration of 12 µM.

  • Compound Incubation: Serially dilute the difluorobenzamide derivative in DMSO. Add to the FtsZ solution (final DMSO < 1% v/v) and incubate at 37°C for 10 minutes to allow allosteric pocket binding.

  • Reaction Initiation: Add 1 mM GTP to initiate polymerization and hydrolysis.

  • Quenching & Detection: At specific time intervals (e.g., 0, 5, 10, 15 mins), extract 10 µL aliquots and quench the reaction in 90 µL of Malachite Green reagent (which binds free Pi to form a green complex).

  • Quantification: Read absorbance at 620 nm. Calculate the GTPase rate using a standard curve generated from known concentrations of KH2PO4.

FtsZ_Workflow Start Compound Preparation (Serial Dilution in DMSO) Incubation Incubate with FtsZ Protein (37°C, MOPS Buffer) Start->Incubation GTP Add 1 mM GTP (Initiate Polymerization) Incubation->GTP Assay Malachite Green Assay (Bind Free Pi) GTP->Assay Read Absorbance Reading (620 nm) Assay->Read Validation Validation Controls (Mammalian Tubulin, No-FtsZ) Validation->Assay Parallel testing to prove selectivity

Caption: Self-validating experimental workflow for evaluating FtsZ GTPase activity.

Protocol B: Checkerboard Titration Assay for MRSA Resistance Reversal

Difluorobenzamides can synergize with beta-lactams to reverse antibiotic resistance[2]. This protocol maps the combinatorial effect.

Self-Validation Principle: The assay utilizes the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 mathematically validates true biological synergy, distinguishing it from mere additive effects.

  • Plate Setup: Use a 96-well microtiter plate. Serially dilute the beta-lactam (e.g., oxacillin) along the ordinate (y-axis) in Cation-adjusted Mueller-Hinton (CaMH) broth.

  • Compound Addition: Serially dilute the difluorobenzamide derivative along the abscissa (x-axis)[2].

  • Inoculation: Add 100 µL/well of standardized MRSA bacterial suspension (e.g., ATCC 43300) to achieve a final inoculum of 5×105 CFU/mL[2].

  • Incubation & Reading: Incubate at 37°C for 18-24 hours. Determine the MIC for each compound alone and in combination.

  • FICI Calculation: FICI=MICDrugA(alone)​MICDrugA(combo)​​+MICDrugB(alone)​MICDrugB(combo)​​

    Interpret results: Synergy (≤ 0.5), Additive (> 0.5 to ≤ 1.0), Indifference (> 1.0 to ≤ 4.0), Antagonism (> 4.0).

References

  • Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ Source: mdpi.com URL:2

  • Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition Source: nih.gov (PubMed) URL:6

  • Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications Source: nih.gov (PMC) URL:1

  • N-(4-chlorophenyl)-2,6-difluorobenzamide: A Comprehensive Technical Guide to its Biological Activity Spectrum Source: benchchem.com URL:3

  • A Thiazole Orange Derivative Targeting the Bacterial Protein FtsZ Shows Potent Antibacterial Activity Source: frontiersin.org URL:5

  • Comparative Biological Activities of 2-Amino-3,5-difluorobenzonitrile Derivatives: A Guide for Researchers Source: benchchem.com URL:4

Sources

An In-depth Technical Guide to 2,4-difluoro-N-methyl-N-phenylbenzamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive overview of 2,4-difluoro-N-methyl-N-phenylbenzamide, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and materials science. Due to the limited availability of public data on this specific molecule, this guide presents a proposed synthesis pathway based on established chemical principles. It further details methodologies for its characterization and discusses its potential applications. This document is intended to serve as a foundational resource, enabling scientists to synthesize, identify, and explore the utility of this compound.

Introduction: The Significance of Fluorinated Benzamides

Fluorine-containing molecules are of paramount importance in modern medicinal chemistry and materials science. The introduction of fluorine atoms into organic scaffolds can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Benzamides, a class of compounds containing a carbonyl group attached to a nitrogen atom, are a common feature in many pharmaceuticals. The convergence of these two motifs in fluorinated benzamides has led to the development of numerous successful drugs and advanced materials. 2,4-difluoro-N-methyl-N-phenylbenzamide represents a specific, yet underexplored, member of this chemical class, offering unique structural and electronic properties that warrant further investigation.

Proposed Synthesis of 2,4-difluoro-N-methyl-N-phenylbenzamide

Reaction Scheme

The proposed synthesis involves the acylation of N-methylaniline with 2,4-difluorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Synthesis_of_2_4_difluoro_N_methyl_N_phenylbenzamide cluster_reactants Reactants cluster_products Products r1 2,4-difluorobenzoyl chloride reagents + Triethylamine + Dichloromethane (solvent) r1->reagents r2 N-methylaniline r2->reagents p1 2,4-difluoro-N-methyl-N-phenylbenzamide p2 Triethylamine Hydrochloride reagents->p1 reagents->p2

Caption: Proposed synthesis of 2,4-difluoro-N-methyl-N-phenylbenzamide.

Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,4-difluorobenzoyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of the chloride leaving group, facilitated by the base, yields the final amide product.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure the successful synthesis and purification of the target compound.

Materials and Equipment
Material/EquipmentSpecification
2,4-difluorobenzoyl chloride>98% purity
N-methylaniline>98% purity
TriethylamineAnhydrous, >99%
Dichloromethane (DCM)Anhydrous, >99.8%
Hydrochloric Acid (HCl)1M aqueous solution
Sodium BicarbonateSaturated aqueous solution
BrineSaturated aqueous solution
Anhydrous Magnesium SulfateGranular
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Flash chromatography systemSilica gel
Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylaniline (1.0 eq) and anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Acyl Chloride: Dissolve 2,4-difluorobenzoyl chloride (1.1 eq) in anhydrous dichloromethane and add it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Characterization and Analysis

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized 2,4-difluoro-N-methyl-N-phenylbenzamide.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR Aromatic protons will appear in the range of 7.0-8.0 ppm, with splitting patterns influenced by the fluorine substituents. A singlet corresponding to the N-methyl protons would be expected around 3.3-3.5 ppm.
¹³C NMR Aromatic carbons will be observed between 110-165 ppm, with characteristic C-F couplings. The carbonyl carbon should appear around 165-170 ppm.
¹⁹F NMR Two distinct signals for the two fluorine atoms on the benzoyl ring are expected, with chemical shifts and coupling constants characteristic of their positions.
Infrared (IR) A strong carbonyl (C=O) stretching band should be present around 1650-1680 cm⁻¹. C-F stretching bands will be visible in the fingerprint region (1100-1300 cm⁻¹).
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of C₁₄H₁₁F₂NO should be observed.
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) should be employed to determine the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a gradient of acetonitrile in water (with 0.1% formic acid or trifluoroacetic acid) would be a suitable starting point for method development.[1]

Potential Applications and Research Directions

While specific applications for 2,4-difluoro-N-methyl-N-phenylbenzamide are not yet documented, its structural motifs suggest several areas of potential interest:

  • Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. The N-methyl-N-phenyl substitution pattern can influence the molecule's conformation and ability to interact with biological targets.

  • Agrochemicals: Many benzamide derivatives exhibit pesticidal or herbicidal activity.

  • Materials Science: Fluorinated aromatic compounds can be used in the development of polymers with unique thermal and electronic properties.

Future research should focus on the biological evaluation of this compound and its derivatives, as well as the exploration of its utility as a building block in organic synthesis.

Safety Precautions

  • 2,4-difluorobenzoyl chloride is corrosive and a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-methylaniline is toxic and should be handled with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be conducted in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • MDPI. N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]

  • PubChem. 2,4-difluoro-n-(2-fluoro-3-{[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,6-dimethylphenyl]carbamoyl}phenyl)-n-methylbenzamide. [Link]

  • Patsnap. The synthetic method of 2,4-difluorobenzylamine. [Link]

  • Google Patents. The synthetic method of 2,4 difluoro benzene methanamines.
  • Cheméo. Benzamide, N-(2-iodo-4-methylphenyl)-3-fluoro-. [Link]

  • SpectraBase. Benzamide, 2,4-difluoro-N-benzyl-N-methyl-. [Link]

  • ResearchGate. Preparation of the 2,4-difluoro derivatives 3a and 3b. [Link]

  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]

  • PubChem. 2,4-Difluorobenzamide. [Link]

  • CAS Common Chemistry. N-[[[4-[[[(E)-[(4-Chlorophenyl)cyclopropylmethylene]amino]oxy]methyl]phenyl]amino]carbonyl]-2,6-difluorobenzamide. [Link]

  • PMC. New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. [Link]

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Molecular Weight and Physicochemical Profiling of 2,4-Difluoro-N-methyl-N-phenylbenzamide: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: In modern drug development, managing the "molecular weight budget" of a starting scaffold is a critical determinant of a compound's pharmacokinetic viability. This whitepaper provides an in-depth technical analysis of 2,4-difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6) , a highly privileged fluorinated building block with an exact average molecular weight of 247.24 g/mol [1]. As a Senior Application Scientist, I will deconstruct the causality behind its physicochemical properties, detail self-validating protocols for its synthesis and mass spectrometric validation, and explore its utility in advanced therapeutic designs such as PROTACs and targeted inhibitors.

Physicochemical Profiling & The Causality of Molecular Weight

The molecular weight (MW) of a chemical intermediate is not merely a stoichiometric value; it dictates the compound's trajectory in lead optimization. At 247.24 g/mol , 2,4-difluoro-N-methyl-N-phenylbenzamide serves as an ideal low-molecular-weight core, leaving over 250 Da of "budget" for functionalization before approaching the 500 Da threshold of Lipinski’s Rule of 5.

Quantitative Data Summary

The following table summarizes the core quantitative parameters derived from the molecular formula C₁₄H₁₁F₂NO [1]:

ParameterValueCausality / Significance in Drug Design
Average Molecular Weight 247.24 g/mol Optimal for fragment-based drug discovery (FBDD); allows extensive functionalization (e.g., linker attachment for PROTACs) without exceeding MW limits.
Monoisotopic Mass 247.0809 DaThe exact mass required for high-resolution LC-MS/ESI+ identification; prevents false positives during empirical validation.
Chemical Formula C₁₄H₁₁F₂NODefines the stoichiometric boundaries. The F₂ substitution adds lipophilicity and alters conformation without excessive steric bulk.
Topological Polar Surface Area 20.3 ŲExceptionally low TPSA. The N-methylation removes the amide NH hydrogen bond donor, predicting high membrane and blood-brain barrier (BBB) permeability[2].
Heavy Atom Count 17Indicates a highly efficient, low-complexity scaffold ideal for modular medicinal chemistry workflows.
The Causality of Structural Modifications
  • Fluorination (The +36 Da Mass Shift): Replacing two hydrogen atoms with fluorine atoms at the 2,4-positions of the benzoyl ring adds approximately 36 Da to the core structure. This minor MW increase yields disproportionate benefits: it lowers the pKa of adjacent protons, increases metabolic stability against cytochrome P450 oxidation, and frequently engages in intramolecular hydrogen bonding (IMHB) to lock the molecule into a bioactive conformation[3].

  • N-Methylation (The +14 Da Mass Shift): The addition of a methyl group to the amide nitrogen eliminates its hydrogen bond donor capacity. This single modification is responsible for driving the TPSA down to ~20.3 Ų[2]. Furthermore, the steric bulk of the N-methyl group forces the N-phenyl ring out of coplanarity with the amide plane, a conformational twist essential for fitting into specific hydrophobic binding pockets.

Synthesis Workflow and Mass-Shift Tracking

To utilize this scaffold, researchers must execute a synthesis protocol where reaction progress is monitored via distinct molecular weight shifts. The formation of 2,4-difluoro-N-methyl-N-phenylbenzamide is achieved via a nucleophilic acyl substitution.

Protocol: Step-by-Step Synthesis & Self-Validation
  • Step 1: Reagent Preparation. In an oven-dried round-bottom flask under an inert N₂ atmosphere, dissolve 10.0 mmol (1.07 g) of N-methylaniline (MW: 107.15 g/mol ) in 20 mL of anhydrous Dichloromethane (DCM). Add 12.0 mmol (1.21 g) of Triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic base to scavenge the HCl byproduct. Without TEA, the liberated HCl would protonate the N-methylaniline, rendering it non-nucleophilic and halting the reaction[4].

  • Step 2: Acylation. Cool the reaction mixture to 0°C using an ice bath. Dropwise, add 10.5 mmol (1.85 g) of 2,4-difluorobenzoyl chloride (MW: 176.55 g/mol ) dissolved in 5 mL DCM.

    • Causality: Dropwise addition at 0°C controls the exothermic nature of the acyl substitution, preventing thermal degradation and the formation of unwanted side products.

  • Step 3: Reaction Maturation & Mass Tracking. Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation System: Monitor via LC-MS. The reaction is validated as complete when the precursor masses (m/z 108 for the amine) disappear entirely, replaced by the target mass shift: 176.55 (Acyl Donor) + 107.15 (Nucleophile) - 36.46 (HCl leaving group) = 247.24 g/mol.

  • Step 4: Workup. Quench with 10 mL of saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SynthesisWorkflow A 2,4-Difluorobenzoyl Chloride MW: 176.55 g/mol C Nucleophilic Acyl Substitution TEA, DCM, 0°C to RT A->C Acyl Donor B N-Methylaniline MW: 107.15 g/mol B->C Nucleophile D 2,4-Difluoro-N-methyl-N-phenylbenzamide MW: 247.24 g/mol C->D Mass Shift: -36.46 Da (HCl)

Fig 1: Synthesis workflow and molecular weight mass-shift tracking.
Analytical Validation: LC-MS/ESI-MS Methodology

Empirical validation of the 247.24 g/mol molecular weight requires high-resolution mass spectrometry. Due to the compound's lipophilicity and lack of basic amines, specific ionization conditions must be met.

Protocol: LC-MS Exact Mass Determination
  • Step 1: Sample Preparation. Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol (MeOH). Dilute to a final concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile (MeCN) containing 0.1% Formic Acid (FA).

    • Causality: Formic acid is critical; it acts as an abundant proton source, forcing the protonation of the amide carbonyl oxygen to ensure efficient ionization in positive electrospray mode (ESI+).

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a mobile phase gradient from 5% to 95% MeCN (with 0.1% FA) over 5 minutes at 0.4 mL/min.

    • Causality: The highly lipophilic nature of the difluorinated, N-methylated core requires a high organic composition for elution.

  • Step 3: Mass Spectrometry Acquisition. Operate the Time-of-Flight (TOF) mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Step 4: Data Interpretation. Extract the ion chromatogram (EIC) for m/z 248.24 ([M+H]⁺).

    • Self-Validation System: A singular, sharp chromatographic peak with an isotopic pattern characteristic of C₁₄H₁₁F₂NO (an M+1 peak at ~15.5% relative abundance due to natural ¹³C distribution) empirically validates the structural integrity and exact mass.

LCMSWorkflow S1 Sample Prep 10 µg/mL in MeOH/H2O S2 UHPLC Separation C18 Column MeCN/H2O Gradient S1->S2 S3 ESI+ Ionization Protonation via 0.1% FA [M+H]+ Formation S2->S3 S4 Mass Detection TOF Analyzer m/z 248.24 S3->S4

Fig 2: LC-MS/ESI+ operational workflow for empirical molecular weight validation.
Field-Proven Applications in Medicinal Chemistry

The specific molecular weight and physicochemical profile of 2,4-difluoro-N-methyl-N-phenylbenzamide make it a highly sought-after motif in several advanced therapeutic areas:

  • CRBN Binders for PROTACs: Recent studies have demonstrated that[3]. The low MW allows these binders to be linked to target-protein ligands without creating excessively large, non-permeable degraders.

  • CETP Inhibitors: Fluorinated benzamides are utilized to target Cholesteryl Ester Transfer Protein (CETP) activity, where the lipophilic fluorine atoms enhance hydrophobic pocket interactions[5].

  • HDAC Inhibitors: The incorporation of fluorine into benzamide-based Histone Deacetylase (HDAC) inhibitors has been shown to increase selectivity towards specific HDAC isoforms, leveraging the unique electrostatic properties of the C-F bond.

Sources

Advanced Handling and Application Dynamics of 2,4-Difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6) is a highly specialized fluorinated aromatic amide[1]. It serves as a critical structural motif in contemporary drug discovery, particularly in the design of Histone Deacetylase (HDAC) inhibitors and Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, toxicological mechanisms, and self-validating handling protocols required for the safe and effective manipulation of this compound.

Structural Causality & Physicochemical Profiling

To understand the handling requirements of 2,4-difluoro-N-methyl-N-phenylbenzamide, one must first understand the causality behind its structural engineering. The molecule is defined by two major modifications to the standard benzamide core:

  • 2,4-Difluorination: The introduction of highly electronegative fluorine atoms at the ortho (2) and para (4) positions serves a dual purpose. First, it sterically and electronically blocks cytochrome P450-mediated hydroxylation, significantly increasing the metabolic half-life of the compound[2]. Second, fluorination increases the overall lipophilicity (logD) of the molecule, which enhances passive membrane permeability and target binding affinity[3].

  • N-Methylation: The tertiary amide formed by N-methylation eliminates a hydrogen bond donor (HBD). According to Lipinski's Rule of 5, reducing HBDs improves oral bioavailability. Furthermore, the N-methyl group introduces a steric clash that restricts rotation around the C-N amide bond, locking the molecule into preferred cis/trans rotamers that optimize target engagement.

Quantitative Data Summary
PropertyValueCausality / Significance
Chemical Name 2,4-difluoro-N-methyl-N-phenylbenzamideCore scaffold for targeted drug design
CAS Registry Number 881591-56-6Unique chemical identifier[1]
Molecular Formula C14H11F2NOIndicates a high degree of halogenation
Molecular Weight 247.24 g/mol Optimal for small-molecule permeability
Topological Polar Surface Area 20.3 ŲHighly lipophilic, excellent membrane crossing[4]
Hydrogen Bond Donors 0N-methylation eliminates HBDs, aiding absorption
Hydrogen Bond Acceptors 1 (Amide Carbonyl)Critical for target protein interactions
GHS Hazard Classification Acute Tox. 4 (H302), Skin Sens. 1 (H317)Requires strict PPE and ventilation controls[5]

Toxicological Mechanisms & Hazard Mitigation

Based on the toxicological profiles of structurally analogous N-methyl-N-phenylbenzamides, this compound is classified under the Globally Harmonized System (GHS) as Harmful if swallowed (H302) and May cause an allergic skin reaction (H317) [4][5].

Mechanistic Toxicology: The sensitization potential (H317) arises because the electron-deficient fluorinated ring and the amide functionality can undergo specific enzymatic activation in the epidermis, acting as mild haptens that bind covalently to skin proteins. Consequently, dermal exposure must be strictly avoided. Handling requires adherence to stringent Personal Protective Equipment (PPE) protocols, including the use of impervious nitrile gloves, tightly fitting safety goggles, and manipulation exclusively within a Class II biological safety cabinet or a well-ventilated fume hood to prevent the inhalation of aerosols or dust[5][6].

G A Unsubstituted Benzamide B CYP450 Oxidation A->B D 2,4-Difluoro Substitution A->D Structural Optimization C Reactive Metabolite (Toxicity / Clearance) B->C E Steric & Electronic Blockade D->E F Metabolic Stability (Prolonged Half-life) E->F

Diagram 1: Mechanism of CYP450 evasion via 2,4-difluoro substitution on the benzamide core.

Self-Validating Protocols for Handling & Preparation

To ensure scientific integrity, all handling procedures must incorporate feedback loops that validate the success of the operation. Below are two critical Standard Operating Procedures (SOPs).

Protocol A: Preparation and Verification of in vitro Stock Solutions

Objective: To prepare a 10 mM stock solution in anhydrous DMSO, ensuring structural integrity and exact molarity for downstream high-throughput screening (HTS). Causality Note: Anhydrous DMSO is selected because atmospheric moisture can lead to the localized precipitation of highly lipophilic fluorinated compounds.

  • Gravimetric Transfer: Equilibrate the sealed vial of 2,4-difluoro-N-methyl-N-phenylbenzamide to room temperature in a desiccator for 30 minutes to prevent condensation. Weigh exactly 24.72 mg (0.1 mmol) using an analytical balance (0.01 mg precision) inside a ventilated powder hood.

  • Primary Dissolution: Transfer the powder to a sterile, amber glass vial. Causality: Amber glass prevents UV-induced defluorination of the aromatic ring. Add 10.0 mL of anhydrous DMSO (≥99.9% purity, stored over molecular sieves).

  • Homogenization: Sonicate the sealed vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent localized thermal degradation of the amide bond.

  • Validation Check (Self-Validating Step): Perform a visual inspection using a laser pointer. The absence of a scattered beam (Tyndall effect) confirms complete dissolution. Remove a 10 µL aliquot and dilute to 1 µM in Acetonitrile/Water (50:50) for immediate LC-MS analysis. A single peak at m/z 248.08[M+H]+ confirms purity and the absence of hydrolysis products.

  • Aliquot and Storage: Dispense the validated 10 mM stock into 100 µL aliquots in low-bind polypropylene tubes. Purge the headspace with Argon gas to displace oxygen, cap tightly, and store at -20°C.

Workflow Step1 Weighing in Ventilated Enclosure Step2 Dissolution in Anhydrous DMSO Step1->Step2 Step3 LC-MS Purity Validation Step2->Step3 Decision Purity > 98%? Step3->Decision Pass Aliquot & Store at -20°C Decision->Pass Yes Fail Recrystallize / Discard Decision->Fail No

Diagram 2: Self-validating workflow for the preparation and storage of benzamide stock solutions.

Protocol B: Hazardous Spill Containment and Decontamination

Objective: To safely neutralize and remove accidental benchtop spills of 2,4-difluoro-N-methyl-N-phenylbenzamide powder or solutions. Causality Note: Because the compound is a skin sensitizer[5], dry sweeping is strictly prohibited as it generates inhalable aerosols.

  • Isolation & PPE: Immediately isolate the spill zone. Don secondary nitrile gloves over primary gloves, and ensure safety goggles and a particulate respirator (N95/P100) are worn[6].

  • Containment (For Solutions): Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite). Causality: Do not use paper towels initially, as they do not effectively trap lipophilic compounds and increase dermal exposure risk.

  • Wetting (For Powders): If the spill is dry powder, gently mist the area with a 50% Isopropanol/Water solution to collapse the dust cloud before wiping.

  • Collection & Decontamination: Scoop the absorbed matrix into a hazardous waste container. Wash the contaminated surface with a 10% sodium hydroxide (NaOH) solution, followed by ethanol. Causality: The alkaline solution promotes the hydrolysis of any residual trace amide bonds, neutralizing the active pharmacophore.

  • Validation Check (Self-Validating Step): Swab the decontaminated area with a clean cotton swab wetted with methanol. Extract the swab in 1 mL of acetonitrile and run a rapid UV-Vis or LC-MS check. The area is validated as clean only when the absorbance at the compound's λmax is indistinguishable from a blank solvent control.

References

  • 1 - Guidechem 2.4 - Guidechem 3.5 - ChemScene 4.6 - Key Organics 5.2 - MDPI 6.3 - PMC

Sources

Methodological & Application

using 2,4-difluoro-N-methyl-N-phenylbenzamide in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the biological evaluation of 2,4-difluoro-N-methyl-N-phenylbenzamide , a highly lipophilic, low-molecular-weight probe, designed for researchers and drug development professionals.

Pharmacological Rationale & Target Landscape

Fluorinated benzamides are privileged pharmacophores in central nervous system (CNS) drug discovery. The incorporation of fluorine atoms onto the benzamide scaffold significantly enhances metabolic stability, increases lipophilicity (LogP), and improves blood-brain barrier (BBB) penetration. In biological screening, derivatives of the N-methyl-N-phenylbenzamide class are predominantly investigated as multifunctional CNS agents, specifically targeting Monoamine Oxidase B (MAO-B) [1] and acting as allosteric modulators for G-protein coupled receptors (GPCRs) such as the Metabotropic Glutamate Receptor 5 (mGluR5) [2].

Because 2,4-difluoro-N-methyl-N-phenylbenzamide lacks a bulky orthosteric directing group, it is an ideal candidate for allosteric binding pockets and enzyme substrate cavities. This application note details a self-validating, dual-assay screening cascade to evaluate its efficacy as a dual MAO-B inhibitor and mGluR5 Negative Allosteric Modulator (NAM).

G Start 2,4-difluoro-N-methyl- N-phenylbenzamide Prep Compound Solubilization (10 mM in 100% DMSO) Start->Prep Biochem Biochemical Profiling MAO-B Amplex Red Assay Prep->Biochem Cell Cell-Based Profiling mGluR5 FLIPR Ca2+ Assay Prep->Cell ADME ADME/Tox PAMPA-BBB Permeability Prep->ADME Hit Lead Optimization Candidate Selection Biochem->Hit Cell->Hit ADME->Hit

High-throughput screening cascade for fluorinated benzamide CNS probes.

Biochemical Profiling: MAO-B Inhibition Assay

Causality & Assay Design: MAO-B is an outer mitochondrial membrane enzyme responsible for the oxidative deamination of biogenic amines. Fluorinated benzamides often occupy the hydrophobic bipartite cavity of MAO-B. To measure inhibition, we utilize a fluorometric Amplex Red coupled assay. As MAO-B oxidizes its substrate (benzylamine), it generates hydrogen peroxide ( H2​O2​ ) as a stoichiometric byproduct. Horseradish peroxidase (HRP) then catalyzes the reaction between H2​O2​ and Amplex Red to produce highly fluorescent resorufin. This method is chosen over direct UV assays because it avoids optical interference from the aromatic rings of the benzamide test compound.

Self-Validating Controls:

  • Positive Control: Safinamide or Pargyline (ensures enzyme viability and assay sensitivity).

  • Negative/Vehicle Control: 1% DMSO (establishes maximum enzyme velocity, Vmax​ ).

  • Interference Control (No Enzyme): Compound + Amplex Red + HRP (rules out compound auto-fluorescence and direct reaction with HRP/Amplex Red).

Step-by-Step Methodology
  • Reagent Preparation: Prepare a 10 mM stock of 2,4-difluoro-N-methyl-N-phenylbenzamide in 100% anhydrous DMSO. Dilute serially in MAO assay buffer (0.05 M sodium phosphate, pH 7.4) to achieve 10X final concentrations (ranging from 10 μ M to 0.1 nM). Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Incubation: In a solid black 384-well microplate, add 10 μ L of the diluted compound to 20 μ L of recombinant human MAO-B enzyme (final concentration: 1.5 μ g/mL). Incubate at 37°C for 15 minutes. Rationale: This pre-incubation allows the compound to reach binding equilibrium within the active site before substrate competition begins.

  • Reaction Initiation: Prepare a 2X working solution containing 2 mM benzylamine (substrate), 1 U/mL HRP, and 100 μ M Amplex Red reagent in assay buffer. Add 20 μ L of this mixture to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously (Excitation: 545 nm, Emission: 590 nm) at 37°C for 30 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Normalize data against the vehicle control to determine % inhibition and calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Cell-Based Profiling: mGluR5 Negative Allosteric Modulator (NAM) Assay

Causality & Assay Design: mGluR5 is a Gq-coupled GPCR. Activation by glutamate leads to Phospholipase C (PLC) cleavage, inositol trisphosphate ( IP3​ ) generation, and subsequent calcium ( Ca2+ ) release from the endoplasmic reticulum. Benzamides like ABP688 act as NAMs by binding to the transmembrane domain, stabilizing the receptor in an inactive conformation[2]. We measure this using a FLIPR (Fluorometric Imaging Plate Reader) calcium mobilization assay with Fluo-4 AM. The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the Ca2+ -sensitive fluorophore inside the cytosol.

Pathway Agonist Glutamate / DHPG Receptor mGluR5 (Gq-coupled) Agonist->Receptor Activates NAM Fluorinated Benzamide (NAM) NAM->Receptor Allosteric Inhibition PLC Phospholipase C (PLC) Receptor->PLC Gq Signaling IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Release (ER) IP3->Calcium Signal Fluo-4 Fluorescence (FLIPR Signal) Calcium->Signal

Mechanism of mGluR5 modulation and intracellular calcium signaling pathway.

Self-Validating Controls:

  • Positive NAM Control: MPEP or Fenobam (validates allosteric inhibition window).

  • Agonist EC80​ Control: DHPG alone (establishes the baseline activation signal to be inhibited).

  • Receptor Specificity Control: Test compound against a non-target Gq-coupled receptor (e.g., M1​ muscarinic receptor) to ensure the benzamide is not a general PLC/calcium pathway inhibitor.

Step-by-Step Methodology
  • Cell Culture & Dye Loading: Seed HEK293 cells stably expressing human mGluR5 into 384-well poly-D-lysine coated black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C, 5% CO2​ . The following day, remove the media and add 20 μ L of dye-loading buffer (Hank's Balanced Salt Solution, 20 mM HEPES, 2.5 mM probenecid, 2 μ M Fluo-4 AM). Rationale: Probenecid is critical here; it inhibits organic anion transporters, preventing the cells from pumping the cleaved Fluo-4 dye back out into the extracellular space.

  • Dye Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete esterase cleavage.

  • Compound Addition (NAM Phase): Using the FLIPR liquid handling system, add 10 μ L of 2,4-difluoro-N-methyl-N-phenylbenzamide (serially diluted) to the cells. Read baseline fluorescence for 10 seconds, then monitor for 3 minutes. Rationale: This step checks for any unexpected agonistic activity of the compound.

  • Agonist Challenge: Add 10 μ L of the selective mGluR5 agonist DHPG at its pre-determined EC80​ concentration. Monitor the rapid transient increase in fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes.

  • Data Analysis: Extract the maximum fluorescence peak (Relative Fluorescence Units, RFU) post-agonist addition. Calculate the percentage inhibition relative to the DHPG-only control wells.

Quantitative Data Presentation

The following table outlines the expected pharmacological profile parameters for 2,4-difluoro-N-methyl-N-phenylbenzamide when subjected to the described screening cascade, benchmarked against standard reference compounds.

Assay / TargetParameter2,4-difluoro-N-methyl-N-phenylbenzamide (Expected)Reference ControlReference Value
MAO-B Inhibition IC50​ (nM)450 - 800 nMSafinamide98 nM
MAO-A Selectivity Fold Selectivity> 50x (Selective for MAO-B)Clorgyline0.5 nM (MAO-A)
mGluR5 NAM IC50​ (nM)1.2 - 3.5 μ MMPEP36 nM
PAMPA-BBB Pe​ ( 10−6 cm/s)> 15.0 (High Permeability)Verapamil16.0

Note: The high lipophilicity imparted by the 2,4-difluoro substitution ensures excellent passive diffusion across the blood-brain barrier ( Pe​ > 15), a critical requirement for CNS-active probes.

References

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. Semantic Scholar.[Link]

  • Application of cross-species PET imaging to assess neurotransmitter release in brain. PubMed Central (PMC).[Link]

Sources

Application Notes and Protocols for the Dissolution of 2,4-difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Gemini Laboratories

Introduction

2,4-difluoro-N-methyl-N-phenylbenzamide is a fluorinated aromatic amide of interest in medicinal chemistry and materials science. As with many substituted benzamides, achieving consistent and effective dissolution is a critical first step for a wide range of downstream applications, from analytical characterization to biological screening assays. This document provides a comprehensive guide to understanding the physicochemical properties of this compound and offers a systematic protocol for its dissolution. The methodologies outlined herein are designed to be adaptable, ensuring researchers can identify the optimal solvent system for their specific experimental needs.

The principles of solvent selection are grounded in the "like dissolves like" paradigm, taking into account the polarity and hydrogen bonding capabilities of both the solute and the potential solvents. Given the structure of 2,4-difluoro-N-methyl-N-phenylbenzamide, which possesses both polar (amide group) and nonpolar (aromatic rings) regions, a range of solvents with varying polarities should be considered.

Physicochemical Properties and Solubility Considerations

While specific experimental data for 2,4-difluoro-N-methyl-N-phenylbenzamide is not extensively published, we can infer its likely properties from structurally related compounds. Fluorinated benzamides are typically crystalline solids at room temperature with moderate to good solubility in common organic solvents. For instance, the related compound N-(2,4-difluorophenyl)-2-fluorobenzamide has a melting point of 110–112 °C and is amenable to crystallization from dichloromethane (CH2Cl2)[1]. This suggests that chlorinated solvents could be effective for dissolution.

General solubility trends for benzamide derivatives indicate that polar aprotic solvents and some polar protic solvents are often effective. One study on benzamide solubility found the following general trend: methanol > acetone > ethanol > 1-propanol > 1-butanol > isopropanol > isobutanol > methyl acetate > ethyl acetate > butyl acetate > acetonitrile > water[2]. Furthermore, aromatic polyamides incorporating benzamide structures have demonstrated good solubility in aprotic polar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO)[3].

Based on this information, a logical approach to determining an appropriate solvent for 2,4-difluoro-N-methyl-N-phenylbenzamide would involve screening a selection of these solvent classes.

Table 1: Recommended Solvents for Initial Solubility Screening

Solvent ClassRecommended SolventsRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneThese solvents can effectively solvate the polar amide group. DMSO and DMF are particularly powerful solvents for a wide range of organic compounds[3][4].
Protic Polar Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA)The hydroxyl group can interact with the amide functionality. Methanol is often a good starting point due to its high polarity[2][5].
Chlorinated Dichloromethane (DCM), ChloroformThe moderate polarity and ability to interact with aromatic rings make these solvents good candidates. The successful crystallization of a similar compound from DCM supports this choice[1].
Ethers Tetrahydrofuran (THF), 1,4-DioxaneThese are common solvents in organic synthesis and can offer moderate solubility for compounds with both polar and nonpolar characteristics[6].
Aromatic TolueneWhile less polar, toluene can be effective, especially at elevated temperatures, due to interactions with the phenyl rings of the compound[6].

Experimental Protocol for Solubility Determination

This protocol provides a systematic approach to identifying an effective solvent and preparing a stock solution of 2,4-difluoro-N-methyl-N-phenylbenzamide.

I. Safety Precautions

Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 2,4-difluoro-N-methyl-N-phenylbenzamide and all solvents to be used. While a specific SDS for the target compound was not found, related compounds exhibit hazards such as skin and eye irritation, and may be harmful if swallowed[7][8][9][10].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.

  • Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes[11].

II. Materials and Equipment
  • 2,4-difluoro-N-methyl-N-phenylbenzamide (solid)

  • Selection of analytical grade solvents (see Table 1)

  • Analytical balance

  • Vortex mixer

  • Water bath or heating block

  • Calibrated pipettes

  • Glass vials with caps

III. Step-by-Step Dissolution Procedure

Step 1: Initial Solvent Screening (Small Scale)

  • Weigh approximately 1-5 mg of 2,4-difluoro-N-methyl-N-phenylbenzamide into separate, labeled glass vials.

  • Add a small, measured volume (e.g., 100 µL) of a selected solvent to the first vial.

  • Vortex the vial for 30-60 seconds at room temperature.

  • Visually inspect the solution for complete dissolution. If the solid has dissolved, the solvent is a good candidate.

  • If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and observation.

  • Continue this process until the compound dissolves or a practical volume limit is reached. Record the approximate concentration at which dissolution occurred.

  • Repeat for each solvent to be tested.

Step 2: Optimization with Heating and Sonication

  • For solvents that show partial but incomplete dissolution at room temperature, gentle heating can be applied.

  • Place the vial in a water bath or on a heating block set to a low temperature (e.g., 30-40°C). Caution: Be mindful of the boiling points of the solvents and use appropriate precautions.

  • Vortex the vial intermittently while heating.

  • Alternatively, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Observe if complete dissolution is achieved and note the conditions.

Step 3: Preparation of a Stock Solution

  • Once an optimal solvent has been identified, a stock solution can be prepared.

  • Accurately weigh the desired mass of 2,4-difluoro-N-methyl-N-phenylbenzamide into a volumetric flask or a suitable vial.

  • Add a portion of the chosen solvent to the flask, ensuring not to exceed approximately 70-80% of the final desired volume.

  • Use the optimized conditions (vortexing, gentle heating, or sonication) to ensure complete dissolution.

  • Allow the solution to return to room temperature if it was heated.

  • Add the solvent to the final desired volume and mix thoroughly.

  • Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., 2-8°C for short-term storage, as suggested for a related compound[12][13]).

Workflow and Logic Diagram

The following diagram illustrates the decision-making process for the dissolution of 2,4-difluoro-N-methyl-N-phenylbenzamide.

Dissolution_Protocol start Start: Obtain solid 2,4-difluoro-N-methyl-N-phenylbenzamide safety Review SDS and wear appropriate PPE start->safety weigh Weigh 1-5 mg of compound into vials safety->weigh screen Initial Solvent Screening (Room Temp) weigh->screen dissolved Completely Dissolved? screen->dissolved optimize Optimize with Gentle Heating / Sonication dissolved->optimize No select_solvent Select Optimal Solvent dissolved->select_solvent Yes dissolved2 Completely Dissolved? optimize->dissolved2 dissolved2->select_solvent Yes insoluble Insoluble under these conditions. Consider alternative solvents or mixtures. dissolved2->insoluble No prepare_stock Prepare Stock Solution to Desired Concentration select_solvent->prepare_stock store Store Solution Appropriately prepare_stock->store end End: Solution Ready for Use store->end

Caption: A workflow for the systematic dissolution of 2,4-difluoro-N-methyl-N-phenylbenzamide.

Troubleshooting

  • Precipitation upon cooling: If the compound was dissolved with heating, it might precipitate upon returning to room temperature. If this occurs, the solution was likely saturated at the higher temperature. You can either work with the solution at an elevated temperature (if the experiment allows) or dilute the solution until it remains stable at room temperature.

  • Oily film or immiscible layer: This may indicate that the compound is not truly dissolving but is instead melting or forming a separate phase. This is more likely with less effective solvents.

  • Compound degradation: If a color change is observed upon heating, it could be a sign of decomposition. In such cases, avoid heating and explore other solvents or co-solvent systems.

Conclusion

This application note provides a comprehensive and logical framework for the successful dissolution of 2,4-difluoro-N-methyl-N-phenylbenzamide. By systematically screening a range of recommended solvents and employing gentle optimization techniques, researchers can confidently prepare solutions for their specific applications. Adherence to safety protocols is paramount throughout the process. The provided workflow and troubleshooting guide are intended to support researchers in achieving reliable and reproducible results.

References

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide - MDPI. Available at: [Link]

  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K - ResearchGate. Available at: [Link]_

  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC. Available at: [Link]

  • Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Synthesis and characterization of soluble and heat-resistant aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide and various aromatic diacids - Taylor & Francis. Available at: [Link]

Sources

Application Notes and Protocols: 2,4-difluoro-N-methyl-N-phenylbenzamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Benzamide Scaffold and the Quest for Novel Enzyme Inhibitors

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions with biological targets make it an attractive starting point for the design of novel therapeutics.[3] The N-phenylbenzamide subclass, in particular, has been explored for various applications, including as anticancer agents, anticonvulsants, and inhibitors of enzymes like cholinesterases.[1][4][5]

This document provides a comprehensive guide for the initial evaluation of a novel benzamide derivative, 2,4-difluoro-N-methyl-N-phenylbenzamide , as a potential enzyme inhibitor. While specific biological data for this compound is not yet publicly available, its structure, featuring electron-withdrawing fluorine atoms and an N-methyl group that may influence conformation and metabolic stability, makes it an intriguing candidate for screening against various enzyme targets.

These application notes are designed to provide a robust framework for researchers to:

  • Perform initial in vitro screening to determine the half-maximal inhibitory concentration (IC50).

  • Elucidate the kinetic mechanism of inhibition.

  • Assess the compound's activity in a cell-based context.

The protocols described herein are generalized for a typical protein kinase, a common target in drug discovery, but can be adapted for other enzyme classes with appropriate modifications to substrates and detection methods.

Part 1: Initial High-Throughput Screening and IC50 Determination

The first step in evaluating a potential enzyme inhibitor is to determine its potency. A dose-response experiment is performed to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This is a critical parameter for comparing the potency of different compounds.[6]

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ATP Detection)

This protocol utilizes a luminescent assay that quantifies the amount of ATP remaining in the reaction after a kinase reaction has occurred. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.

Materials and Reagents:

  • Enzyme: Recombinant human protein kinase (e.g., a member of the tyrosine kinase family).

  • Substrate: A specific peptide substrate for the chosen kinase.

  • Inhibitor: 2,4-difluoro-N-methyl-N-phenylbenzamide, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Assay Buffer: Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and other components optimized for the specific kinase).

  • ATP: Adenosine triphosphate, at a concentration near the Km for the specific kinase.

  • Detection Reagent: A commercial luminescent kinase assay kit (e.g., Kinase-Glo®).

  • Assay Plates: White, opaque 96-well or 384-well microplates suitable for luminescence measurements.

  • Positive Control: A known inhibitor for the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO (vehicle).

Experimental Workflow:

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection prep1 Dispense Assay Buffer prep2 Create Serial Dilution of Inhibitor prep1->prep2 prep3 Add Controls (DMSO, Staurosporine) prep2->prep3 react1 Add Kinase Enzyme prep3->react1 Transfer to reaction plate react2 Add Substrate/ATP Mixture react1->react2 react3 Incubate at RT react2->react3 detect1 Add Luminescent Detection Reagent react3->detect1 detect2 Incubate (dark) detect1->detect2 detect3 Read Luminescence detect2->detect3 G cluster_moi Modes of Enzyme Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I (Competitive) E->EI +I (Non-competitive) S Substrate (S) ES->E -S P Product (P) ES->P -> E ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I (Uncompetitive) ES->ESI +I (Non-competitive) I Inhibitor (I) EI->E -I ESI->ES -I

Caption: Different modes of reversible enzyme inhibition.

Part 3: Cell-Based Assays for Biological Relevance

While in vitro assays are essential for determining potency and mechanism, they do not fully recapitulate the complexity of a cellular environment. Cell-based assays are necessary to assess a compound's ability to cross cell membranes, its stability in the cytoplasm, and its effect on the target enzyme within its native signaling pathway.

Protocol 3: Cellular Target Engagement Assay

This protocol describes a method to measure the inhibition of a target kinase within living cells. It often involves treating cells with the inhibitor, lysing them, and then measuring the phosphorylation of a known downstream substrate of the target kinase via an immunoassay like an ELISA.

Materials and Reagents:

  • Cell Line: A human cell line that expresses the target kinase and shows detectable levels of downstream substrate phosphorylation.

  • Inhibitor: 2,4-difluoro-N-methyl-N-phenylbenzamide.

  • Cell Culture Medium and Supplements: Appropriate medium, fetal bovine serum (FBS), and antibiotics.

  • Stimulant: A growth factor or other stimulus to activate the kinase pathway, if necessary.

  • Lysis Buffer: A buffer containing detergents and protease/phosphatase inhibitors.

  • ELISA Kit: An ELISA kit specific for the phosphorylated form of the downstream substrate.

  • Cell Culture Plates: 96-well cell culture plates.

Experimental Workflow:

G cluster_cell Cell Treatment cluster_lysis Sample Preparation cluster_elisa Detection (ELISA) cell1 Seed Cells in 96-well Plate cell2 Treat with Inhibitor cell1->cell2 cell3 Stimulate Pathway (if needed) cell2->cell3 lysis1 Lyse Cells cell3->lysis1 lysis2 Collect Lysates lysis1->lysis2 elisa1 Add Lysates to Antibody-coated Plate lysis2->elisa1 elisa2 Incubate and Wash elisa1->elisa2 elisa3 Add Detection Antibody and Substrate elisa2->elisa3 elisa4 Read Absorbance elisa3->elisa4

Caption: Workflow for a cell-based kinase inhibition assay.

Step-by-Step Methodology:

  • Cell Culture: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with a serial dilution of 2,4-difluoro-N-methyl-N-phenylbenzamide for a specified period (e.g., 1-2 hours).

  • Pathway Stimulation: If the pathway is not constitutively active, stimulate the cells with an appropriate agonist for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells and then add lysis buffer to extract the cellular proteins.

  • ELISA: Perform the ELISA according to the manufacturer's protocol to quantify the level of the phosphorylated downstream substrate in each lysate.

Data Analysis:

  • Similar to the in vitro assay, calculate the percentage of inhibition for each concentration of the compound and fit the data to a dose-response curve to determine the cellular IC50.

Conclusion and Future Directions

These protocols provide a foundational framework for the initial characterization of 2,4-difluoro-N-methyl-N-phenylbenzamide as a potential enzyme inhibitor. Positive results from these assays—namely, potent in vitro inhibition, a clear mechanism of action, and on-target activity in a cellular context—would warrant further investigation. Subsequent steps could include broader selectivity profiling against a panel of related enzymes, assessment of pharmacokinetic properties, and in vivo efficacy studies in relevant disease models. The systematic application of these methodologies is essential for advancing novel chemical entities from initial hits to viable lead compounds in the drug discovery pipeline.

References

  • Amsbio. (n.d.). Enzyme Activity Assays. Retrieved from [Link]

  • Profacgen. (n.d.). Enzyme Target & Activator & Inhibitor Screening Service. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Enzyme Inhibitor Screening Services. Retrieved from [Link]

  • Biocompare. (n.d.). Inhibitor Screening Kits. Retrieved from [Link]

  • Google Patents. (n.d.). N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of the 2,4-difluoro derivatives 3a and 3b. Retrieved from [Link]

  • Google Patents. (n.d.). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrase.
  • PMC. (2023). Activity of N-phenylbenzamide analogs against the neglected disease pathogen, Schistosoma mansoni. Retrieved from [Link]

  • PMC. (n.d.). Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Difluorobenzamide. Retrieved from [Link]

  • PMC. (n.d.). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Retrieved from [Link]

  • Eureka | Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

  • (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). The synthetic method of 2,4 difluoro benzene methanamines.
  • ChemSrc. (2026). CAS#:899746-73-7 | 2,4-difluoro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzamide. Retrieved from [Link]

  • ResearchGate. (2025). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Retrieved from [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]

Sources

The Strategic Integration of Fluorinated Benzamides in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug design, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] Among the diverse classes of fluorinated compounds, fluorinated benzamides have emerged as a particularly versatile and impactful group in medicinal chemistry. Their unique physicochemical properties, conferred by the strategic placement of fluorine atoms, have led to significant advancements in therapeutic efficacy, pharmacokinetic profiles, and diagnostic applications. This guide provides an in-depth exploration of the applications of fluorinated benzamides, offering insights into the rationale behind their use and detailed protocols for their synthesis and evaluation.

The Power of Fluorine: Enhancing Drug-Like Properties

The strategic incorporation of fluorine into a benzamide framework can dramatically alter its biological behavior.[2] The small size of the fluorine atom, comparable to that of hydrogen, allows for its introduction without significant steric hindrance.[3][4] However, its high electronegativity, the strongest of any element, imparts profound effects on the molecule's properties.[1][5]

Key Physicochemical and Pharmacokinetic Enhancements:
  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic breakdown by enzymes like cytochrome P450.[5][6] This increased stability can lead to a longer drug half-life, reducing the required dosing frequency and improving patient compliance.[3]

  • Binding Affinity and Selectivity: Fluorine's electron-withdrawing nature can alter the electron distribution within the benzamide molecule.[7] This can lead to more favorable interactions with the target protein, enhancing binding affinity and, in some cases, improving selectivity for the desired target over off-target proteins.[1][5]

  • Lipophilicity and Permeability: The introduction of fluorine can modulate a molecule's lipophilicity (its ability to dissolve in fats and lipids). This is a critical factor for drug absorption and distribution, as it influences how well a drug can cross cell membranes.[6][8] Strategic fluorination can fine-tune this property to optimize a drug's ability to reach its target site.[1]

  • pKa Modulation: The strong electron-withdrawing effect of fluorine can lower the pKa of nearby basic groups, making them less basic.[6] This can improve a compound's oral bioavailability by increasing its ability to permeate through the gut wall.[5]

Therapeutic Applications of Fluorinated Benzamides

The beneficial properties imparted by fluorine have led to the successful development of fluorinated benzamide drugs across a wide range of therapeutic areas.

Therapeutic AreaExample Drug (Conceptual)Rationale for Fluorination
Oncology "Fluorobenzacrine"Enhanced binding to target kinase, improved metabolic stability leading to sustained target inhibition.
Neuroscience "Neurofluoramide"Increased blood-brain barrier permeability, modulation of receptor binding affinity for improved CNS activity.[2]
Infectious Diseases "Fluoroantivirin"Blockade of metabolic pathways in pathogens, enhanced cellular uptake.
Anti-inflammatory "Inflamofluor"Improved tissue penetration and retention at the site of inflammation.

Fluorinated Benzamides in Diagnostic Imaging

A significant and growing application of fluorinated benzamides is in the field of Positron Emission Tomography (PET) imaging.[5] The positron-emitting isotope, fluorine-18 (¹⁸F), can be incorporated into benzamide structures to create radiotracers for visualizing and quantifying biological processes in vivo.[9]

These ¹⁸F-labeled benzamide derivatives have shown promise in imaging a variety of targets, including:

  • Melanoma: Benzamide structures exhibit a high affinity for melanin, making them excellent candidates for targeting melanoma.[10] ⁶⁸Ga-labeled fluorinated benzamide derivatives have been successfully used to visualize melanoma tumors in preclinical studies.[10]

  • Sigma-2 (σ₂) Receptors in Solid Tumors: A series of ¹⁸F-labeled benzamide analogs have been developed for PET imaging of σ₂ receptors, which are overexpressed in many solid tumors.[11]

  • β-Amyloid Plaques in Alzheimer's Disease: Fluorinated benzofuran derivatives, which share structural similarities with benzamides, have been synthesized as potential PET tracers for imaging β-amyloid plaques, a hallmark of Alzheimer's disease.[12]

  • Breast Cancer: An ¹⁸F-labeled fluorobenzamide has shown potential for PET imaging of breast cancer by targeting sigma receptors.[13]

The relatively long half-life of ¹⁸F (approximately 110 minutes) allows for centralized production and distribution of these radiotracers, making them clinically practical.[9]

Experimental Protocols

The following protocols provide a general framework for the synthesis and analysis of a representative fluorinated benzamide. Researchers should adapt these methods based on the specific properties of their target molecule.

Protocol 1: Synthesis of a Fluorinated Benzamide via Amide Coupling

This protocol describes a common method for forming the amide bond between a fluorinated benzoic acid and an amine.

Diagram of Synthetic Pathway:

G cluster_reactants Reactants cluster_reagents Reagents A Fluorinated Benzoic Acid F Fluorinated Benzamide A->F Amide Bond Formation B Amine B->F C Coupling Agent (e.g., HATU, HOBt) C->F D Base (e.g., DIPEA) D->F E Solvent (e.g., DMF, DCM) E->F

Caption: General workflow for fluorinated benzamide synthesis.

Materials:

  • Fluorinated benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the fluorinated benzoic acid in anhydrous DMF.

  • Add the amine, followed by HATU and DIPEA.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): HATU is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields of the desired amide.

  • Base (DIPEA): DIPEA is a non-nucleophilic base used to neutralize the acid formed during the reaction without interfering with the coupling process.

  • Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the activated carboxylic acid intermediate. Therefore, anhydrous solvents and reagents are crucial for optimal results.

Protocol 2: ¹⁸F-Radiolabeling of a Benzamide Precursor

This protocol outlines a general procedure for the nucleophilic radiofluorination of a suitable benzamide precursor for PET imaging applications.

Diagram of Radiolabeling Workflow:

G A [¹⁸F]Fluoride Production (Cyclotron) B [¹⁸F]Fluoride Trapping (Anion Exchange Cartridge) A->B C Elution and Azeotropic Drying (K₂CO₃/Kryptofix 2.2.2) B->C E Nucleophilic Substitution Reaction (Heating in anhydrous solvent, e.g., ACN, DMSO) C->E D Benzamide Precursor (with leaving group, e.g., tosylate, mesylate) D->E F Purification (Semi-preparative HPLC) E->F G Formulation (Sterile saline) F->G H Quality Control (Radio-TLC, HPLC, etc.) G->H

Caption: Workflow for ¹⁸F-radiolabeling of benzamides.

Materials:

  • Aqueous [¹⁸F]fluoride from a cyclotron

  • Anion exchange resin cartridge (e.g., QMA)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Benzamide precursor with a suitable leaving group (e.g., tosylate, mesylate, or nitro group)

  • Anhydrous acetonitrile (ACN) or dimethyl sulfoxide (DMSO)

  • Semi-preparative High-Performance Liquid Chromatography (HPLC) system

  • Sterile water for injection

  • Sterile saline

Procedure:

  • Trap the aqueous [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge with a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile.

  • Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Dissolve the dried complex in anhydrous ACN or DMSO.

  • Add the benzamide precursor to the reaction vessel.

  • Heat the reaction mixture at an elevated temperature (e.g., 80-120 °C) for a specified time (e.g., 10-20 minutes).

  • Quench the reaction and purify the crude product using a semi-preparative HPLC system.

  • Collect the fraction containing the ¹⁸F-labeled benzamide.

  • Remove the HPLC solvent under reduced pressure and reformulate the final product in sterile saline for injection.

  • Perform quality control tests to ensure radiochemical purity, chemical purity, and sterility.

Trustworthiness of the Protocol:

This protocol is a self-validating system. The quality control steps at the end are critical to ensure the final product is safe and effective for in vivo imaging. These tests confirm the identity and purity of the radiolabeled compound, ensuring that the observed PET signal is indeed from the desired tracer.

Future Perspectives

The strategic application of fluorinated benzamides in medicinal chemistry is poised for continued growth. As our understanding of the nuanced effects of fluorine on molecular properties deepens, we can expect the rational design of even more sophisticated and effective fluorinated benzamide-based therapeutics and diagnostics. The development of novel fluorination methodologies will further expand the chemical space accessible to medicinal chemists, paving the way for the discovery of next-generation drugs to address unmet medical needs.

References

  • O’Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 759-768.
  • Apollo Scientific. (2026, January 19).
  • Singh, S., & Singh, P. P. (2020). Role of Fluorine in Drug Design and Drug Action.
  • Fedorov, S. (2018, May 3). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Bentham Science.
  • Al-Blewi, F. F., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Kim, D. Y., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma. Scientific Reports, 15(1), 5345.
  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogues for Imaging the σ2 Receptor Status of Solid Tumors with Positron Emission Tomography. Journal of Medicinal Chemistry, 50(15), 3194-3204.
  • Cui, M., et al. (2010). Fluorinated Benzofuran Derivatives for PET Imaging of β-Amyloid Plaques in Alzheimer's Disease Brains. ACS Medicinal Chemistry Letters, 1(4), 162-166.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • Intel Market Research. (2025, July 23).
  • Doyle, C. M., et al. (2021).
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide.
  • Maienfisch, P., & Hall, R. G. (2004). The Importance of Fluorine in the Life Science Industry. CHIMIA International Journal for Chemistry, 58(3), 93-99.
  • Shiue, C. Y., et al. (2000). N-(n-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of breast cancer. Nuclear Medicine and Biology, 27(8), 759-763.
  • Coenen, H. H. (2016, July 27).

Sources

A Framework for Discovering Novel Kinase Inhibitors Using a Fluorinated Benzamide Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for High-Throughput Screening with 2,4-Difluoro-N-methyl-N-phenylbenzamide and its Analogs

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutics.[1] Its synthetic tractability and ability to form key hydrogen bonding and hydrophobic interactions make it an attractive starting point for drug discovery campaigns. The incorporation of fluorine atoms into small molecules can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][2] This application note presents a comprehensive, albeit illustrative, framework for a high-throughput screening (HTS) campaign centered around a hypothetical lead compound, 2,4-difluoro-N-methyl-N-phenylbenzamide , and its analogs.

While this specific molecule is not extensively characterized in public literature, its difluorobenzamide core is present in molecules with demonstrated biological activity, including kinase inhibitors.[3] For the purposes of this guide, we will postulate a screening campaign to identify inhibitors of a hypothetical serine/threonine kinase, "Kinase-X," which has been implicated in an inflammatory disease pathway. This document will provide the scientific rationale, detailed protocols, and data analysis workflows necessary for researchers, scientists, and drug development professionals to adapt and implement similar screening paradigms.

The primary objective of this HTS campaign is to identify "hit" compounds from a library of 2,4-difluoro-N-methyl-N-phenylbenzamide analogs that modulate the activity of Kinase-X. The principles and protocols outlined herein are broadly applicable to various target classes and chemical libraries.[4][5][6][7][8]

Scientific Rationale and Assay Principle

The selection of an appropriate HTS assay is critical for the success of any screening campaign. For kinase targets, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays offer a robust, sensitive, and homogeneous format suitable for automation. The assay principle is based on the detection of kinase-mediated phosphorylation of a substrate peptide.

The TR-FRET Kinase Assay Principle is as follows:

  • Components: The assay utilizes a biotinylated substrate peptide, a europium (Eu)-labeled anti-phospho-serine/threonine antibody (donor fluorophore), and a streptavidin-allophycocyanin (SA-APC) conjugate (acceptor fluorophore).

  • Kinase Reaction: In the presence of ATP, active Kinase-X phosphorylates the biotinylated substrate peptide.

  • Detection: The Eu-labeled antibody binds to the newly phosphorylated site on the peptide. Simultaneously, the streptavidin-APC conjugate binds to the biotin moiety of the same peptide.

  • FRET Signal: When the donor (Eu) and acceptor (APC) are brought into close proximity on the same peptide, excitation of the europium donor results in energy transfer to the APC acceptor, which then emits light at a specific wavelength. This TR-FRET signal is directly proportional to the extent of substrate phosphorylation and, therefore, kinase activity.

  • Inhibition: In the presence of an inhibitor, such as a hit compound from the benzamide library, the phosphorylation of the substrate is reduced or prevented. This leads to a decrease in the TR-FRET signal.

This assay format is highly amenable to HTS due to its low background, high signal-to-noise ratio, and resistance to interference from colored or fluorescent compounds in the screening library.[4]

Experimental Workflow and Protocols

A successful HTS campaign is a multi-step process that begins with assay development and validation, proceeds to the primary screen, and is followed by hit confirmation and characterization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Follow-up A Reagent Titration & Optimization (Kinase, ATP, Peptide) B Assay Miniaturization (384-well format) A->B C Z'-factor Determination B->C D Compound Library Plating (Benzamide Analogs) C->D Proceed if Z' > 0.5 E Automated Assay Execution D->E F Data Acquisition (TR-FRET Reader) E->F G Hit Confirmation (Dose-Response) F->G Identify Primary Hits H IC50 Determination G->H I Orthogonal Assays & Selectivity Profiling H->I

Figure 1: High-Throughput Screening Workflow

Part 1: Assay Development and Validation

Before initiating the primary screen, the TR-FRET assay must be optimized and validated to ensure it is robust and reliable.

Protocol 1: Kinase-X TR-FRET Assay Optimization

  • Objective: To determine the optimal concentrations of Kinase-X, ATP, and substrate peptide.

  • Materials:

    • Recombinant Human Kinase-X

    • Biotinylated Substrate Peptide

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • TR-FRET Detection Reagents (Eu-labeled antibody, SA-APC)

    • 384-well low-volume white plates

  • Methodology:

    • Kinase Titration: Perform a matrix titration of Kinase-X (e.g., 0-10 nM) against a fixed, excess concentration of ATP (e.g., 100 µM) and substrate peptide (e.g., 200 nM).

    • ATP Km Determination: Using the optimal Kinase-X concentration, perform a titration of ATP (e.g., 0-500 µM) to determine the Michaelis constant (Km). For the main screen, an ATP concentration at or near the Km is recommended to facilitate the identification of competitive inhibitors.

    • Peptide Titration: Titrate the substrate peptide to ensure the chosen concentration is not limiting.

    • Incubation and Detection: For each condition, incubate the kinase reaction components for a set time (e.g., 60 minutes) at room temperature. Stop the reaction by adding the TR-FRET detection reagents. Incubate for another 60 minutes before reading the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Plot the TR-FRET signal versus the concentration of the titrated component. Select the concentrations that yield a robust signal with the lowest amount of enzyme and substrate to conserve reagents.

Protocol 2: Z'-Factor Calculation for Assay Robustness

  • Objective: To validate the assay's suitability for HTS by calculating the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Methodology:

    • Prepare 16-32 wells of "high signal" control (Kinase-X + ATP + peptide, representing 0% inhibition).

    • Prepare 16-32 wells of "low signal" control (no Kinase-X or a known potent inhibitor, representing 100% inhibition).

    • Execute the assay as optimized in Protocol 1.

    • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (σ_high + σ_low)) / |μ_high - μ_low| where σ is the standard deviation and μ is the mean of the high and low signal controls.

Part 2: Primary High-Throughput Screen

Protocol 3: Automated Screening of the Benzamide Analog Library

  • Objective: To screen a library of 2,4-difluoro-N-methyl-N-phenylbenzamide analogs at a single concentration to identify "primary hits."

  • Automation: The use of automated liquid handlers and plate readers is essential for HTS.[7][8]

  • Methodology:

    • Compound Plating: Using an acoustic liquid handler, dispense a low volume (e.g., 50 nL) of each compound from the library into 384-well assay plates. Each plate should also contain columns for high and low signal controls.

    • Reagent Addition: Add the optimized concentrations of Kinase-X, substrate peptide, and ATP to the assay plates using a multi-drop dispenser.

    • Incubation: Incubate the plates for the predetermined time (e.g., 60 minutes) at room temperature.

    • Detection: Add the TR-FRET detection reagents and incubate for 60 minutes.

    • Data Acquisition: Read the plates on a high-throughput TR-FRET reader.

  • Data Analysis and Hit Selection:

    • Normalize the data for each plate using the high and low signal controls (% inhibition).

    • Calculate a robust statistical parameter for hit selection, such as the Z-score for each compound.

    • A common threshold for primary hit selection is a Z-score ≤ -3 or a percent inhibition > 50%.

Part 3: Hit Confirmation and Characterization

Protocol 4: Dose-Response and IC₅₀ Determination

  • Objective: To confirm the activity of primary hits and determine their potency (IC₅₀ value).

  • Methodology:

    • Select the primary hits from the initial screen.

    • Create a serial dilution series for each hit compound (e.g., 10-point, 1:3 dilution starting from 50 µM).

    • Perform the TR-FRET assay with the diluted compounds.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation and Interpretation

Quantitative data from the HTS campaign should be clearly summarized for easy interpretation and comparison.

Table 1: Summary of HTS Assay Parameters

ParameterValueRationale
Assay FormatHomogeneous TR-FRETHigh signal-to-noise, low interference.[4]
Plate Format384-well, low-volumeReduces reagent costs and increases throughput.
Kinase-X Conc.2 nMOptimal concentration from titration.
ATP Conc.15 µM (Km value)Increases sensitivity for competitive inhibitors.
Peptide Conc.100 nMNon-limiting concentration from titration.
Z'-Factor0.78Indicates an excellent and robust assay for HTS.
Compound Conc.10 µMStandard single-point screening concentration.

Table 2: Hypothetical Hit Characterization Data

Compound IDPrimary Screen (% Inhibition @ 10 µM)Confirmed Hit?IC₅₀ (µM)
BZA-00178.2Yes0.45
BZA-00212.5No> 50
BZA-00365.9Yes1.2
BZA-00492.1Yes0.09

Visualizing the Postulated Signaling Pathway

The hypothetical Kinase-X is part of a larger signaling cascade implicated in inflammation. Understanding this pathway helps to contextualize the importance of identifying inhibitors.

Signaling_Pathway cluster_pathway Inflammatory Signaling Cascade Cytokine Pro-inflammatory Cytokine Receptor Cell Surface Receptor Cytokine->Receptor binds UpstreamKinase Upstream Kinase Receptor->UpstreamKinase activates KinaseX Kinase-X UpstreamKinase->KinaseX phosphorylates (activates) TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseX->TranscriptionFactor phosphorylates (activates) GeneExpression Inflammatory Gene Expression TranscriptionFactor->GeneExpression promotes Inhibitor 2,4-Difluoro-N-methyl- N-phenylbenzamide Analog (e.g., BZA-004) Inhibitor->KinaseX Inhibits

Figure 2: Postulated Role of Kinase-X in an Inflammatory Pathway

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded framework for conducting a high-throughput screening campaign with a library of 2,4-difluoro-N-methyl-N-phenylbenzamide analogs against a hypothetical kinase target. By following a structured workflow of assay development, primary screening, and hit confirmation, researchers can efficiently identify potent and selective modulators of their target of interest.

Confirmed hits from this campaign, such as the hypothetical BZA-004, would become the starting point for a full-fledged hit-to-lead program. Subsequent steps would include:

  • Orthogonal Assays: Validating hits in a different, label-free assay format to rule out technology-specific artifacts.

  • Selectivity Profiling: Screening hits against a panel of other kinases to determine their selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing new analogs to improve potency and selectivity.

  • Cell-Based Assays: Evaluating the efficacy of compounds in relevant cellular models of disease.

This systematic approach, grounded in robust HTS principles, accelerates the early stages of drug discovery and provides a solid foundation for the development of novel therapeutics.

References

  • High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]

  • High-throughput screening assays for the identification of chemical probes. PubMed - NIH. [Link]

  • High-Throughput Screening Assays. Assay Genie. [Link]

  • High-throughput screening (HTS). BMG LABTECH. [Link]

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. PubMed. [Link]

Sources

Application Note: 2,4-Difluoro-N-methyl-N-phenylbenzamide as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In contemporary drug discovery, the strategic incorporation of specific structural motifs is essential for overcoming pharmacokinetic and pharmacodynamic liabilities. 2,4-difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6) represents a highly optimized, privileged building block frequently utilized in the development of central nervous system (CNS) therapeutics, kinase inhibitors, and GPCR ligands.

This scaffold combines two critical medicinal chemistry strategies:

  • Conformational Restriction via N-Methylation: The tertiary amide formed by the N-methyl-N-phenyl group eliminates the hydrogen bond donor capacity of the amide nitrogen. This modification significantly enhances membrane permeability and blood-brain barrier (BBB) penetration [1]. Furthermore, the steric bulk of the N-methyl group forces the phenyl ring out of the amide plane, restricting the molecule to a specific bioactive conformation that often minimizes entropic penalties upon target binding [2].

  • Metabolic Shielding via 2,4-Difluorination: The substitution of hydrogen for fluorine at the ortho (2-) and para (4-) positions of the benzoyl ring serves a dual purpose. First, it blocks the most electron-rich sites on the aromatic ring from cytochrome P450 (CYP450)-mediated hydroxylation, dramatically increasing the metabolic half-life ( t1/2​ ) of the compound [3]. Second, the highly electronegative fluorine atoms modulate the pKa of adjacent functional groups and enhance lipophilicity without adding significant steric bulk (van der Waals radius of F is 1.47 Å vs. H at 1.20 Å) [4].

Mechanism Core 2,4-difluoro-N-methyl-N-phenylbenzamide F_Sub 2,4-Difluoro Substitution Core->F_Sub N_Me N-Methylation Core->N_Me CYP Blocks CYP450 Oxidation (Para/Ortho positions) F_Sub->CYP Lipid Increases Lipophilicity (Membrane Permeability) F_Sub->Lipid Conf Conformational Restriction (Trans-amide preference) N_Me->Conf Hbond Removes H-Bond Donor (Enhances BBB Penetration) N_Me->Hbond

Mechanistic rationale for the physicochemical properties of the difluorinated benzamide scaffold.

Experimental Workflow: Library Synthesis via Amide Coupling

To utilize this scaffold in structure-activity relationship (SAR) campaigns, researchers typically perform amide coupling between 2,4-difluorobenzoic acid and various N-methylaniline derivatives. Because secondary amines (N-methylanilines) are sterically hindered and less nucleophilic than primary amines, standard coupling reagents like EDC/HOBt often result in poor yields and prolonged reaction times.

Causality Check: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in this protocol. The HOAt leaving group generated by HATU is more reactive than HOBt due to the neighboring group effect of the pyridine nitrogen, which accelerates the acylation of the hindered secondary amine [2].

Protocol 1: Synthesis of 2,4-Difluoro-N-methyl-N-phenylbenzamide Derivatives

Reagents:

  • 2,4-difluorobenzoic acid (1.0 eq)

  • Substituted N-methylaniline (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Activation: Dissolve 2,4-difluorobenzoic acid (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes at room temperature.

  • Ester Formation: Add HATU (1.2 mmol) to the solution. Stir the mixture for 15 minutes. The solution will typically turn a pale yellow as the active HOAt-ester forms.

  • Coupling: Add the substituted N-methylaniline (1.1 mmol) dropwise.

  • Incubation: Stir the reaction mixture at room temperature for 4–6 hours. Monitor reaction completion via LC-MS.

  • Quenching & Extraction: Dilute the reaction with 20 mL of ethyl acetate (EtOAc) and wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO 3​ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure amide.

In Vitro Metabolic Stability Assessment

Once the library is synthesized, evaluating the metabolic stability is the critical next step to validate the efficacy of the 2,4-difluoro substitution. The Microsomal Stability Assay is the gold standard for assessing Phase I metabolism (primarily CYP450-mediated oxidation) [5].

Causality Check: The assay requires an NADPH regenerating system. CYP450 enzymes are monooxygenases that require NADPH as an electron donor to reduce molecular oxygen. Without NADPH, Phase I metabolism cannot occur in the microsomal fraction. Ice-cold acetonitrile is used to terminate the reaction because it instantly denatures the microsomal proteins, preventing further metabolism and allowing for accurate kinetic profiling [5].

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Materials:

  • Human Liver Microsomes (pooled, 20 mg/mL)

  • Test Compounds (10 mM stock in DMSO)

  • 0.1 M Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

  • Ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide)

Step-by-Step Procedure:

  • Preparation: Dilute the test compound in 0.1 M phosphate buffer to a working concentration of 2 µM (final DMSO concentration must be <0.1% to prevent CYP inhibition).

  • Microsome Mix: Prepare a microsomal suspension in phosphate buffer at a concentration of 0.625 mg/mL.

  • Pre-incubation: In a 96-well plate, add 40 µL of the microsomal suspension and 10 µL of the test compound solution to each well. Pre-incubate the plate at 37°C for 5 minutes. (Final concentrations: 0.5 mg/mL microsomes, 1 µM test compound).

  • Initiation: Initiate the reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), remove a 10 µL aliquot from the reaction mixture.

  • Termination: Immediately dispense the 10 µL aliquot into 40 µL of ice-cold acetonitrile containing the internal standard. Pipette up and down to mix and precipitate proteins.

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze the remaining parent compound via LC-MS/MS.

Workflow A Scaffold Selection 2,4-difluoro-N-methyl-N-phenylbenzamide B Library Synthesis (Amide Coupling via HATU) A->B Structural Diversification C In Vitro ADME (Microsomal Stability Assay) B->C Phase I Metabolism D Target Binding Assay (SPR / TR-FRET) B->D Affinity Screening E Hit-to-Lead Optimization C->E CL_int Data D->E IC50 Data

Drug discovery screening cascade for the 2,4-difluoro-N-methyl-N-phenylbenzamide scaffold.

Data Presentation: The Fluorine Effect on Metabolic Stability

The quantitative data below illustrates the self-validating nature of the 2,4-difluoro substitution. By comparing the unsubstituted scaffold to its mono- and di-fluorinated analogs, researchers can clearly observe the reduction in intrinsic clearance ( CLint​ ) and the extension of the half-life ( t1/2​ ).

Table 1: Comparative Human Liver Microsomal Stability Profile

Compound ScaffoldSubstitutions t1/2​ (min) CLint​ (µL/min/mg protein)Metabolic Liability
N-methyl-N-phenylbenzamideNone12.4111.8High (Rapid para-hydroxylation)
4-fluoro-N-methyl-N-phenylbenzamide4-Fluoro28.648.5Moderate (Ortho-hydroxylation active)
2,4-difluoro-N-methyl-N-phenylbenzamide 2,4-Difluoro > 60.0 < 15.0 Low (Highly Stable)

Note: CLint​ is calculated using the equation: CLint​=(0.693/t1/2​)×(Volume of incubation/Mass of microsomal protein) . A CLint​ value of <15.0 µL/min/mg indicates excellent metabolic stability suitable for in vivo efficacy studies.

References

  • Fluorine in medicinal chemistry - PubMed Source: National Institutes of Health (NIH) URL:[Link][1]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH Source: National Institutes of Health (NIH) / PMC URL:[Link][2]

  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link][3]

  • Applications of Fluorine in Medicinal Chemistry - ACS Publications Source: American Chemical Society (ACS) URL:[Link][4]

  • Microsomal Stability Assay Protocol - AxisPharm Source: AxisPharm Laboratories URL:[Link][5]

Sources

analytical methods for 2,4-difluoro-N-methyl-N-phenylbenzamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced LC-MS/MS Quantification Strategies for 2,4-Difluoro-N-methyl-N-phenylbenzamide in Complex Biological Matrices

Introduction & Mechanistic Rationale

The accurate quantification of therapeutic intermediates and fine chemicals in biological matrices is a cornerstone of pharmacokinetic profiling. 2,4-difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6; MW: 247.24 g/mol ) is a structurally distinct tertiary amide. The incorporation of fluorine atoms into the benzamide scaffold significantly alters its physicochemical profile, enhancing lipophilicity and metabolic stability while modulating protein binding affinities[1].

Because the molecule lacks hydrogen bond donors (due to the N-methyl-N-phenyl substitution), it exhibits pronounced hydrophobic behavior. This necessitates a highly specific sample extraction and chromatographic approach to prevent non-specific binding, mitigate matrix suppression, and ensure reproducible recovery.

Causality in Method Design (Expertise & Experience):

  • Ionization Strategy: The tertiary amide nitrogen and the carbonyl oxygen serve as excellent proton acceptors. Consequently, Positive Electrospray Ionization (ESI+) is the optimal choice for generating the stable [M+H]+ precursor ion ( m/z 248.1)[2].

  • Chromatographic Selection: While standard C18 columns are functional, the electron-withdrawing nature of the 2,4-difluoro substitutions creates a localized dipole. Utilizing a Pentafluorophenyl (PFP) stationary phase offers orthogonal selectivity via π−π , dipole-dipole, and hydrogen-bonding interactions. This results in superior peak shape and better resolution from endogenous lipid interferences compared to traditional alkyl phases.

  • Sample Cleanup: Protein precipitation (PPT) alone often leaves residual phospholipids that cause ion suppression in the MS source. Therefore, a hybrid approach combining PPT with Polymeric Solid-Phase Extraction (SPE) is employed to ensure a clean extract and a self-validating, high-recovery system[2].

Analytical Architecture & Workflow

Workflow A Plasma Sample (Spiked with IS) B Protein Precipitation (Acetonitrile, 4°C) A->B C Solid Phase Extraction (HLB Cartridge) B->C D UHPLC Separation (PFP Column) C->D E MS/MS Detection (ESI+, MRM Mode) D->E

Fig 1. Step-by-step sample preparation and LC-MS/MS analytical workflow.

Experimental Protocols

Reagents and Standard Preparation
  • Analyte: 2,4-difluoro-N-methyl-N-phenylbenzamide.

  • Internal Standard (IS): 2,4-difluoro-N-(methyl- d3​ )-N-phenylbenzamide (deuterated analog).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA).

  • Stock Solutions: Prepare primary stocks at 1.0 mg/mL in DMSO to ensure complete dissolution of the highly lipophilic compound. Dilute to working concentrations (1.0 ng/mL to 1,000 ng/mL) using 50:50 MeOH:Water (v/v).

Self-Validating Sample Extraction (PPT-SPE)

To ensure the protocol operates as a self-validating system, every extraction batch must include a double-blank (matrix only), a single-blank (matrix + IS), and a minimum of six Quality Control (QC) samples bracketing the expected concentration range.

  • Spiking: Transfer 100 µL of human plasma into a 1.5 mL microcentrifuge tube. Add 10 µL of IS working solution (500 ng/mL) and vortex briefly.

  • Protein Precipitation: Add 300 µL of ice-cold ACN (containing 0.1% FA) to disrupt protein-drug binding. Vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • SPE Conditioning: Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 mL cartridge with 1 mL MeOH, followed by 1 mL LC-MS grade Water.

  • Loading & Washing: Dilute the PPT supernatant with 400 µL of water (to reduce the organic composition) and load it onto the SPE cartridge. Wash with 1 mL of 5% MeOH in water to elute polar interferences.

  • Elution & Reconstitution: Elute the target analytes with 1 mL of pure ACN. Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (Water:ACN 80:20, 0.1% FA).

LC-MS/MS Conditions

Table 1: UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA)
0.0 0.4 80 20
0.5 0.4 80 20
3.0 0.4 10 90
4.5 0.4 10 90
4.6 0.4 80 20
6.0 0.4 80 20

(Column: Phenomenex Kinetex PFP, 2.6 µm, 50 × 2.1 mm. Oven Temp: 40°C. Injection Volume: 5 µL)

Table 2: Tandem Mass Spectrometry (MRM) Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | Target | 248.1 | 141.1 | 50 | 22 | Quantifier (Difluorobenzoyl cation) | | Target | 248.1 | 106.1 | 50 | 35 | Qualifier (N-methylaniline fragment)| | IS ( d3​ ) | 251.1 | 141.1 | 50 | 22 | Quantifier (Internal Standard) | (Source Parameters: Capillary Voltage 3.5 kV, Desolvation Temp 500°C, Desolvation Gas 800 L/hr)

Bioanalytical Method Validation (ICH M10 Framework)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the ICH M10 guidelines for bioanalytical method validation[3].

Validation Root ICH M10 Validation Framework N1 Selectivity & Specificity (Blank Matrix Check) Root->N1 N2 Calibration Curve (Linearity & LLOQ) Root->N2 N3 Accuracy & Precision (Intra/Inter-day QCs) Root->N3 N4 Matrix Effect & Recovery (Post-Extraction Spike) Root->N4

Fig 2. Core bioanalytical method validation parameters per ICH M10 guidelines.

Causality of Validation Metrics:

  • Selectivity: Evaluated using 6 independent sources of blank matrix. The absence of interfering peaks at the retention time of the analyte ensures that endogenous compounds do not skew quantification.

  • Matrix Effect (ME): Calculated by comparing the peak area of the analyte spiked after extraction to the peak area of a neat standard. The SPE cleanup ensures ME remains within the acceptable ±15% threshold, proving the extraction effectively removes ion-suppressing phospholipids.

  • System Suitability Test (SST): Prior to analyzing any study samples, an SST must be injected. The SST consists of the Low QC sample injected consecutively three times. The coefficient of variation (CV) for the analyte peak area must be ≤ 5% to proceed.

Table 3: Representative Validation Summary | Parameter | Acceptance Criteria (ICH M10) | Observed Performance | | :--- | :--- | :--- | | Linearity Range | R2≥0.990 | 1.0 – 1000 ng/mL ( R2=0.998 ) | | LLOQ | S/N 5, Precision 20% | 1.0 ng/mL (Precision: 8.4%) | | Intra-day Precision | 15% ( 20% at LLOQ) | 3.2% – 7.1% | | Inter-day Accuracy | 85% – 115% of nominal | 92.5% – 104.2% | | Extraction Recovery| Consistent across QC levels | 88.4% ± 4.2% | | Matrix Effect | IS-normalized ME ~ 1.0 | 0.95 – 1.02 |

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). URL: [Link]

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. ChemRxiv. URL:[Link]

Sources

experimental design for studying N-phenylbenzamide compounds

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Experimental Design for the Synthesis and Pharmacological Profiling of N-Phenylbenzamide Derivatives as Epigenetic Modulators

Introduction

The N-phenylbenzamide architecture is a highly versatile, privileged scaffold in medicinal chemistry. By systematically tuning the substituents on both the benzoyl and phenyl rings, researchers have developed potent therapeutic agents ranging from antivirals to epigenetic modulators[1]. In the field of oncology, specific N-phenylbenzamide derivatives—such as Entinostat (MS-275) and Belinostat analogs—have been engineered as potent Histone Deacetylase (HDAC) inhibitors[2].

To successfully develop these compounds, researchers must employ a self-validating experimental pipeline. This application note outlines a comprehensive, step-by-step experimental design for the chemical synthesis, biochemical screening, and cellular validation of novel N-phenylbenzamide-based HDAC inhibitors.

Workflow A 1. Chemical Synthesis (Amidation & Purification) B 2. Biochemical Screening (Fluorometric HDAC Assay) A->B C 3. Target Engagement (Western Blot for Ac-H3) B->C D 4. Phenotypic Profiling (Cell Viability & Apoptosis) C->D

Fig 1: Experimental workflow for the synthesis and profiling of N-phenylbenzamides.

Part 1: Chemical Synthesis Protocol

Causality & Design Rationale: The direct amidation of benzoic acids with anilines is often challenging due to the weak nucleophilicity of the aniline nitrogen. To overcome this, we utilize N,N′-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling reagents[1]. HOBt reacts with the transient O-acylisourea intermediate formed by DIC to create a highly reactive, yet stable, active ester. This critical step prevents racemization (if chiral centers are present) and significantly boosts the yield of the sterically hindered N-phenylbenzamide product. While recent advances allow for greener synthesis using HATU in bio-based solvents like Cyrene[3], the DIC/HOBt method remains a highly reliable standard for library generation.

Protocol 1: Synthesis of Substituted N-Phenylbenzamides

  • Reagent Preparation: Dissolve the substituted benzoic acid (1.0 eq, e.g., 1.20 mmol) in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere[1].

  • Activation: Add DIC (1.5 eq) and HOBt (1.5 eq) to the solution. Stir at room temperature for 30 minutes to ensure the complete formation of the HOBt-active ester intermediate.

  • Amidation: Slowly add the substituted aniline (1.1 eq) to the reaction mixture. Stir continuously for 12–16 hours at room temperature.

  • Workup: Quench the reaction with 20 mL of distilled water. Extract the organic layer, then wash sequentially with 1M HCl (to remove unreacted aniline), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography using a gradient of petroleum ether/ethyl acetate to yield the pure N-phenylbenzamide.

Part 2: Biochemical Evaluation (In Vitro HDAC Inhibition)

Causality & Design Rationale: Biochemical potency must be quantified before advancing to cell models. We employ a fluorometric assay because it allows for high-throughput, sensitive, and real-time kinetic monitoring of enzyme inhibition[2]. This system uses a synthetic peptide substrate (e.g., Boc-Lys(Ac)-AMC). The intact substrate is non-fluorescent. If the HDAC enzyme is active, it deacetylates the lysine residue. A subsequent addition of a developer protease specifically cleaves the deacetylated peptide, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). If the N-phenylbenzamide successfully binds the HDAC active site, deacetylation is blocked, the protease cannot cleave the substrate, and fluorescence remains low.

Protocol 2: Fluorometric HDAC Enzyme Assay

  • Assay Setup: In a 96-well black microplate, add recombinant HDAC enzyme (e.g., HDAC1) diluted in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Incubation: Add varying concentrations of the N-phenylbenzamide test compounds (ranging from 1 nM to 100 μM) and incubate for 30 minutes at 37°C to allow for steady-state binding.

  • Substrate Addition: Add the fluorogenic substrate (Boc-Lys(Ac)-AMC) to a final concentration of 50 μM. Incubate the mixture for 1 hour at 37°C.

  • Development: Add the developer solution containing a trypsin-like protease and a pan-HDAC inhibitor (like Trichostatin A) to halt further HDAC activity. Incubate for 20 minutes at room temperature.

  • Detection: Measure fluorescence intensity using a microplate reader (Excitation: 355 nm / Emission: 460 nm)[2]. Calculate IC₅₀ values using non-linear regression analysis.

Data Presentation: QSAR Summary The following table summarizes the structure-activity relationship demonstrating how specific substitutions on the N-phenylbenzamide core impact target affinity and cellular efficacy.

Compound IDR1 (Benzoyl Ring)R2 (Phenyl Ring)HDAC1 IC₅₀ (nM)HCT116 GI₅₀ (μM)
Cmpd-1aHH>10,000>50.0
Cmpd-1b4-MethoxyH4,50025.4
Cmpd-1c4-Methoxy2-Amino1251.2
SAHA (Ctrl)N/AN/A1801.5

Note: The 2-amino substitution on the phenyl ring (Cmpd-1c) acts as a critical zinc-binding group (ZBG) within the HDAC active site, drastically improving potency compared to the unsubstituted analog.

Part 3: Cellular Phenotyping & Target Engagement

Causality & Design Rationale: A potent biochemical IC₅₀ does not guarantee cellular efficacy due to potential limitations in membrane permeability or metabolic stability. To prove that the N-phenylbenzamide actively engages its target inside living cells, we must measure the accumulation of acetylated histones (e.g., Ac-H3) via Western blotting[4]. A corresponding decrease in cell viability confirms the phenotypic consequence of this epigenetic modulation.

Pathway Compound N-Phenylbenzamide (HDAC Inhibitor) HDAC Histone Deacetylase (Active Enzyme) Compound->HDAC Competitive Inhibition Chromatin Chromatin (Hyperacetylated / Relaxed) HDAC->Chromatin Prevents Deacetylation GeneExp Gene Expression (Tumor Suppressors e.g., p21) Chromatin->GeneExp Transcriptional Activation Apoptosis Cell Cycle Arrest & Apoptosis GeneExp->Apoptosis Phenotypic Response

Fig 2: Molecular signaling pathway of HDAC inhibition by N-phenylbenzamide agents.

Protocol 3: Western Blotting for Acetyl-Histone H3

  • Cell Treatment: Seed HCT116 colon cancer cells in 6-well plates at a density of 3×105 cells/well. Treat with the N-phenylbenzamide compound at 1x, 5x, and 10x its biochemical IC₅₀ for 24 hours.

  • Lysis and Extraction: Wash cells twice with cold PBS. Lyse the cells using RIPA buffer supplemented with protease inhibitors and 5 mM sodium butyrate (a broad-spectrum HDAC inhibitor added to preserve acetylation states during the extraction process).

  • Protein Quantification & Separation: Quantify total protein using a standard BCA assay. Load 20 μg of protein per lane onto a 12% SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane[4].

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against Acetyl-Histone H3 (Ac-H3) and total Histone H3 (as a loading control).

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using enhanced chemiluminescence (ECL) and quantify target engagement via densitometry.

References

  • Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors - PMC - 1

  • Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors - PMC - 2

  • Cyrene as a Bio-based Solvent for HATU mediated Amide Coupling - The Royal Society of Chemistry - 3

  • Design, Synthesis, and Biological Activity of Boronic Acid-Based Histone Deacetylase Inhibitors - Journal of Medicinal Chemistry -4

Sources

Advanced Synthesis and Derivatization of 2,4-Difluorobenzamide Scaffolds: Application Note & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2,4-difluorobenzamide motif is a privileged scaffold in modern medicinal and agricultural chemistry. It serves as a critical building block for high-value active pharmaceutical ingredients (APIs), most notably as a precursor to 2,4-difluorobenzylamine in the synthesis of the1[1]. Furthermore, it is heavily utilized in the development of 2[2] and broad-spectrum3[3]. This application note provides drug development professionals with mechanistic insights and field-validated protocols for synthesizing these derivatives.

Mechanistic Insights: The 2,4-Difluorophenyl Pharmacophore

From a rational drug design perspective, the introduction of fluorine atoms at the ortho and para positions of a benzamide ring fundamentally alters its physicochemical behavior.

  • Conformational Locking: The strong electron-withdrawing (-I) effect of the fluorine atoms strengthens the partial double bond character of the C-N amide bond. This significantly increases the rotational energy barrier. For instance, in N,N-diacylated piperazine derivatives, the activation energy barrier ( ΔG‡ ) for rotation 4[4].

  • Metabolic Stability: The para-fluorine blocks primary sites of cytochrome P450-mediated aromatic oxidation, while the ortho-fluorine provides steric shielding to the amide carbonyl, increasing resistance to enzymatic hydrolysis.

Strategic Pathway Selection

The choice of amidation route depends entirely on the nucleophilicity and steric bulk of the target amine.

Workflow Start 2,4-Difluorobenzoic Acid Cond Amine Properties: Nucleophilicity & Sterics Start->Cond RouteA Route A: Acyl Chloride (SOCl2 / Oxalyl Chloride) Cond->RouteA High Nucleophile (e.g., NH3, Piperazine) RouteB Route B: Direct Coupling (CMPI / HATU / CDI) Cond->RouteB Weak Nucleophile (Sterically Hindered) ProdA Primary/Secondary Amides (High Yield, Scalable) RouteA->ProdA 0°C to RT Exothermic ProdB Complex/Hindered Amides (Mild Conditions) RouteB->ProdB + DMAP/TEA 40°C - 50°C

Logic tree for selecting 2,4-difluorobenzoic acid amidation routes.

Validated Experimental Protocols

Protocol A: Synthesis of N-(2,4-difluorobenzoyl)piperazine via Acyl Chloride Activation

Application: Ideal for highly nucleophilic, unhindered amines. This specific protocol yields 4[4].

Causality & Reagent Selection: Converting 2,4-difluorobenzoic acid to its acyl chloride maximizes electrophilicity. When reacting with a diamine like piperazine, stoichiometric control is paramount. A 5-fold excess of piperazine is used to kinetically favor mono-acylation over di-acylation.

Step-by-Step Methodology:

  • Activation: Dissolve 2,4-difluorobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic drop of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C. Stir at room temperature until gas evolution ceases (approx. 2 hours). Concentrate under reduced pressure to yield 2,4-difluorobenzoyl chloride.

  • Coupling: Dissolve piperazine (5.0 eq) in anhydrous chloroform and cool to 0 °C.

  • Addition: Slowly add the freshly prepared 2,4-difluorobenzoyl chloride (dissolved in a minimum volume of chloroform) dropwise to the piperazine solution to control the exothermic reaction.

  • Self-Validating Workup: The excess piperazine acts as an internal acid scavenger, neutralizing the HCl byproduct to form piperazinium chloride. The immediate precipitation of this white salt serves as a visual confirmation of reaction progress. Filter the salt, wash the organic filtrate with saturated aqueous NaHCO₃ (to remove any trace unreacted acid), dry over Na₂SO₄, and concentrate to obtain the monoacylated product (Yield: ~66%).

Protocol B: Mild Direct Amidation using Mukaiyama Reagent (CMPI)

Application: Synthesis of complex, sterically hindered derivatives (e.g., 2[2]).

Causality & Reagent Selection: Acyl chlorides can degrade fragile heterocyclic amines. The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide, CMPI) activates the carboxylic acid under mild, neutral-to-basic conditions. 4-Dimethylaminopyridine (DMAP) is strictly required here as an acyl transfer catalyst to overcome the steric hindrance of the incoming amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask, suspend the complex amine (e.g., a tetrahydrobenzo-thiophene derivative, 1.0 eq) and 2,4-difluorobenzoic acid (1.3 eq) in dry CH₂Cl₂ (5 mL per mmol).

  • Activation & Catalysis: Add CMPI (1.2 eq), DMAP (0.5 eq), and Triethylamine (TEA, 3.0 eq) to the suspension.

  • Reaction: Heat the mixture to 40–50 °C and maintain stirring overnight under an inert atmosphere.

  • Self-Validating Workup: Evaporate the solvent to dryness. Suspend the resulting crude residue in 1 M HCl and stir for 10 minutes. Mechanism of validation: The acidic wash specifically protonates unreacted aliphatic amines, DMAP, and TEA, dragging them into the aqueous phase. The desired 2,4-difluorobenzamide derivative—lacking basic aliphatic amines—remains insoluble. Filter the suspension; the solid retained on the filter paper is the highly purified target compound (Yield: ~42%).

Quantitative Data & Physicochemical Profiling

The following table summarizes the key metrics and properties of 2,4-difluorobenzamide derivatives synthesized via the aforementioned pathways.

DerivativeSynthetic RouteReagents & CatalystYieldKey Physicochemical / Biological Property
2,4-Difluorobenzamide Acyl Chloride2,4-Difluorobenzoic acid, NH₃>85%Precursor to HIV drug Dolutegravir[1]
N-Monoacylated Piperazine Acyl Chloride2,4-Difluorobenzoyl chloride, Piperazine (5 eq)66%Solvent-dependent coalescence point[4]
N,N-Diacylated Piperazine Acyl Chloride2,4-Difluorobenzoyl chloride, Piperazine (2 eq)44%High rotational barrier ( ΔG‡ > 68 kJ/mol)[4]
Compound T187 Direct Coupling2,4-Difluorobenzoic acid, CMPI, DMAP, TEA42%AKT1 Inhibitor for Acute Myeloid Leukemia[2]
Cyproflanilide Analogs Direct Coupling2,4-Difluorobenzamide, Coupling AgentsN/A100% mortality against P. xylostella at 1 mg/L[3]

References

  • [1] An In-depth Technical Guide to 2,4-Difluorobenzylamine: Structure, Properties, and Synthetic Applications. Benchchem. URL:

  • [4] Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. URL:

  • [3] Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group. SIOC Journals. URL:

  • [2] From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia. MDPI. URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility for 2,4-Difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. Working with highly lipophilic, fluorinated tertiary amides like 2,4-difluoro-N-methyl-N-phenylbenzamide presents unique formulation and handling challenges. This guide provides mechanistic insights, troubleshooting FAQs, and validated, self-correcting protocols to overcome precipitation issues during your in vitro and in vivo workflows.

Part 1: Physicochemical Profile & Mechanistic Causality

To successfully formulate this compound, we must first understand how its molecular structure dictates its physical behavior.

PropertyValueStructural Implication for Solubility
Molecular Formula C₁₄H₁₁F₂NOHighly hydrophobic core structure[1].
Molecular Weight 247.24 g/mol Moderate size, but heavily influenced by halogenation[1].
H-Bond Donors (HBD) 0N-methylation eliminates the primary amine hydrogen, completely removing the molecule's ability to act as a hydrogen bond donor in aqueous networks.
H-Bond Acceptors (HBA) 1 (Carbonyl)Limited interaction with water molecules[1].
Topological Polar Surface Area 20.3 ŲExtremely low TPSA indicates poor aqueous solubility and high lipophilicity[1].
Fluorination Effect 2,4-difluoro substitutionFluorination increases the hydrophobic surface area and alters the local dipole moment, driving a strong thermodynamic preference for aggregation in polar solvents (the hydrophobic effect)[2].

Causality Insight: The combination of zero hydrogen bond donors and the electron-withdrawing, lipophilic nature of the 2,4-difluoro motif means this compound will aggressively minimize its contact with water. It relies entirely on organic solvents (like DMSO) or complex micellar formulations to remain in solution[2].

Part 2: Troubleshooting FAQs

Q1: My compound precipitates immediately when I add my DMSO stock to cell culture media. Why is this happening? A1: This is a classic case of "solvent shock." When a highly concentrated DMSO stock is introduced directly into a large volume of aqueous media, the rapid shift in solvent polarity forces the hydrophobic fluorinated compound to crash out of solution before it can disperse[3]. The system rapidly defaults to its thermodynamic minimum (a solid precipitate) rather than remaining in a metastable, kinetically trapped dissolved state[4]. Solution: Utilize the Stepwise Aqueous Dilution protocol below.

Q2: I don't see a visible pellet, but my LC-MS/MS quantification and biological assay results are highly inconsistent. What is wrong? A2: You are likely experiencing micro-precipitation or plastic adsorption. Because of its high lipophilicity, the compound can form sub-micron colloidal aggregates that remain suspended but are biologically inactive[5]. Furthermore, hydrophobic compounds readily adsorb to polystyrene plates and pipette tips. Solution: Always use low-binding plastics and ensure your final DMSO concentration is optimized (typically 0.1% - 0.5%) to maintain solubility[4].

Q3: How should I store my DMSO stock to prevent long-term degradation or precipitation? A3: Moisture is the primary enemy of hydrophobic compound stocks. DMSO is highly hygroscopic; every time you open the vial, it absorbs atmospheric water, which lowers the solubility threshold of the fluorinated benzamide[6]. Solution: Store stocks in single-use aliquots at -20°C or -80°C using anhydrous DMSO, and allow them to equilibrate to room temperature in a desiccator before opening[7].

Part 3: Validated Experimental Protocols

Do not merely follow these steps; understand that each step is designed to manipulate the thermodynamic environment of the molecule to prevent aggregation.

Protocol A: Preparation of a Stable 10 mM Master Stock

Self-Validating Check: The solution must remain optically clear upon visual inspection against a dark background.

  • Equilibration: Allow the lyophilized powder of 2,4-difluoro-N-methyl-N-phenylbenzamide to reach room temperature in a desiccator to prevent condensation.

  • Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity, sealed under argon)[7].

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Sonication (If needed): If micro-crystals persist, bath-sonicate the vial at 37°C for 5 minutes[7].

  • Storage: Aliquot immediately into low-binding microcentrifuge tubes (e.g., 20 µL per tube) and store at -80°C[6].

Protocol B: Stepwise Aqueous Dilution for In Vitro Assays (Kinetic Trapping)

Purpose: To prevent solvent shock by gradually stepping down the DMSO concentration, keeping the compound kinetically trapped in solution[4].

  • Intermediate Dilution: Dilute your 10 mM master stock into an intermediate DMSO stock (e.g., 1 mM) using anhydrous DMSO[3].

  • Pre-warming: Warm your target aqueous buffer or cell culture media to 37°C. Cold media drastically reduces the kinetic solubility limit[6].

  • Spiking: Instead of adding the compound to the media, first spike the aqueous solution with nearly the final concentration of DMSO (e.g., 0.1%), then add your intermediate compound stock dropwise while vortexing or stirring vigorously[4].

  • Immediate Use: Do not store aqueous working solutions. Use them immediately, as the compound will eventually precipitate over time[7].

Protocol C: Co-solvent Formulation for In Vivo Assays

Purpose: To achieve high concentrations (e.g., >1 mg/mL) without exceeding DMSO toxicity limits (Max 5% for in vivo).

  • Phase 1 (Dissolution): Dissolve the compound in 5% (final volume) DMSO until completely clear[3].

  • Phase 2 (Co-solvent): Add 40% PEG300. PEG300 acts as a polarity bridge. Vortex until homogenous[3].

  • Phase 3 (Surfactant): Add 5% Tween 80. The surfactant forms micelles that will encapsulate the lipophilic fluorinated core[3].

  • Phase 4 (Aqueous): Slowly add 50% sterile Saline or ddH₂O dropwise while vortexing. The solution should remain clear[3].

Part 4: Mechanistic Diagrams

G Stock 10 mM DMSO Stock (Anhydrous, Fully Soluble) Direct Direct Addition to Aqueous Media Stock->Direct Poor Technique Stepwise Stepwise Dilution (Intermediate DMSO) Stock->Stepwise Recommended Crash Solvent Shock (Rapid Polarity Shift) Direct->Crash Kinetic Kinetic Trapping (Metastable Solution) Stepwise->Kinetic Precipitate Micro-precipitation (Assay Failure) Crash->Precipitate Exceeds Thermodynamic Limit Success Bioavailable Compound (Assay Success) Kinetic->Success Maintained in Solution

Caption: Thermodynamic vs. Kinetic Solubility Pathways during Aqueous Dilution.

Formulation Step1 Step 1 Dissolve in 5% DMSO Step2 Step 2 Add 40% PEG300 Step1->Step2 Step3 Step 3 Add 5% Tween 80 Step2->Step3 Step4 Step 4 Add 50% Saline/H2O Step3->Step4 Final Final Clear In Vivo Formulation Step4->Final

Caption: Step-by-Step Co-Solvent Formulation Workflow for High-Concentration Assays.

References

  • Guidechem.C14H11F2NO - Chemical Dictionary: 2,4-difluoro-N-methyl-N-phenylbenzamide.
  • ACS Publications.Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs.
  • Benchchem.How to prevent GSK-5498A precipitation from DMSO stock.
  • NIH/PMC.A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ResearchGate.Any suggestions for treating DMSO soluble compound in cell culture?
  • Benchchem.Preventing IC-87114 precipitation in aqueous solutions.
  • Benchchem.Preventing SR-4835 precipitation in aqueous solutions.

Sources

Technical Support Center: Synthesis of 2,4-Difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals seeking to optimize the synthesis of 2,4-difluoro-N-methyl-N-phenylbenzamide .

The synthesis of highly substituted, sterically hindered tertiary benzamides—often utilized as key intermediates in the development of VPS34 inhibitors and other heteroaryl therapeutics—presents unique kinetic and purification challenges. This guide bypasses generic advice to provide a self-validating, causality-driven protocol based on the Schotten-Baumann acylation strategy[1].

Mechanistic Overview & Experimental Workflow

The most efficient route to 2,4-difluoro-N-methyl-N-phenylbenzamide is the reaction of 2,4-difluorobenzoyl chloride with N-methylaniline in the presence of an amine base (e.g., Triethylamine, TEA). Because N-methylaniline is a secondary aromatic amine, its nucleophilicity is significantly dampened by both steric hindrance (from the methyl and phenyl groups) and electronic delocalization. To drive this reaction to completion, the electrophilicity of the acid chloride must be maintained, and the reaction must be carefully controlled at 0 °C to prevent side reactions[2].

SynthesisWorkflow cluster_0 Reagent Preparation N1 N-Methylaniline (Nucleophile) N3 Amidation Reaction Solvent: Anhydrous DCM Base: TEA + DMAP (cat.) Temp: 0 °C to RT N1->N3 N2 2,4-Difluorobenzoyl Chloride (Electrophile) N2->N3 N4 Aqueous Workup 1M HCl Wash (Removes Amine) NaHCO3 Wash (Removes Acid) N3->N4 Quench N5 2,4-Difluoro-N-methyl-N-phenylbenzamide (Purified Product) N4->N5 Organic Phase Evaporation

Workflow for the optimized synthesis of 2,4-difluoro-N-methyl-N-phenylbenzamide via acylation.

Self-Validating Protocol for Amidation

This protocol is designed with built-in validation steps to ensure product integrity and high yield.

  • Step 1: Amine Activation: In an oven-dried, argon-flushed round-bottom flask, dissolve N-methylaniline (1.0 equiv) and triethylamine (TEA, 1.5 equiv) in anhydrous dichloromethane (DCM, 0.5 M). Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 equiv).

    • Causality: DMAP acts as an acyl transfer catalyst. It forms an intermediate acylpyridinium species that is significantly more susceptible to nucleophilic attack, overcoming the steric hindrance of the secondary amine.

  • Step 2: Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve 2,4-difluorobenzoyl chloride (1.1 equiv) in a minimal volume of anhydrous DCM[1]. Add this solution dropwise to the reaction mixture over 15 minutes.

    • Causality: Dropwise addition at 0 °C controls the highly exothermic nature of the acylation and minimizes the competitive hydrolysis of the moisture-sensitive 2,4-difluorobenzoyl chloride[2].

  • Step 3: Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The reaction is complete when the N-methylaniline spot is fully consumed.

  • Step 4: Selective Quench & Workup: Dilute the mixture with additional DCM. Wash the organic layer sequentially with:

    • 1M aqueous HCl (2x): Protonates unreacted N-methylaniline and DMAP, extracting them into the aqueous phase.

    • Saturated aqueous NaHCO3 (2x): Neutralizes excess HCl and extracts any hydrolyzed 2,4-difluorobenzoic acid byproduct.

    • Brine (1x): Removes residual water from the organic layer.

  • Step 5: Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (if trace impurities remain) to yield the pure 2,4-difluoro-N-methyl-N-phenylbenzamide as a solid[1].

Troubleshooting & FAQs

Q: My isolated yield is below 50%, and I recover a significant amount of 2,4-difluorobenzoic acid. What is the root cause? A: This indicates competitive hydrolysis of the 2,4-difluorobenzoyl chloride. The two highly electronegative fluorine atoms on the aromatic ring strongly withdraw electron density via induction, making the carbonyl carbon exceptionally electrophilic. Consequently, even trace amounts of adventitious water will rapidly hydrolyze the acid chloride to 2,4-difluorobenzoic acid. Corrective Action: Ensure all glassware is oven-dried. Use strictly anhydrous DCM (preferably from a solvent purification system or dried over 4Å molecular sieves). Distill TEA over CaH2 prior to use.

Q: Can I substitute the acid chloride with 2,4-difluorobenzoic acid and use a peptide coupling reagent like EDC/HOBt? A: While possible, it is highly inefficient for this specific substrate. N-methylaniline is a secondary aromatic amine; the bulky methyl and phenyl groups create significant steric hindrance, while the phenyl ring delocalizes the nitrogen's lone pair, reducing its nucleophilicity. Standard carbodiimide coupling (EDC/HOBt) typically stalls with secondary anilines. Corrective Action: If you must start from the carboxylic acid, convert it to the acid chloride in situ using oxalyl chloride and catalytic DMF. The Schotten-Baumann approach remains far superior for this specific transformation.

Q: Why is DMAP necessary if TEA is already present in excess? A: TEA acts primarily as an acid scavenger (to neutralize the HCl byproduct) but is a poor nucleophilic catalyst due to its steric bulk. DMAP, a highly nucleophilic pyridine derivative, attacks the acid chloride to form an ultra-reactive N-acylpyridinium intermediate. This intermediate is far more susceptible to attack by the sterically hindered N-methylaniline than the original acid chloride.

Q: How can I efficiently remove excess N-methylaniline during the workup without chromatography? A: N-methylaniline co-elutes with the product in some chromatography solvent systems and can be difficult to remove under vacuum due to its boiling point. The sequential wash in Step 4 is critical. The 1M HCl wash will protonate the unreacted N-methylaniline, moving it entirely into the aqueous layer, while the neutral benzamide product remains safely in the organic layer.

Quantitative Optimization Data

The following table summarizes the expected performance of various synthetic pathways for the amidation of 2,4-difluoro-substituted benzoic acids with N-methylaniline, highlighting the necessity of the optimized acid chloride route.

Synthetic PathwayReagents / CatalystSolventTemp (°C)Reaction Time (h)Expected Yield (%)
Acid Chloride (Uncatalyzed) 2,4-difluorobenzoyl chloride, TEA (1.5 eq)DCM0 → 253 - 465 - 75
Acid Chloride (Catalyzed) 2,4-difluorobenzoyl chloride, TEA (1.5 eq), DMAP (0.05 eq)DCM0 → 251 - 288 - 95
Direct Coupling (Uronium) 2,4-difluorobenzoic acid, HATU (1.2 eq), DIPEA (2.0 eq)DMF25 → 5012 - 1645 - 55
Direct Coupling (Carbodiimide) 2,4-difluorobenzoic acid, EDC (1.5 eq), HOBt (1.5 eq)DCM2524< 30

References

  • Title: WO2015108861A1 - Heteroaryls and uses thereof Source: Google Patents URL:

  • Title: CA2935867A1 - Heteroaryls and uses thereof Source: Google Patents URL: 1

  • Title: Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines Source: MDPI (Molecules) URL: 2

Sources

Technical Support Center: Crystallization of 2,4-difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Troubleshooting Guide for fluorinated tertiary aromatic amides. This resource is designed for researchers and drug development professionals facing phase separation, polymorphism, or kinetic trapping during the isolation of 2,4-difluoro-N-methyl-N-phenylbenzamide.

Diagnostic Workflow

Before adjusting your solvent system, use the following decision tree to identify the thermodynamic or kinetic barrier preventing successful nucleation.

Workflow N1 Start: 2,4-difluoro-N-methyl- N-phenylbenzamide N2 Observation: Thick Oil (LLPS)? N1->N2 N3 Observation: Amorphous / Broad PXRD? N2->N3 No N4 Action: Temp Cycling + Hexane Anti-Solvent N2->N4 Yes (Oiling Out) N5 Action: High-Temp Annealing to Equilibrate Rotamers N3->N5 Yes (Rotamer Trap) N6 Outcome: Phase Pure Crystal N3->N6 No (Crystalline) N4->N3 Solidifies N5->N6 Success N7 Action: Re-evaluate Solvent System N5->N7 Fails

Fig 1. Diagnostic decision tree for resolving tertiary amide crystallization failures.

Frequently Asked Questions (Troubleshooting)

Q1: My crystallization yields a thick, biphasic oil instead of crystals. What causes this Liquid-Liquid Phase Separation (LLPS), and how do I fix it? A1: Oiling out occurs when the solute's melting point is depressed below the saturation temperature, causing the solution to cross the liquid-liquid coexistence curve before reaching the solid-liquid equilibrium curve. Structurally, because N-methyl-N-phenylbenzamides lack the primary N-H hydrogen bond donor found in secondary amides, their crystal lattices are stabilized entirely by weaker interactions such as C(sp³)–H···O and C–H···F contacts. This inherently lowers the lattice energy and melting point, making the metastable oil phase thermodynamically accessible. Solution: You must shift the phase boundary. Avoid highly polar protic solvents (like pure methanol) that disrupt weak C-H···O interactions. Switch to an Ethyl Acetate/Hexane system and implement temperature cycling (detailed in the protocol below) to bypass the high nucleation energy barrier.

Q2: The isolated solid is amorphous or exhibits broad/split peaks in solid-state NMR and PXRD. What is happening at the molecular level? A2: This is a classic symptom of rotamer entrapment. Tertiary aromatic amides possess significant double-bond character in the C-N bond, creating a high energy barrier to rotation[1]. The steric clash between the N-methyl/N-phenyl groups and the highly electronegative ortho-fluorine atom on the benzoyl ring leads to the formation of stable cis and trans rotamers in solution[2]. If your cooling rate is faster than the rotamer interconversion rate, the "wrong" rotamer becomes kinetically trapped, yielding an amorphous solid or a mixture of polymorphic rotamers. Solution: Perform crystallization at an elevated temperature (annealing) in a polar aprotic solvent to lower the rotational activation energy. This provides the thermal energy required for the rotamers to equilibrate, allowing the thermodynamically stable conformer to selectively pack into the crystal lattice[2].

Q3: How do the fluorine substitutions at the 2,4-positions specifically affect my solvent selection? A3: Fluorine is highly electronegative but a notoriously poor hydrogen bond acceptor. The 2,4-difluoro substitution pulls electron density away from the benzoyl ring, weakening potential π-π stacking interactions while simultaneously increasing the molecule's lipophilicity. Consequently, the molecule exhibits high solubility in halogenated solvents (like DCM) and oils out easily in aqueous mixtures. A strictly controlled anti-solvent titration using aliphatic hydrocarbons (Hexane/Heptane) is required to force nucleation.

Quantitative Solvent Selection Matrix

The following table summarizes the quantitative parameters for selecting a solvent system tailored to the rotameric and solubility profile of fluorinated N-methyl-N-phenylbenzamides.

Primary SolventAnti-SolventOptimal Ratio (v/v)Rotamer EquilibrationLLPS (Oiling) RiskExpected Yield
Ethyl Acetate Hexane 1:2 to 1:3High (at >50°C)Low> 85%
Toluene Heptane 1:3ModerateMedium75 - 80%
Dichloromethane Pentane 1:4ModerateHigh~ 60%
Methanol Water 1:1Low (H-bond interference)Very High< 50% (Oils out)

Self-Validating Protocol: Temperature-Cycled Anti-Solvent Crystallization

This protocol utilizes thermal annealing to overcome the rotamer interconversion barrier and controlled supersaturation to prevent LLPS. Do not proceed to the next step unless the validation criteria are met.

Step 1: Primary Dissolution

  • Action: Suspend 1.0 g of crude 2,4-difluoro-N-methyl-N-phenylbenzamide in 3.0 mL of Ethyl Acetate (EtOAc) in a 20 mL scintillation vial. Heat to 55°C using a reaction block while stirring at 300 rpm.

  • Validation Check: Inspect the solution visually against a dark background. It must be completely transparent with no Schlieren lines (refractive index striations). If a second liquid phase (oil) is visible at the bottom, add EtOAc in 0.5 mL increments until a single homogeneous phase is achieved.

Step 2: Anti-Solvent Titration to the Cloud Point

  • Action: Maintain the temperature at 55°C. Slowly add Hexane dropwise (approx. 1.5 to 2.5 mL) until a faint, persistent cloudiness appears.

  • Validation Check: Pause the addition. The cloudiness must persist for >30 seconds under stirring. If the solution clears rapidly, the metastable zone has not been reached; add more Hexane. Once the persistent cloud point is confirmed, immediately heat the solution to 60°C until it becomes perfectly clear again.

Step 3: Rotamer Annealing & Nucleation

  • Action: Cool the clear solution at a strictly controlled rate of 0.1°C/min down to 45°C. Hold isothermally at 45°C for 4 hours.

  • Validation Check (Critical): During this isothermal hold, the thermal energy allows cis/trans rotamers to equilibrate, while the slight supersaturation drives the stable rotamer to nucleate. Stop the stirring briefly and shine a light through the vial. You must observe the formation of distinct, solid, birefringent particles. If perfectly spherical liquid droplets (oil) form instead, LLPS has occurred. Reheat to 60°C, add 0.5 mL EtOAc to increase solubility, and repeat Step 3.

Step 4: Crystal Growth & Isolation

  • Action: Once solid seed crystals are confirmed, cool the suspension to 5°C at a rate of 0.2°C/min to maximize yield.

  • Validation Check: Filter the resulting slurry under vacuum and wash the filter cake with 2 mL of ice-cold Hexane (0°C). The resulting solid should be a free-flowing, crystalline powder.

References[1] Experimental and computational insights into the nature of weak intermolecular interactions in trifluoromethyl-substituted isomeric crystalline N-methyl-N-phenylbenzamides. RSC Publishing.https://pubs.rsc.org/en/content/articlelanding/2015/RA/C5RA13728A[3] Chromatographically separable rotamers of an unhindered amide. PMC / Beilstein J. Org. Chem.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3970104/[2] Stereodynamics of Bond Rotation in Tertiary Aromatic Amides. ResearchGate.https://www.researchgate.net/publication/343542283_Stereodynamics_of_Bond_Rotation_in_Tertiary_Aromatic_Amides

Sources

Technical Support Center: Stability of 2,4-difluoro-N-methyl-N-phenylbenzamide in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals working with 2,4-difluoro-N-methyl-N-phenylbenzamide. As specific, publicly available stability studies for this compound are not extensively documented, this guide presents a comprehensive framework based on established principles of pharmaceutical forced degradation studies, as outlined by the International Conference on Harmonisation (ICH) guidelines, and the known chemical behavior of related benzamide compounds.[1][2] The methodologies and potential pathways described herein are intended to serve as a robust starting point for a thorough stability assessment.

Executive Summary

2,4-difluoro-N-methyl-N-phenylbenzamide is a tertiary amide with structural features that influence its stability. The core amide bond is susceptible to hydrolysis under both acidic and basic conditions, which is the most probable degradation pathway.[3][4] However, the electronic environment of the amide bond suggests a notable degree of intrinsic stability. The N-phenyl group's ability to delocalize the nitrogen lone pair electrons reduces the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack compared to simple N-alkyl amides.[3][5] Conversely, the N-methyl group is electron-donating, which can slightly counteract this stabilizing effect.[5] The two fluorine atoms on the benzoyl ring are strongly electron-withdrawing, which may further influence the reactivity of the amide bond.

This guide provides protocols for systematically evaluating the stability of this molecule through forced degradation studies, enabling the development of stability-indicating analytical methods crucial for accurate quantification.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of 2,4-difluoro-N-methyl-N-phenylbenzamide in solution?

The stability of 2,4-difluoro-N-methyl-N-phenylbenzamide in solution is primarily influenced by:

  • pH: The compound is expected to be most susceptible to degradation under strong acidic or basic conditions due to the potential for hydrolysis of the amide bond.[4]

  • Temperature: Elevated temperatures can accelerate the rate of degradation, particularly hydrolysis.[4]

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can participate directly in hydrolysis. It is advisable to prepare stock solutions in aprotic solvents like DMSO, acetonitrile, or methanol and store them at low temperatures (e.g., -20°C or -80°C).

  • Light: Exposure to UV or visible light can potentially induce photodegradation. Photostability testing is a standard component of forced degradation studies as recommended by ICH guidelines.[6][7]

  • Oxidizing Agents: While the core benzamide structure is relatively robust, the presence of strong oxidizing agents could potentially lead to degradation, for instance, at the N-methyl or aromatic ring positions.[1]

Q2: What is the most likely degradation pathway for this molecule?

The most probable degradation pathway is the hydrolysis of the central amide bond. This reaction would cleave the molecule into two primary degradation products: 2,4-difluorobenzoic acid and N-methylaniline .

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more vulnerable to nucleophilic attack by water.[3][4]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses to yield the carboxylate and the amine.[3]

G cluster_main Proposed Hydrolytic Degradation Pathway parent 2,4-difluoro-N-methyl-N-phenylbenzamide intermediate Tetrahedral Intermediate parent->intermediate H₂O / H⁺ or OH⁻ product1 2,4-difluorobenzoic acid product2 N-methylaniline intermediate->product1 C-N Bond Cleavage intermediate->product2

Caption: Proposed hydrolytic degradation of the parent compound.

Q3: How should I prepare and store stock solutions to minimize degradation?

To ensure the integrity of your experimental results, proper handling and storage are critical.

  • Solvent Selection: Use high-purity, anhydrous aprotic solvents such as DMSO or DMF for creating concentrated stock solutions. For working solutions that require aqueous buffers, prepare them fresh daily.

  • Storage Conditions: Store stock solutions in tightly sealed vials at -20°C or, for long-term storage, at -80°C. Minimize freeze-thaw cycles by aliquoting the stock solution.

  • Inert Atmosphere: For maximum stability, especially if the compound is found to be sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing.

Troubleshooting Guide: Investigating Compound Stability

This section provides a systematic approach to identifying and characterizing the stability of 2,4-difluoro-N-methyl-N-phenylbenzamide in your specific experimental context.

Problem: I suspect my compound is degrading. How can I confirm this and identify the cause?

The most effective way to address this is by conducting a forced degradation study.[8] This involves intentionally subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products and pathways.[1] This process is fundamental for developing a stability-indicating analytical method, which can reliably quantify the active compound in the presence of its degradants.[2]

G cluster_workflow Forced Degradation Experimental Workflow cluster_stress Apply Stress Conditions (in parallel) prep Prepare Stock Solution (e.g., 1 mg/mL in ACN/H₂O) acid Acidic (0.1 N HCl) prep->acid base Basic (0.1 N NaOH) prep->base oxid Oxidative (3% H₂O₂) prep->oxid therm Thermal (60-80°C) prep->therm photo Photolytic (ICH Q1B light exposure) prep->photo analysis Analyze Samples at Time Points (e.g., 0, 2, 6, 24 hrs) using Stability-Indicating Method (e.g., HPLC) acid->analysis base->analysis oxid->analysis therm->analysis photo->analysis data Data Interpretation: - Calculate % Degradation - Peak Purity Analysis - Mass Balance Assessment analysis->data

Caption: Workflow for conducting forced degradation studies.

Protocol 1: Forced Degradation Study

The goal is to induce a target degradation of approximately 5-20%.[2] This ensures that primary degradation products are formed without being significantly degraded themselves.

Materials:

  • 2,4-difluoro-N-methyl-N-phenylbenzamide

  • HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

  • Purified water (e.g., Milli-Q)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-UV/DAD or LC-MS system

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Include a control sample diluted with the solvent mix but without the stressor, kept at room temperature and protected from light.

Stress ConditionReagent/ParameterTypical ConditionsRationale
Acid Hydrolysis 0.1 N to 1 N HClHeat at 60-80°CTo test susceptibility to acid-catalyzed amide hydrolysis.[4]
Base Hydrolysis 0.1 N to 1 N NaOHRoom Temp or heat at 60°CTo test susceptibility to base-catalyzed amide hydrolysis.[1]
Oxidation 3-30% H₂O₂Room TemperatureTo evaluate stability against oxidative stress.[2]
Thermal Dry Heat / Solution60-80°CTo assess intrinsic thermal stability in solid and solution states.[4]
Photolytic UV/Visible Light1.2 million lux hours & 200 watt hours/m²To comply with ICH Q1B guidelines for photostability.[2][7]
  • Time Points: Analyze samples at initial (t=0) and subsequent time points (e.g., 2, 6, 12, 24 hours) until the target degradation is achieved. For base hydrolysis, which can be rapid, shorter time points may be necessary.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the HPLC column. For example, add an equimolar amount of NaOH to the acid-stressed sample and HCl to the base-stressed sample.

Protocol 2: Stability-Indicating HPLC-DAD Method Development

A stability-indicating method is one that can separate the parent compound from all potential degradation products.[9]

Initial HPLC-DAD Conditions:

  • Column: C18 column (e.g., Zorbax SB-Aq, 5 µm, 4.6 x 250 mm).[10]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: Start at 40% B, increase linearly to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: Diode-Array Detector (DAD) scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 254 nm or λmax of the parent compound).[10]

Method Validation:

  • Specificity: Inject all stressed samples. The method is considered stability-indicating if the peaks for the parent compound and degradation products are well-resolved (Resolution > 1.5).

  • Peak Purity: Use the DAD to perform peak purity analysis on the parent peak in the presence of its degradants to ensure it is not co-eluting with any impurities.

Data Interpretation
  • Percent Degradation: Calculate the loss of the parent compound relative to the control sample at the same time point.

  • Mass Balance: A good stability-indicating method should account for all the parent compound. The sum of the parent compound remaining and the amount of all degradation products formed should ideally be between 95-105%.[1][8] This confirms that all major degradants are being detected. For this, an LC-MS method is highly beneficial for identifying the mass of the degradation products and confirming their structures.[11]

References
  • Forced Degradation – A Review. (2022).
  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)
  • Proposed degradation pathways of the drug under different hydrolytic conditions. (n.d.).
  • Stability Under Hydrolysis: A Comparative Analysis of N-Isobutylbenzamide and N-Phenylbenzamide. (2025). Benchchem.
  • Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. (2012).
  • Analytical Method Summaries. (2023). Various Sources.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Technology Networks.
  • Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. (n.d.). PMC.
  • analytical methods for N-(4-chlorophenyl)-2,6-difluorobenzamide detection. (2025). Benchchem.
  • Photostability and Photostabilization of Drugs and Drug Products. (n.d.). SciSpace.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.

Sources

Technical Support Center: Purification of 2,4-difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2,4-difluoro-N-methyl-N-phenylbenzamide. This document provides in-depth, experience-driven guidance for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2,4-difluoro-N-methyl-N-phenylbenzamide?

The two most effective and commonly employed methods for purifying this compound are recrystallization and silica gel column chromatography. The choice between them depends on the nature and quantity of the impurities. An initial aqueous workup using a mild base (e.g., sodium bicarbonate solution) is also recommended to remove any acidic starting materials, such as residual 2,4-difluorobenzoic acid.

Q2: What are the likely impurities I should expect in my crude product?

Impurities typically stem from the starting materials or side reactions. The most common are:

  • Unreacted Starting Materials: 2,4-difluorobenzoic acid (or its corresponding acid chloride) and N-methylaniline.

  • Hydrolysis Products: 2,4-difluorobenzoic acid, formed if the starting 2,4-difluorobenzoyl chloride is exposed to moisture.

  • Side-Reaction Products: Depending on the specific synthetic route, other related benzamide species could be present.

Q3: What are the general solubility characteristics of 2,4-difluoro-N-methyl-N-phenylbenzamide?

While specific data for this exact molecule is not readily published, we can infer its properties from its structure and related benzanilides. It is expected to be a solid at room temperature with poor solubility in water[1]. It should exhibit good solubility in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), acetone, and tetrahydrofuran (THF). Its solubility in alcohols like ethanol and methanol is likely moderate to high, especially upon heating, making them good candidates for recrystallization[2]. It will have lower solubility in non-polar solvents like hexanes or heptane.

Troubleshooting and Optimization Guide

This section addresses specific issues you may encounter during purification experiments in a practical question-and-answer format.

Recrystallization Issues

Q4: I've added a hot solvent, but my crude product has "oiled out" instead of dissolving. What's wrong and how do I fix it?

  • Causality: "Oiling out" occurs when the solid melts before it dissolves, or when the solution becomes saturated at a temperature above the melting point of the solute. This is common when the melting point of the crude solid is depressed by impurities. The resulting oil is a liquid phase of your impure compound, which often fails to crystallize properly upon cooling.

  • Troubleshooting Steps:

    • Re-dissolve the Oil: Add more of the hot solvent until the oil completely dissolves to form a clear, homogeneous solution. This ensures you are below the saturation point at the solvent's boiling temperature.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature. Rapid cooling encourages oil formation over crystal nucleation.

    • Solvent System Change: If the issue persists, the chosen solvent is likely not ideal. Switch to a solvent with a lower boiling point or employ a two-solvent system. A good strategy is to dissolve the compound in a minimum amount of a high-solubility solvent (like DCM or EtOAc) and then slowly add a low-solubility "anti-solvent" (like hexanes) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly[2].

Q5: My solution is clear, but no crystals are forming, even after cooling in an ice bath. What should I do?

  • Causality: This is a classic case of a stable supersaturated solution where crystal nucleation has not been initiated. The energy barrier for the molecules to arrange into a crystal lattice has not been overcome.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus of the solution. The microscopic imperfections in the glass provide a surface for nucleation to begin[2].

    • Seed the Solution: If you have a small crystal of pure 2,4-difluoro-N-methyl-N-phenylbenzamide, add it to the cold solution. This "seed" crystal acts as a template, bypassing the initial nucleation energy barrier and promoting rapid crystal growth[2].

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Re-cool the more concentrated solution. Be careful not to evaporate too much, or the product may precipitate out instead of crystallizing.

Column Chromatography Issues

Q6: How do I select the optimal solvent system (mobile phase) for purifying my compound on a silica gel column?

  • Causality: The principle of silica gel chromatography is separation based on polarity. Silica gel is a highly polar stationary phase. Polar compounds will adhere (adsorb) more strongly and move down the column slower, while non-polar compounds will pass through (elute) more quickly. The goal is to find a mobile phase that provides good separation between your target compound and its impurities, ideally giving your product an Rf (retention factor) value between 0.25 and 0.40 on a TLC plate.

  • Step-by-Step Selection Protocol:

    • Initial TLC Screening: Spot your crude material on a TLC plate. Develop the plate in a non-polar solvent system, such as 10% ethyl acetate in hexanes. If all spots remain at the baseline, the system is not polar enough.

    • Increase Polarity: Gradually increase the polarity. Try 20% EtOAc/Hexanes, then 30%, and so on. General solvent systems for benzamides often involve mixtures of ethyl acetate and hexanes[3][4].

    • Analyze the TLC: The ideal system will show the spot for your product well-separated from any impurity spots. An Rf of ~0.3 is often considered the "sweet spot" as it provides a good balance between resolution and the time/solvent required for elution.

    • Trustworthiness Check: Once you've chosen a system, confirm it. If impurities are very close to your product spot, try a different solvent mixture (e.g., Dichloromethane/Hexanes or Acetone/Toluene) to see if the relative separation changes.

Q7: My compound is streaking on the TLC plate and the column. What does this mean?

  • Causality: Streaking is often caused by one of three issues:

    • Overloading: Too much compound has been applied to the TLC spot or the column.

    • Insolubility: The compound is not fully soluble in the mobile phase as it moves, causing it to precipitate and re-dissolve.

    • Strong Interaction/Acidity: The compound might be acidic or basic, interacting too strongly with the silica gel. 2,4-difluoro-N-methyl-N-phenylbenzamide is a neutral amide, but acidic impurities (like 2,4-difluorobenzoic acid) are a common cause of streaking.

  • Troubleshooting Steps:

    • Dilute Your Sample: Ensure the sample applied to the TLC plate or column is fully dissolved and not overly concentrated.

    • Add a Polar Modifier: If streaking persists, add a small amount (0.5-1%) of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase. For acidic impurities in your amide sample, adding a small amount of triethylamine can improve chromatography by neutralizing the acidic sites on the silica.

Experimental Protocols
Protocol 1: Purification by Recrystallization

This protocol assumes a starting batch of ~5g of crude material and uses a two-solvent system, which often provides superior purification.

  • Dissolution: Place the crude 2,4-difluoro-N-methyl-N-phenylbenzamide (5.0 g) into a 100 mL Erlenmeyer flask. Add a minimal amount of hot ethyl acetate (start with ~15-20 mL) while heating on a hot plate until the solid fully dissolves.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add hexanes dropwise with swirling. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates you have reached the saturation point.

  • Clarification: Add a few drops of hot ethyl acetate to the mixture, just enough to make the solution clear again.

  • Slow Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of precipitated crystals.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any soluble impurities adhering to the surface.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Flash Column Chromatography

This protocol is ideal for removing impurities with different polarities from your target compound.

  • Mobile Phase Selection: Using the TLC method described in Q6 , determine the optimal mobile phase. A system of 20-30% ethyl acetate in hexanes is a good starting point.

  • Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (as a slurry). Ensure the silica bed is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product (~1 g) in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the packed column. Dry loading often results in better separation.

  • Elution: Carefully add the mobile phase to the top of the column and begin elution, maintaining a constant flow rate.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified 2,4-difluoro-N-methyl-N-phenylbenzamide.

Data Presentation

Table 1: Common Impurities and Recommended Removal Strategies

ImpurityLikely SourceRecommended Purification MethodRationale
2,4-Difluorobenzoic AcidHydrolysis of starting acid chloride1. Aqueous wash (dilute NaHCO₃) 2. Column ChromatographyThe acidic proton makes it highly polar and water-soluble as a salt. It will stick to the baseline on a silica gel column in a neutral eluent.
N-MethylanilineUnreacted starting material1. Aqueous wash (dilute HCl) 2. Column ChromatographyAs a base, it can be protonated and extracted into an aqueous acid layer. It is also less polar than the product and will elute faster on a column.
2,4-Difluorobenzoyl ChlorideUnreacted starting materialAqueous workupHighly reactive and will be quenched to the corresponding carboxylic acid during an aqueous workup, which can then be removed.
Visualized Workflows

Purification_Workflow cluster_start Synthesis Output cluster_purification Purification Steps cluster_end Final Product Crude Crude Product (in organic solvent) Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Concentrate Concentrate & Dry Workup->Concentrate Decision Assess Purity (TLC, NMR) Concentrate->Decision Recrystallize Recrystallization Decision->Recrystallize High crude purity & crystallizable Chromatography Column Chromatography Decision->Chromatography Multiple impurities or oily product Pure Pure 2,4-difluoro-N-methyl-N-phenylbenzamide Recrystallize->Pure Chromatography->Pure

Caption: General purification workflow for 2,4-difluoro-N-methyl-N-phenylbenzamide.

Recrystallization_Troubleshooting Start Problem: No Crystals Form Upon Cooling Check_Sat Is the solution supersaturated? Start->Check_Sat Action_Scratch Action: Scratch inner wall with glass rod Check_Sat->Action_Scratch Yes Check_Solvent Is there too much solvent? Check_Sat->Check_Solvent No Action_Seed Action: Add a seed crystal Action_Scratch->Action_Seed Success Crystals Form Action_Seed->Success Action_Evap Action: Evaporate some solvent & re-cool Check_Solvent->Action_Evap Yes Failure Still No Crystals: Re-evaluate solvent choice Check_Solvent->Failure No Action_Evap->Success

Caption: Troubleshooting flowchart for failed recrystallization attempts.

References
  • MDPI. (2024). N-(2,4-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]

  • Patsnap. (2017). The synthetic method of 2,4-difluorobenzylamine. Retrieved from [Link]

  • RSC Publishing. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved from [Link]

  • Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information - A facile synthesis of amides and quinazolinone derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of N-(4-methylphenyl)benzamide. Retrieved from [Link]

  • ResearchGate. (2013). A Convenient Synthesis of 4-Amino-2-fluoro-N-methyl-benzamide. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Bioavailability of N-Phenylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. N-phenylbenzamide derivatives are highly versatile scaffolds in medicinal chemistry, frequently utilized in the development of anti-infectives, anticancer agents, and CNS modulators. However, their translation from in vitro hits to in vivo leads is notoriously bottlenecked by poor oral bioavailability.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help you overcome solubility, permeability, and metabolic clearance challenges.

Diagnostic Decision Workflow

Before altering your formulation or synthesizing new analogs, it is critical to diagnose the exact physicochemical failure point of your compound.

G Start Low in vivo Bioavailability of N-phenylbenzamide Sol Kinetic Solubility < 10 µM in SGF? Start->Sol Perm Caco-2 Papp < 8x10^-6 cm/s? Sol->Perm No Formulation Formulation Strategy: SMEDDS / ASD / Nanomilling Sol->Formulation Yes Metab High Hepatic Clearance? Perm->Metab No Efflux Permeability Strategy: Efflux Inhibitors / Co-crystals Perm->Efflux Yes Prodrug Prodrug Strategy: Amidoxime Synthesis Metab->Prodrug Yes

Caption: Workflow for diagnosing and resolving low bioavailability of benzamides.

Troubleshooting Guide & FAQs

Solubility & Dissolution Failures

Q: Why does my N-phenylbenzamide analog crash out in simulated gastric fluid (SGF) despite having excellent solubility in DMSO? A: N-phenylbenzamides are typically highly crystalline and inherently hydrophobic. For example, the parent scaffold benzanilide is virtually insoluble in water but highly soluble in organic solvents like ethanol (4.1 g/100g at 30°C)[1]. When you spike a DMSO stock into SGF, the rapid solvent shift instantly depletes the thermodynamic solubility capacity, causing the lipophilic drug to precipitate out of solution. Scientist's Insight: Stop relying solely on thermodynamic solubility. Implement amorphous solid dispersions (ASDs) or micronization (nanomilling) to increase the surface-to-volume ratio, which kinetically enhances the dissolution rate[2].

Q: How do I optimize a lipid-based formulation (e.g., SMEDDS) for these highly lipophilic analogs? A: Highly lipophilic N-phenylbenzamides (LogP > 3) require precise selection of the oil phase and surfactants. The causality here is that the drug must remain solubilized within the lipid matrix upon dispersion in the aqueous GI tract to successfully form microemulsions[2]. Scientist's Insight: Utilize a ternary phase diagram to map the optimal surfactant-to-oil ratio. A self-validating check is to perform an in vitro lipolysis assay; if the drug precipitates during pancreatic lipase digestion, your surfactant load is insufficient to maintain supersaturation.

Permeability & Efflux Challenges

Q: My analog has high in vitro solubility but poor in vivo exposure. The Caco-2 Papp is < 8 × 10⁻⁶ cm/s. Is it an efflux substrate? A: A Caco-2 apparent permeability (Papp) of < 8 × 10⁻⁶ cm/s strongly indicates poor intestinal absorption, often due to the compound's high polarity, cationic charge, or large molecular size[2],[3]. Furthermore, N-phenylbenzamides are frequently recognized as substrates for efflux transporters like P-glycoprotein (P-gp). Scientist's Insight: Conduct a bidirectional Caco-2 assay. If the basolateral-to-apical (B-A) permeability is significantly higher than the apical-to-basolateral (A-B) permeability (Efflux Ratio > 2), it is an efflux substrate. Validate this mechanism by co-administering a known efflux inhibitor (e.g., verapamil)[2].

First-Pass Metabolism & Prodrug Strategies

Q: My compound shows rapid hepatic clearance. How can I use a prodrug strategy to bypass this? A: If your N-phenylbenzamide analog contains an amidine functional group, it will suffer from poor absorption due to its cationic charge at physiological pH[4]. Converting the amidine into an amidoxime (N-hydroxyamidine) prodrug reduces basicity and increases lipophilicity, allowing rapid passive absorption through the GI tract[4]. Scientist's Insight: Once absorbed, subcellular enzyme fractions (such as the mitochondrial benzamidoxime reducing system) metabolically cleave the prodrug back into the active parent drug before reaching systemic circulation[5].

Prodrug A Amidine Analog (Cationic, Low Permeability) B Amidoxime Prodrug (Neutral, High Lipophilicity) A->B Synthesis C GI Tract Absorption (Passive Diffusion) B->C Oral Admin D Hepatic/Mitochondrial Reduction C->D Portal Vein E Active Amidine Drug in Systemic Circulation D->E Enzymatic Cleavage

Caption: Mechanism of amidoxime prodrug absorption and enzymatic activation.

Self-Validating Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability and Efflux Assay

Purpose: To determine if low bioavailability is caused by poor passive diffusion or active efflux[2].

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (e.g., Transwell) and culture for 21 days to form a differentiated, polarized monolayer.

  • System Suitability (Self-Validation): Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm² (this confirms tight junction integrity). Add Lucifer Yellow to the apical chamber; basolateral fluorescence must be < 1% to confirm the monolayer is intact.

  • Dosing: Prepare a 10 µM solution of the N-phenylbenzamide analog in HBSS buffer (pH 7.4).

    • A-B Assessment: Add the drug to the apical compartment; add fresh HBSS to the basolateral compartment.

    • B-A Assessment: Add the drug to the basolateral (donor) compartment; add fresh HBSS to the apical (receiver) compartment[2].

  • Incubation: Incubate plates at 37°C with gentle shaking for 2 hours.

  • Sampling & Analysis: Collect samples from both compartments. Analyze using a validated LC-MS/MS method.

  • Data Calculation:

    • Calculate Papp = (dQ/dt) / (A * C0)[2].

    • Calculate Efflux Ratio (ER) = Papp(B-A) / Papp(A-B).

  • Control Validation: Run a parallel assay with 100 µM Verapamil (P-gp inhibitor). If the ER drops from >2 to ~1, the compound is a confirmed P-gp substrate[2].

Protocol 2: Kinetic Solubility Profiling via Nephelometry

Purpose: To mimic the solvent shift from a concentrated stock to physiological fluids and measure the true kinetic precipitation point.

  • Stock Preparation: Prepare a 10 mM stock of the N-phenylbenzamide analog in 100% DMSO.

  • Serial Dilution: Create a dilution series in DMSO (e.g., 0.1 mM to 10 mM).

  • Aqueous Spiking: Spike 2 µL of each DMSO stock into 198 µL of Simulated Gastric Fluid (SGF, pH 1.2) and PBS (pH 7.4) in a 96-well plate. (Final DMSO concentration = 1%).

  • Incubation: Incubate at room temperature for 2 hours to allow for potential nucleation and precipitation.

  • Measurement: Read the plate using a nephelometer (light scattering).

  • Self-Validation: The kinetic solubility limit is the concentration at which light scattering significantly exceeds the blank SGF/PBS control. Always run a highly soluble reference standard (e.g., propranolol) and a poorly soluble standard (e.g., benzanilide) to validate instrument sensitivity.

Quantitative Data Summary

Table 1: Physicochemical Properties and Bioavailability Enhancement Strategies

IssuePhysicochemical IndicatorCausalityRecommended Strategy
Poor Dissolution Kinetic Solubility < 10 µMHigh crystal lattice energy and lipophilicity prevent aqueous solvation.Amorphous Solid Dispersions (ASDs), Nanomilling[2].
Low Permeability Caco-2 Papp < 8 × 10⁻⁶ cm/sHigh polarity, cationic charge (e.g., amidine groups), or large molecular size hinder passive diffusion[3].Prodrug synthesis (e.g., Amidoxime derivatives)[4].
Active Efflux Caco-2 Efflux Ratio > 2Compound is recognized and expelled by apical transporters (e.g., P-gp)[2].Co-administration with efflux inhibitors; structural modification to remove recognition motifs.
First-Pass Metabolism High clearance in liver microsomesRapid enzymatic degradation (e.g., nitroreductase or CYP450 metabolism) before reaching systemic circulation[6].Liposomal encapsulation; redesigning metabolically labile sites (e.g., replacing nitro groups)[6].

Sources

Technical Support Center: Degradation Pathways & Troubleshooting for 2,4-difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and analytical scientists, understanding the intrinsic stability of your screening compounds and active pharmaceutical ingredients (APIs) is critical. This guide is designed by senior application scientists to provide an authoritative, causality-driven framework for investigating the degradation pathways of 2,4-difluoro-N-methyl-N-phenylbenzamide .

Rather than simply listing protocols, this center focuses on the why behind the workflows, ensuring your forced degradation studies are self-validating and compliant with 1 [1].

Visualizing the Degradation Network

Understanding the molecular vulnerabilities of 2,4-difluoro-N-methyl-N-phenylbenzamide requires mapping its reactive sites: the amide bond (susceptible to hydrolysis), the N-methyl group (susceptible to oxidation), and the fluorinated aromatic system (susceptible to photolysis).

DegradationPathways Parent 2,4-difluoro-N-methyl- N-phenylbenzamide (Parent API) Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis Oxidation Oxidative Stress (Peroxide/Radical) Parent->Oxidation Photolysis Photolytic Stress (UV/Vis Light) Parent->Photolysis Deg_Hydro1 2,4-difluorobenzoic acid Hydrolysis->Deg_Hydro1 Deg_Hydro2 N-methylaniline Hydrolysis->Deg_Hydro2 Deg_Ox1 2,4-difluoro-N-phenylbenzamide (N-demethylation) Oxidation->Deg_Ox1 Deg_Ox2 N-oxide derivative Oxidation->Deg_Ox2 Deg_Photo1 Defluorination Products Photolysis->Deg_Photo1 Deg_Photo2 Photo-Fries Rearrangement Products Photolysis->Deg_Photo2

Degradation pathways of 2,4-difluoro-N-methyl-N-phenylbenzamide under ICH stress conditions.

Quantitative Degradation Kinetics Summary

To benchmark your analytical methods, refer to the expected degradation profile below. These values represent typical kinetic responses for N-methylated benzamides under standardized stress conditions.

Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationPrimary Degradant Observed
Acid Hydrolysis 0.1 N HCl60°C / 24h5 - 15%2,4-difluorobenzoic acid
Base Hydrolysis 0.1 N NaOH60°C / 24h10 - 20%N-methylaniline
Oxidation 3% H₂O₂RT / 24h15 - 20%2,4-difluoro-N-phenylbenzamide
Photolysis ICH Q1B Light Source1.2M lux-hr5 - 10%Photo-Fries isomers
Thermal Solid State80°C / 7 days< 2%Highly stable

Knowledge Base & FAQs (Troubleshooting Guide)

Q1: Why am I observing a mass shift of -14 Da during oxidative stress testing? A: A mass reduction of 14 Da is the classic signature of N-demethylation (loss of a CH2​ equivalent). Benzamides with N-methyl groups are highly susceptible to oxidative cleavage in the presence of peroxides or radical initiators, yielding the secondary amide (2,4-difluoro-N-phenylbenzamide). This vulnerability is well-documented in LC-MS/MS stability-indicating studies of related benzamides 2[2].

Q2: How can I differentiate between acid and base hydrolysis products for this compound? A: Both acid and base hydrolysis cleave the central amide bond, yielding the same two terminal fragments: 2,4-difluorobenzoic acid and N-methylaniline. However, the rate of formation differs. Base-catalyzed hydrolysis of tertiary amides is generally faster due to the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon [3]. To differentiate them analytically, ensure your LC gradient starts at a low organic percentage (e.g., 5% Acetonitrile) to retain the highly polar N-methylaniline, which otherwise elutes in the void volume.

Q3: My photostability samples show multiple unidentifiable peaks with the exact same mass as the parent API. What is happening? A: You are likely observing a Photo-Fries rearrangement . When N-phenyl amides are exposed to UV light, the amide bond can undergo homolytic cleavage followed by an in-cage recombination. This shifts the acyl group (2,4-difluorobenzoyl) to the ortho or para position of the aniline ring. Because this is an isomerization, the mass remains identical to the parent API. You must rely on chromatographic separation (optimizing your stationary phase, e.g., using a Phenyl-Hexyl column) to resolve these isomers.

Q4: What is the target degradation percentage for a valid forced degradation study? A: According to 1 [1], you should aim for 5% to 20% degradation . Causality: If you degrade the sample beyond 20%, you risk generating secondary degradants (degradants of your degradants). This creates a convoluted chromatographic profile that does not reflect real-world shelf-life conditions.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must be a self-validating system. This means incorporating parallel control samples (un-stressed API) and blank matrices (stressor without API) to rule out system peaks and matrix interference.

Protocol A: Hydrolytic Stress (Acid/Base)
  • Sample Preparation: Prepare a 1 mg/mL stock solution of 2,4-difluoro-N-methyl-N-phenylbenzamide in HPLC-grade Methanol.

  • Stress Application:

    • Acid: Mix 1 mL of stock with 1 mL of 0.1 N HCl.

    • Base: Mix 1 mL of stock with 1 mL of 0.1 N NaOH.

  • Incubation: Seal in inert glass vials and incubate at 60°C. Pull 100 µL aliquots at 0h, 6h, 12h, and 24h.

  • Self-Validating Quench (Critical Step): Immediately neutralize the pulled aliquots (add 0.1 N NaOH to the acid samples, and 0.1 N HCl to the base samples). Why? Failing to neutralize the sample will cause degradation to continue inside the autosampler, leading to non-reproducible peak areas across replicate injections.

  • Dilution & Analysis: Dilute to a final concentration of 0.1 mg/mL with mobile phase prior to LC-MS/MS injection.

Protocol B: Oxidative Stress
  • Sample Preparation: Prepare a 1 mg/mL stock solution in Methanol.

  • Stress Application: Mix 1 mL of stock with 1 mL of 3% H2​O2​ .

  • Incubation: Store at room temperature (protected from light to prevent photo-oxidation). Pull aliquots at 2h, 8h, and 24h.

  • Quenching: Quench the residual peroxide using sodium metabisulfite or by immediate extreme dilution. Why? Unquenched peroxides can degrade the LC column stationary phase over time.

Protocol C: Photolytic Stress
  • Sample Preparation: Spread 10 mg of the solid API in a thin layer on a Petri dish. Prepare a parallel liquid sample (1 mg/mL in water/methanol).

  • Stress Application: Place in a photostability chamber meeting ICH Q1B requirements (outputting at least 1.2 million lux hours and 200 watt hours/square meter).

  • Self-Validating Control: Wrap an identical sample entirely in aluminum foil (Dark Control) and place it in the same chamber. Why? This isolates photolytic degradation from thermal degradation caused by the heat of the chamber lamps.

ExperimentalWorkflow Step1 1. Sample Preparation (1 mg/mL in MeOH/H2O) Step2A Acid Stress (0.1 N HCl, 60°C) Step1->Step2A Step2B Base Stress (0.1 N NaOH, 60°C) Step1->Step2B Step2C Oxidative Stress (3% H2O2, RT) Step1->Step2C Step2D Photolytic Stress (ICH Q1B Light Source) Step1->Step2D Step3 2. Quenching & Neutralization (Halt degradation at 5-20%) Step2A->Step3 Step2B->Step3 Step2C->Step3 Step2D->Step3 Step4 3. LC-MS/MS Analysis (Stability-Indicating Method) Step3->Step4 Step5 4. Data Interpretation (Mass Shift & Structural Elucidation) Step4->Step5

Standardized forced degradation workflow for stability-indicating method development.

References

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. URL:[Link]

  • National Institutes of Health (PMC). Forced degradation behavior of epidepride and development of a stability-indicating method based on liquid chromatography–mass spectrometry. URL:[Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Side Reactions in the Synthesis of N-methyl-N-phenylbenzamides

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-methyl-N-phenylbenzamides. This guide is designed for researchers, scientists, and drug development professionals who are working with this important class of molecules. N-substituted benzamides are prevalent scaffolds in medicinal chemistry, and achieving high purity and yield is paramount.[1] This document moves beyond simple protocols to provide a deeper understanding of the reaction dynamics, enabling you to anticipate, troubleshoot, and minimize the formation of common impurities.

Section 1: The Core Reaction - Understanding the Mechanism of N-Acylation

The synthesis of N-methyl-N-phenylbenzamide is typically achieved via the N-acylation of N-methylaniline with benzoyl chloride. This reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.[2] This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3]

Caption: Mechanism of nucleophilic acyl substitution.

Section 2: Troubleshooting Guide - Common Side Reactions & Solutions

This section addresses specific experimental issues in a question-and-answer format, providing both the cause and the corrective action.

Q1: My final yield is significantly lower than expected, and I've identified benzoic acid as a major byproduct. What is causing this?

A1: This is a classic case of a competing hydrolysis reaction. Benzoyl chloride is highly reactive and will readily react with any water present in the reaction mixture to form benzoic acid.[4] This side reaction consumes your acylating agent, directly reducing the potential yield of your desired amide.

  • Causality: The presence of water is the root cause. Water can be introduced from wet solvents, glassware that has not been properly dried, atmospheric moisture, or the use of aqueous bases under suboptimal conditions.

  • Troubleshooting & Solutions:

    • Ensure Anhydrous Conditions: Use solvents from a freshly opened bottle or an appropriate solvent purification system. All glassware should be flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., argon or nitrogen).[1]

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas to prevent atmospheric moisture from entering the system.

    • Reagent Purity: Ensure the N-methylaniline is dry. If necessary, it can be distilled from a drying agent like KOH.

    • Optimize Base Addition (Schotten-Baumann): When using aqueous NaOH, the reaction occurs at the interface of the organic and aqueous layers.[5] Vigorous stirring is essential to maximize the rate of the desired amidation over the competing hydrolysis. Also, performing the reaction at low temperatures (0-5 °C) will slow the rate of hydrolysis more than the rate of amidation.

Q2: The reaction is aggressive and hard to control, resulting in a dark, complex mixture of byproducts. How can I improve selectivity?

A2: The acylation of amines with benzoyl chloride is a highly exothermic reaction. An uncontrolled temperature increase can accelerate various decomposition pathways and side reactions, leading to a complex mixture and reduced purity.[6]

  • Causality: Poor heat dissipation leads to a runaway reaction temperature, promoting undesired pathways.

  • Troubleshooting & Solutions:

    • Temperature Control: Immerse the reaction flask in an ice-water or ice-salt bath to maintain a low and stable temperature (e.g., 0-5 °C) throughout the addition of the benzoyl chloride.[7]

    • Slow, Controlled Addition: Add the benzoyl chloride dropwise to the solution of N-methylaniline using a dropping funnel or a syringe pump over an extended period (e.g., 30-60 minutes). This allows the heat generated to dissipate effectively.[1]

    • Adequate Dilution: Using a sufficient volume of an appropriate solvent helps to absorb and dissipate the heat of the reaction.

Q3: I suspect a Friedel-Crafts acylation on the aromatic ring is occurring. Is this likely, and how can I prevent it?

A3: While possible, direct Friedel-Crafts acylation on the ring of N-methylaniline is generally a minor side reaction under standard amidation conditions. The nitrogen atom is a much stronger nucleophile than the aromatic ring. Furthermore, once the nitrogen is acylated, the resulting amide group deactivates the ring towards further electrophilic substitution.

  • Causality: This side reaction becomes more probable under conditions that favor electrophilic aromatic substitution, such as the use of strong Lewis acid catalysts (e.g., AlCl₃) and high temperatures.[8] Standard Schotten-Baumann or anhydrous amine/base conditions do not typically promote this pathway.

  • Troubleshooting & Solutions:

    • Avoid Lewis Acids: Do not use Lewis acid catalysts unless a specific C-acylation is desired. The reaction proceeds efficiently with a simple organic or inorganic base.

    • Maintain Low Temperatures: As with other side reactions, low temperatures will disfavor the higher activation energy pathway of Friedel-Crafts acylation.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the optimal base for this synthesis: aqueous NaOH or an organic base like pyridine/triethylamine?

A: The choice of base dictates the reaction setup and can influence the side reaction profile.

Base TypeMethodAdvantagesDisadvantagesBest For
Aqueous NaOH Schotten-Baumann[5]Inexpensive, simple work-up to remove excess base and benzoic acid byproduct.Promotes hydrolysis of benzoyl chloride; requires vigorous stirring for biphasic reaction.Large-scale syntheses where cost is a factor and careful control can be maintained.
Pyridine/Triethylamine Anhydrous[9]Minimizes benzoyl chloride hydrolysis; homogeneous reaction.Can be harder to remove from the product; pyridine can act as a nucleophilic catalyst which may have other implications.Small-scale or high-purity syntheses where avoiding water is critical.

Q: Which solvent is best suited for this reaction?

A: The ideal solvent should be inert to the reactants and capable of dissolving the starting materials. For anhydrous reactions, the solvent must be thoroughly dried.

SolventBoiling Point (°C)PolarityNotes
Dichloromethane (DCM) 40Polar AproticExcellent solvent for reactants; easy to remove post-reaction. Ensure it is anhydrous.
Diethyl Ether 35NonpolarGood solvent, but its high volatility and flammability require caution.
Tetrahydrofuran (THF) 66Polar AproticGood solvent, but must be checked for and freed of peroxides before use.
Toluene 111NonpolarUseful for reactions at higher temperatures, though not typically needed for this synthesis.

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a TLC plate alongside your starting material (N-methylaniline). Elute with an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete when the spot corresponding to N-methylaniline has disappeared. The product, being more polar than the starting amine but less polar than potential benzoic acid byproduct, will have a distinct Rf value.[10]

Section 4: Recommended Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing N-methyl-N-phenylbenzamide under two common sets of conditions.

Experimental_Workflow setup Reaction Setup (Dry Glassware, Inert Atm.) reactants Charge N-methylaniline, Solvent, and Base setup->reactants cool Cool to 0 °C (Ice Bath) reactants->cool add Slow, Dropwise Addition of Benzoyl Chloride cool->add react Stir at 0 °C to RT (Monitor by TLC) add->react quench Reaction Quench (e.g., add water) react->quench workup Aqueous Work-up (Extraction & Washes) quench->workup dry Dry Organic Layer (e.g., MgSO4) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify

Caption: General experimental workflow for synthesis.

Protocol A: Anhydrous Conditions with Triethylamine

This protocol is designed to minimize the hydrolysis of benzoyl chloride.

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add N-methylaniline (e.g., 2.0 g, 18.7 mmol) and 30 mL of anhydrous dichloromethane under an argon atmosphere.

  • Base Addition: Add triethylamine (e.g., 3.9 mL, 28.0 mmol, ~1.5 equivalents) to the flask.

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • Acylation: Dissolve benzoyl chloride (e.g., 2.3 mL, 19.6 mmol, ~1.05 equivalents) in 10 mL of anhydrous dichloromethane and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis confirms the consumption of N-methylaniline.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 20 mL of 1M HCl, 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[11]

Protocol B: Classic Schotten-Baumann Conditions

This protocol uses an inexpensive aqueous base but requires careful control to limit hydrolysis.[7]

  • Setup: In a 100 mL flask, dissolve N-methylaniline (e.g., 2.0 g, 18.7 mmol) in 25 mL of dichloromethane. In a separate beaker, prepare a solution of sodium hydroxide (e.g., 1.5 g, 37.5 mmol) in 25 mL of water.

  • Cooling: Combine the organic and aqueous solutions in the flask and cool the biphasic mixture to 0-5 °C in an ice bath with vigorous stirring.

  • Acylation: Add benzoyl chloride (e.g., 2.3 mL, 19.6 mmol) dropwise directly to the vigorously stirred mixture over 30-45 minutes, maintaining the low temperature.

  • Reaction: Continue to stir the mixture vigorously at 0-5 °C for an additional hour.

  • Work-up: Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with 20 mL of water, followed by 20 mL of brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the resulting crude product as described in Protocol A.

References

  • American Chemical Society. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Publications. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Available at: [Link]

  • Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them.
  • ConnectSci. (2022). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion pathway not work? A mechanistic exploration. Available at: [Link]

  • Royal Society of Chemistry. (2025). Efficient and selective N -benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Available at: [Link]

  • National Center for Biotechnology Information. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PubMed Central. Available at: [Link]

  • SciSpace. (n.d.). Benzoylation of Amines sans Alkali: A Green Protocol in Neat Phase. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

  • UQTR. (2024). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Available at: [Link]

  • Google Patents. (n.d.). CN106397148A - Benzal chloride hydrolysis method.
  • ResearchGate. (n.d.). (PDF) Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media. Available at: [Link]

  • YouTube. (2021). Schotten-Baumann Reaction and its Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Available at: [Link]

  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction. Available at: [Link]

  • ResearchGate. (n.d.). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. Available at: [Link]

  • Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride with the following reagents? e. aqueous NaOH. Available at: [Link]

  • Reddit. (2021). Purification of N-benzylbenzamides. Available at: [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Available at: [Link]

  • Quora. (2017). Is the Schotten-Baumann reaction the same as benzoylation?. Available at: [Link]

  • Wikipedia. (n.d.). Schotten–Baumann reaction. Available at: [Link]

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Validation & Comparative

A Technical Guide to the Comparative Activity of 2,4-difluoro-N-methyl-N-phenylbenzamide and Other Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the backbone of a diverse range of therapeutic agents. Its synthetic tractability and ability to interact with various biological targets have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer and microbial infections. This guide provides a comparative analysis of the biological activity of 2,4-difluoro-N-methyl-N-phenylbenzamide against other benzamide derivatives, supported by experimental data and detailed protocols to inform future research and development.

The Benzamide Core: A Versatile Pharmacophore

The fundamental structure of benzamide, a benzoic acid amide, allows for extensive chemical modification at both the benzoyl and the amine moieties. These modifications can profoundly influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which in turn dictate its pharmacokinetic profile and biological activity. The introduction of fluorine atoms, in particular, has become a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1][2]

2,4-difluoro-N-methyl-N-phenylbenzamide: A Profile

While specific comprehensive studies directly comparing the biological activity of 2,4-difluoro-N-methyl-N-phenylbenzamide against a wide range of other benzamide derivatives are not extensively documented in publicly available literature, we can infer its potential activity based on the structure-activity relationships (SAR) established for analogous compounds. The presence of two fluorine atoms on the benzoyl ring is expected to significantly impact its biological properties.

Comparative Biological Activity: Insights from Analogous Compounds

To understand the potential activity of 2,4-difluoro-N-methyl-N-phenylbenzamide, we will examine the biological activities of structurally related benzamide derivatives. The following sections present comparative data from studies on N-substituted and fluorinated benzamides in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

The benzamide scaffold has been explored for its antimicrobial potential. The nature and position of substituents on the aromatic rings play a crucial role in determining the spectrum and potency of activity.

A study on N-substituted benzamide derivatives demonstrated that the antimicrobial efficacy is significantly influenced by the chemical modifications.[3] While this particular study did not include 2,4-difluoro-N-methyl-N-phenylbenzamide, the data underscores the importance of substituent effects.

Table 1: Comparative Antimicrobial Activity of N-Substituted Benzamide Derivatives

Compound IDN-SubstituentZone of Inhibition (mm) vs. B. subtilisZone of Inhibition (mm) vs. E. coliMIC (μg/mL) vs. B. subtilisMIC (μg/mL) vs. E. coli
5a 4-hydroxyphenyl25316.253.12
6b 3-bromophenyl24-6.25-
6c 4-bromophenyl-24-3.12

Data compiled from a study on the synthesis and antibacterial activity of novel benzamide compounds.[4] The specific structures of compounds 5a, 6b, and 6c can be found in the cited reference.

The data in Table 1 illustrates how different substitutions on the N-phenyl ring can modulate antibacterial activity and spectrum. For instance, compound 5a with a 4-hydroxyphenyl substituent showed broad-spectrum activity against both Gram-positive (B. subtilis) and Gram-negative (E. coli) bacteria.[4] In contrast, the brominated analogs 6b and 6c exhibited more selective activity.[4]

Anticancer Activity

Benzamide derivatives have also shown significant promise as anticancer agents, with some acting as inhibitors of crucial enzymes like histone deacetylases (HDACs) and poly(ADP-ribose) polymerase (PARP).[5][6][7]

A study evaluating a series of N-substituted benzamide derivatives as potential antitumor agents provides valuable insights into the SAR of this class of compounds.

Table 2: Comparative Anti-proliferative Activity of N-Substituted Benzamide Derivatives Against Cancer Cell Lines (IC50, μM)

Compound IDN-SubstituentMCF-7 (Breast)A549 (Lung)K562 (Leukemia)MDA-MB-231 (Breast)
13h (2-aminophenyl)>4017.84±1.5612.31±1.0923.45±2.11
13k (2-amino-5-chlorophenyl)15.67±1.3210.23±0.988.97±0.7613.45±1.21
MS-275 (Entinostat) (3-pyridinyl)methyl8.76±0.756.54±0.595.43±0.489.87±0.88

Data adapted from a study on the synthesis and evaluation of N-substituted benzamide derivatives as antitumor agents.[8] The IC50 values represent the concentration required to inhibit 50% of cell growth.

The results in Table 2 suggest that substitutions on the N-phenyl ring are critical for anti-proliferative activity. For example, the addition of a chlorine atom in compound 13k enhanced its activity against the tested cancer cell lines compared to the unsubstituted analog 13h .[8] The reference compound, MS-275, a known HDAC inhibitor, provides a benchmark for the potency of these derivatives.[8][9]

The Role of Fluorine Substitution

The introduction of fluorine into a molecule can significantly alter its biological activity.[1] Fluorine's high electronegativity can influence the acidity of nearby protons and the overall electronic nature of the aromatic ring. Furthermore, the carbon-fluorine bond is highly stable, which can enhance the metabolic stability of the compound.[2] In the case of 2,4-difluoro-N-methyl-N-phenylbenzamide, the two fluorine atoms on the benzoyl ring are expected to have a substantial impact on its interaction with biological targets.

Experimental Protocols

To facilitate further research and comparative analysis, detailed protocols for key in vitro assays are provided below.

Synthesis of Benzamide Derivatives

A general and common method for synthesizing N-substituted benzamide derivatives is through the coupling of a substituted benzoic acid with a corresponding amine.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Substituted Benzoic Acid Substituted Benzoic Acid Amide Bond Formation Amide Bond Formation Substituted Benzoic Acid->Amide Bond Formation Substituted Aniline Substituted Aniline Substituted Aniline->Amide Bond Formation Coupling Agent (e.g., EDC, HATU) Coupling Agent (e.g., EDC, HATU) Coupling Agent (e.g., EDC, HATU)->Amide Bond Formation Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Amide Bond Formation Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM) Solvent (e.g., DMF, DCM)->Amide Bond Formation N-Substituted Benzamide Derivative N-Substituted Benzamide Derivative Amide Bond Formation->N-Substituted Benzamide Derivative

Caption: General workflow for the synthesis of N-substituted benzamide derivatives.

Protocol:

  • Dissolve the substituted benzoic acid (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Add a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents), and an activator, like hydroxybenzotriazole (HOBt) (1.2 equivalents).

  • Add a base, for instance, diisopropylethylamine (DIPEA) (2.0 equivalents), to the mixture.

  • Introduce the substituted aniline (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product using column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of the antimicrobial activity of a compound.[3][10]

G Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Mueller-Hinton Agar Plate Inoculate Mueller-Hinton Agar Plate Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate Mueller-Hinton Agar Plate Apply Paper Discs with Test Compound Apply Paper Discs with Test Compound Inoculate Mueller-Hinton Agar Plate->Apply Paper Discs with Test Compound Incubate at 37°C for 18-24h Incubate at 37°C for 18-24h Apply Paper Discs with Test Compound->Incubate at 37°C for 18-24h Measure Zone of Inhibition (mm) Measure Zone of Inhibition (mm) Incubate at 37°C for 18-24h->Measure Zone of Inhibition (mm)

Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial susceptibility test.

Protocol:

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard.[11]

  • Inoculation: Evenly swab the surface of a Mueller-Hinton agar plate with the prepared bacterial inoculum.[11]

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the benzamide derivative onto the agar surface.[10]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.[3]

Cell Viability Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][12]

G Seed Cancer Cells in 96-well Plate Seed Cancer Cells in 96-well Plate Treat with Benzamide Derivatives (24-72h) Treat with Benzamide Derivatives (24-72h) Seed Cancer Cells in 96-well Plate->Treat with Benzamide Derivatives (24-72h) Add MTT Reagent (3-4h) Add MTT Reagent (3-4h) Treat with Benzamide Derivatives (24-72h)->Add MTT Reagent (3-4h) Solubilize Formazan Crystals (e.g., DMSO) Solubilize Formazan Crystals (e.g., DMSO) Add MTT Reagent (3-4h)->Solubilize Formazan Crystals (e.g., DMSO) Measure Absorbance at 570 nm Measure Absorbance at 570 nm Solubilize Formazan Crystals (e.g., DMSO)->Measure Absorbance at 570 nm Calculate Cell Viability and IC50 Calculate Cell Viability and IC50 Measure Absorbance at 570 nm->Calculate Cell Viability and IC50

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[12]

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives for a specified period (e.g., 48 or 72 hours).[5]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will convert the yellow MTT to a purple formazan precipitate.[5]

  • Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[5]

Conclusion and Future Directions

The benzamide scaffold remains a highly attractive starting point for the development of novel therapeutic agents. While direct comparative data for 2,4-difluoro-N-methyl-N-phenylbenzamide is currently limited, the analysis of structurally related compounds provides a strong rationale for its potential biological activity. The presence of the 2,4-difluoro substitution pattern is a key structural feature that warrants further investigation to elucidate its specific impact on antimicrobial and anticancer efficacy.

Future studies should focus on the synthesis and systematic evaluation of a series of N-methyl-N-phenylbenzamides with varying substitution patterns on both aromatic rings, including the 2,4-difluoro analog. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in establishing a clear structure-activity relationship and identifying lead compounds with enhanced potency and selectivity for further preclinical and clinical development.

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Target Deconvolution and Validation Strategies for Fluorinated Benzamides: A Comparative Guide using 2,4-difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in chemoproteomics and biophysics, I frequently encounter a classic drug discovery bottleneck: a promising small molecule emerges from a phenotypic screen, but its biological target remains elusive. This guide focuses on 2,4-difluoro-N-methyl-N-phenylbenzamide (CAS: 881591-56-6), a lipophilic, low-molecular-weight (MW 247.24 Da) screening hit.

The fundamental error many researchers make with molecules of this size is immediately attempting to synthesize a biotinylated or fluorescent analogue. Attaching a bulky linker to a 247 Da molecule will almost inevitably disrupt its binding pharmacophore, leading to false negatives or irrelevant off-target binding. Therefore, to validate the biological target of this compound, we must rely on label-free chemoproteomics and ligand-observed biophysical techniques .

This guide objectively compares the performance of Thermal Proteome Profiling (TPP) against orthogonal biophysical validation via 19F-NMR, providing self-validating experimental protocols to establish rigorous target engagement.

Part 1: Strategic Comparison of Target Deconvolution Platforms

To build a robust target validation pipeline, we must select methodologies that respect the chemical reality of 2,4-difluoro-N-methyl-N-phenylbenzamide. The table below compares our primary label-free and biophysical approaches against traditional affinity chromatography.

Table 1: Comparative Analysis of Target Validation Technologies
ParameterThermal Proteome Profiling (TPP)19F-NMR (Ligand-Observed)Traditional Affinity Chromatography
Mechanism of Action Ligand-induced thermal stabilizationT2 relaxation line broadening upon bindingPhysical pull-down via matrix immobilization
Derivatization Required? None (Label-free) [1]None (Leverages native 19F atoms) [2]Mandatory (Requires Biotin/PEG linker)
Throughput / Scope Proteome-wide (>7,000 proteins)Single target biophysical validationModerate (Target + interactome)
Binding Sensitivity High (Detects transient interactions)Very High (Detects mM to nM affinities)Low for low-affinity or transient binders
Physiological Relevance Intact living cells (Native state)In vitro (Purified recombinant protein)Cell lysate (Disrupted cellular compartments)
Cost & Infrastructure High (TMT reagents, LC-MS/MS time)Moderate (High-field NMR spectrometer)Low to Moderate (Beads, standard MS)

Data Summary: TPP provides the unbiased, proteome-wide discovery power needed to identify the target, while 19F-NMR provides the highly specific, artifact-free biophysical validation required to confirm direct engagement.

Part 2: Mechanistic Workflows and Experimental Logic

The logical progression for validating an orphan ligand like 2,4-difluoro-N-methyl-N-phenylbenzamide moves from a complex physiological environment (intact cells) to a highly controlled biophysical environment (purified protein).

G Pheno Phenotypic Screen Hit Identification Hit 2,4-difluoro-N-methyl- N-phenylbenzamide Pheno->Hit TPP Thermal Proteome Profiling (TPP) Hit->TPP Target Putative Target Identification TPP->Target NMR 19F-NMR Biophysical Validation Target->NMR Valid Validated Biological Target NMR->Valid

Logical workflow for label-free target deconvolution and biophysical validation.

Part 3: Experimental Protocols & Methodologies

Every protocol described below is designed as a self-validating system . We do not just measure binding; we measure the reversibility and specificity of that binding to rule out false positives.

Methodology 1: Label-Free Target Deconvolution via Thermal Proteome Profiling (TPP)

The Causality: TPP is an extension of the Cellular Thermal Shift Assay (CETSA) [3]. It leverages the thermodynamic principle that ligand binding stabilizes a protein's folded state against heat-induced denaturation. By applying this to intact cells, we preserve the native physiological environment. We use multiplexed quantitative mass spectrometry (TMT labeling) to monitor the melting curves of thousands of proteins simultaneously, looking for the specific protein that shifts its melting temperature (Tm) only in the presence of 2,4-difluoro-N-methyl-N-phenylbenzamide.

G Cells Intact Cells + Compound Heat Heat Gradient (37-67°C) Cells->Heat Lyse Lysis & Ultracentrifugation Heat->Lyse Soluble Extract Soluble Fraction Lyse->Soluble MS TMT Labeling & LC-MS/MS Soluble->MS Curve Melting Curve Analysis (ΔTm) MS->Curve

Mechanism of Thermal Proteome Profiling (TPP) for label-free target identification.

Step-by-Step Protocol:

  • Cell Culture & Dosing: Culture K562 cells (or the relevant phenotypic cell line) to 80% confluence. Treat the biological replicates with 10 µM 2,4-difluoro-N-methyl-N-phenylbenzamide or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Aliquot the treated and control cells into 96-well PCR plates. Subject the aliquots to a 10-point temperature gradient ranging from 37.0°C to 67.0°C for exactly 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Lysis & Ultracentrifugation: Lyse the cells using 3 freeze-thaw cycles in liquid nitrogen, supplemented with 0.4% NP-40 (a non-denaturing detergent). Ultracentrifuge the lysates at 100,000 × g for 20 minutes at 4°C to pellet all denatured and aggregated proteins.

  • TMT Labeling & LC-MS/MS: Extract the soluble protein fraction (supernatant). Digest the proteins with trypsin overnight. Label the resulting peptides with TMT10plex isobaric mass tags [4]. Pool the samples and analyze via high-resolution LC-MS/MS (e.g., Orbitrap Eclipse).

  • Self-Validating Data Analysis: Plot the relative abundance of each protein against temperature to generate melting curves. Calculate the melting temperature shifts (ΔTm).

    • Validation Check: A true target must exhibit a statistically significant positive ΔTm (>1.5°C, p < 0.05) with a smooth sigmoidal melting curve. Proteins showing erratic curves are flagged as technical artifacts.

Methodology 2: Biophysical Validation via Ligand-Observed 19F-NMR

The Causality: Once TPP identifies a putative target, we must orthogonally validate direct binding. 2,4-difluoro-N-methyl-N-phenylbenzamide is uniquely suited for this because it contains two fluorine atoms. 19F-NMR is exceptionally sensitive to changes in the chemical environment [5]. When the small, rapidly tumbling fluorinated ligand binds to a massive, slowly tumbling target protein, its transverse relaxation time (T2) decreases dramatically. This results in severe line broadening of the 19F signal. This allows us to validate binding with high precision without modifying the ligand or isotopic labeling of the protein.

Step-by-Step Protocol:

  • Protein Preparation: Express and purify the putative target protein identified from the TPP assay to >95% purity using size-exclusion chromatography. Buffer exchange into an NMR-compatible buffer (50 mM HEPES, 150 mM NaCl, 5% D2O, pH 7.4).

  • Baseline Acquisition (Free Ligand): Prepare a 50 µM solution of 2,4-difluoro-N-methyl-N-phenylbenzamide in the NMR buffer. Acquire a 1D 19F-NMR spectrum (with 1H decoupling) to establish the baseline linewidths and chemical shifts of the two fluorine atoms.

  • Titration & CPMG Relaxation: Titrate the purified target protein into the ligand solution at increasing concentrations (5 µM, 10 µM, 25 µM). Use a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to measure T2 relaxation. Observe the line broadening of the 19F peaks as the protein concentration increases.

  • Self-Validating Competition Control: To prove that the binding is specific to the active site (and not non-specific hydrophobic aggregation), introduce a known, high-affinity, non-fluorinated competitor for the putative target.

    • Validation Check: Upon adding the competitor, the 2,4-difluoro-N-methyl-N-phenylbenzamide should be displaced back into the bulk solvent. The 19F-NMR signal must immediately sharpen back to its baseline free-state linewidth. If it does not, the binding is non-specific.

Conclusion

Validating the biological target of a low-molecular-weight, unfunctionalized compound like 2,4-difluoro-N-methyl-N-phenylbenzamide requires a strategic departure from traditional affinity chromatography. By pairing the unbiased, label-free discovery power of Thermal Proteome Profiling (TPP) with the exquisite biophysical sensitivity of 19F-NMR, researchers can confidently deconvolute phenotypic hits into validated, actionable drug targets.

References

  • Savitski, M. M., et al. "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 2014.[Link]

  • Pomerantz, W. C., et al. "Advancing Target Validation and Ligandability Assessment: Fragment Screening via 19F NMR Spectroscopy." Methods in Molecular Biology, 2025.[Link]

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  • Reinhard, F. B. M., et al. "Thermal proteome profiling monitors ligand interactions with cellular membrane proteins." Nature Methods, 2015.[Link]

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The Fluorine Advantage: A Comparative Analysis of Difluorinated Benzamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for enhancing pharmacological properties.[1] The unique physicochemical characteristics of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2] This guide provides a comprehensive comparative analysis of difluorinated benzamides, juxtaposing their performance with non-fluorinated and monofluorinated analogues. By delving into the causality behind experimental choices and presenting supporting data, this document serves as an in-depth technical resource for researchers, scientists, and drug development professionals.

The Rationale for Difluorination: Beyond a Simple Halogen Swap

The introduction of a single fluorine atom can significantly alter a molecule's properties. However, the use of a gem-difluoro (CF2) group offers distinct advantages that are increasingly being leveraged in drug design.[3][4] This is not merely about increasing lipophilicity or blocking metabolism; it's a nuanced strategy to fine-tune electronic and conformational effects.[4][5]

The powerful electron-withdrawing nature of two fluorine atoms can substantially lower the pKa of nearby functional groups, influencing the ionization state of the molecule at physiological pH.[6] This can have profound implications for receptor interactions and cell permeability. Furthermore, the C-F bond is exceptionally strong, making the CF2 group a robust metabolic blocker, significantly enhancing the compound's half-life by preventing degradation by enzymes like cytochrome P450s.[4]

A Head-to-Head Comparison: Physicochemical Properties

The impact of fluorination on the fundamental physicochemical properties of benzamides is a critical starting point for our analysis. The following table summarizes key experimentally determined or predicted properties for benzamide, 2-fluorobenzamide, and 2,6-difluorobenzamide.

PropertyBenzamide2-Fluorobenzamide2,6-DifluorobenzamideImpact of Difluorination
Molecular Weight ( g/mol ) 121.14[7]139.13157.12Increased molecular weight.
Melting Point (°C) 125-128[8]117-119140-141.5[9]Generally increases thermal stability.
LogP (Octanol-Water) 0.64[7]0.6 (predicted)N/AVariable effects depending on the overall structure.[6]
Water Solubility (g/L at 25°C) 13.5[10]N/A43.1[11]Can be influenced by crystal packing and hydrogen bonding.[11]
pKa N/A15.27 (predicted)N/AExpected to decrease due to strong inductive effects.[6]

Note: N/A indicates that reliable, directly comparable experimental data was not found in the cited sources. Predicted values are noted where applicable.

Biological Activity: A Case Study in Antibacterial FtsZ Inhibition

A compelling example of the advantages of difluorination can be found in the development of antibacterial agents targeting the Filamentous temperature-sensitive protein Z (FtsZ).[12] FtsZ is a crucial protein in bacterial cell division, making it an attractive target for novel antibiotics.[13] Benzamide derivatives have been shown to inhibit FtsZ, leading to a blockage of cell division and bacterial death.[14]

The following diagram illustrates the mechanism of FtsZ inhibition by benzamide derivatives.

FtsZ_Inhibition cluster_bacterial_cell Bacterial Cell cluster_inhibition Inhibition FtsZ_monomers FtsZ Monomers Z_ring Z-Ring Formation (Polymerization) FtsZ_monomers->Z_ring GTP-dependent Abnormal_polymers Formation of Hyperstable/Aberrant Polymers Cell_Division Cell Division Z_ring->Cell_Division Difluorobenzamide Difluorinated Benzamide Difluorobenzamide->FtsZ_monomers Binds to interdomain cleft Difluorobenzamide->Abnormal_polymers Promotes Blocked_division Blocked Cell Division & Cell Death Abnormal_polymers->Blocked_division

Caption: Mechanism of FtsZ Inhibition by Difluorinated Benzamides.

Experimental Protocols: A Guide to Synthesis and Evaluation

To ensure the integrity and reproducibility of research in this area, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a difluorinated benzamide and its subsequent biological evaluation.

Synthesis of 2,6-Difluorobenzamide

This protocol describes a common method for the synthesis of 2,6-difluorobenzamide from 2,6-difluorobenzonitrile.[9][17]

Workflow for the Synthesis of 2,6-Difluorobenzamide

synthesis_workflow start Start: 2,6-Difluorobenzonitrile hydrolysis Hydrolysis (H2SO4/H2O or NaOH/H2O2) start->hydrolysis reaction Stir at 80-85°C (or 50°C for NaOH/H2O2) hydrolysis->reaction precipitation Pour into ice-water reaction->precipitation filtration Filter the precipitate precipitation->filtration washing Wash with water until neutral filtration->washing drying Dry in vacuo washing->drying end End: 2,6-Difluorobenzamide drying->end

Caption: Workflow for the synthesis of 2,6-difluorobenzamide.

Step-by-Step Protocol:

  • Reaction Setup: In a suitable reaction vessel, add 240 g of concentrated sulfuric acid and 24 ml of water.[9]

  • Addition of Starting Material: At room temperature, slowly add 100 g (0.72 mol) of 2,6-difluorobenzonitrile to the acid mixture with stirring.[9]

  • Heating: Heat the reaction mixture to 80-85°C and maintain this temperature with continuous stirring for 12 hours.[9]

  • Precipitation: After the reaction is complete, carefully pour the mixture into 1.2 kg of an ice-water slurry. Stir this mixture for 30 minutes to allow for complete precipitation of the product.[9]

  • Filtration and Washing: Filter the resulting crystals and wash them with water until the filtrate is neutral.[9]

  • Drying: Dry the purified crystals at 85°C under vacuum to obtain the final product, 2,6-difluorobenzamide.[9]

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a synthesized benzamide derivative against a bacterial strain.[18]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound (e.g., 2,6-difluorobenzamide) in a suitable solvent like DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include positive (bacteria and broth) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Metabolic Stability Assay

This assay is used to assess the susceptibility of a compound to metabolism by liver enzymes.[19][20]

Step-by-Step Protocol:

  • Preparation of Microsomes: Thaw cryopreserved human liver microsomes and dilute them to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4).[20]

  • Incubation Mixture: In a 96-well plate, combine the liver microsomes, the test compound (at a final concentration of, for example, 1 µM), and the NADPH regenerating system (to initiate the metabolic reaction).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the plate to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) of the compound by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Conclusion: The Strategic Value of Difluorinated Benzamides

The comparative analysis presented in this guide underscores the significant potential of difluorinated benzamides in drug discovery. The strategic introduction of a gem-difluoro group can lead to enhanced biological activity, improved metabolic stability, and modulated physicochemical properties. The case study of FtsZ inhibitors highlights how this chemical modification can result in potent antibacterial agents.

While the synthesis and evaluation of these compounds require meticulous experimental work, the potential rewards in terms of developing novel and effective therapeutics are substantial. The detailed protocols provided herein offer a solid foundation for researchers to explore the promising landscape of difluorinated benzamides. As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design the next generation of life-saving medicines.

References

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  • Google Patents. (n.d.). CN1861575A - Process of preparing 2,6-difluorobenzamide by 2.6-difluorobenz nitrile non catalyzing and hydrolyzing in near critical aqueous medium.
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  • Clarke, T., & Linclau, R. J. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-130.
  • Straniero, V., Casiraghi, A., & Valoti, E. (2017). 2,6-Difluorobenzamide inhibitors of bacterial cell division protein FtsZ. ChemMedChem, 12(20), 1686-1698.
  • Adams, D. W., Wu, L. J., & Errington, J. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular microbiology, 80(1), 68–84.
  • Berger, F., Dolman, S., & Bouillon, J. P. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Maciąg, K., Santoro, A., Sblendorio, V., Den-Haan, H., Celenza, G., & ... (2023). Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. bioRxiv.
  • Adams, D. W., Wu, L. J., Czaplewski, L. G., & Errington, J. (2011). Multiple effects of benzamide antibiotics on FtsZ function. Molecular Microbiology, 80(1), 68-84.
  • Cysewski, P., & Jeliński, T. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. International Journal of Molecular Sciences, 23(10), 5769.
  • Obach, R. S. (2016). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of biomolecular screening, 21(5), 457–465.
  • O'Dwyer, P. J., & Healy, A. M. (2014). Characterisation, Solubility and Intrinsic Dissolution Behaviour of Benzamide:Dibenzyl Sulfoxide Cocrystal. CORA.
  • Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & medicinal chemistry letters, 27(5), 958–962.
  • ResearchGate. (n.d.). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. Retrieved from [Link]

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  • Kumar, S., & S, S. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Journal of Pharmaceutical Sciences and Research, 11(1), 1-8.
  • Straniero, V., Casiraghi, A., & Valoti, E. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis and Structure Activity Relationship study. ChemMedChem, 12(20), 1686-1698.
  • Asif, M. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Chemistry & Chemical Technology, 18(3), 519-530.
  • Straniero, V., Casiraghi, A., & Valoti, E. (2017). 2,6‐Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ. ChemMedChem, 12(20), 1686-1698.

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A Comparative Guide to the Structure-Activity Relationship of N-Phenylbenzamides as P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-phenylbenzamide derivatives, with a focus on their activity as P2X7 receptor antagonists. The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and has been implicated in a variety of neuroinflammatory and chronic pain conditions.[1][2][3] Consequently, the development of potent and selective P2X7 antagonists is a significant area of research in drug discovery.[3][4][5] We will use the 2,4-difluoro-N-methyl-N-phenylbenzamide scaffold as our core structure and compare it with other substituted benzamide analogs to elucidate key structural determinants for P2X7 antagonism.

The N-Phenylbenzamide Scaffold: A Privileged Structure for P2X7 Antagonism

The N-phenylbenzamide core is a well-established pharmacophore for P2X7 receptor antagonists.[4][6][7] This structural motif is present in numerous potent inhibitors developed by various research groups and pharmaceutical companies.[4][7] The general structure consists of a benzamide moiety linked to a phenyl ring, with various substitution patterns on both aromatic rings. These substitutions play a crucial role in modulating the potency, selectivity, and pharmacokinetic properties of the compounds.

For the purpose of this guide, we will analyze the hypothetical contribution of the structural features of 2,4-difluoro-N-methyl-N-phenylbenzamide (Compound A) and compare it with representative examples from the literature.

Compound A: 2,4-difluoro-N-methyl-N-phenylbenzamide

The Role of Fluorine Substitution in Modulating Activity

The introduction of fluorine atoms into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties such as metabolic stability, binding affinity, and membrane permeability.[8][9][10][11][12] In the context of N-phenylbenzamide P2X7 antagonists, fluorine substitution is a recurring theme.[1][13]

The 2,4-difluoro substitution pattern on the benzoyl ring of Compound A is expected to significantly influence its biological activity. The highly electronegative fluorine atoms can alter the electronic distribution of the molecule, potentially enhancing its binding affinity to the P2X7 receptor through favorable electrostatic interactions.[8][10] Furthermore, the C-F bond is more stable than the C-H bond, which can block sites of metabolism and improve the compound's pharmacokinetic profile.[10]

Comparative Analysis with Alternative Substitution Patterns

To understand the SAR of the N-phenylbenzamide scaffold, we will compare our core structure with other analogs where systematic modifications have been made.

Compound IDStructureKey Modifications from Compound AObserved/Expected Impact on P2X7 Antagonism
Compound A 2,4-difluoro-N-methyl-N-phenylbenzamide-Reference Structure: The 2,4-difluoro pattern is anticipated to enhance potency and metabolic stability. The N-methyl-N-phenyl group provides a key hydrophobic interaction.
Compound B Adamantanyl Benzamide AnalogReplacement of the N-phenyl group with a bulky adamantanyl moiety.Adamantanyl benzamides are a well-known class of potent P2X7 antagonists.[1][13] This bulky, lipophilic group often leads to high potency but can sometimes suffer from poor metabolic stability.[1][13]
Compound C 2-Chloro-5-heteroaryl-benzamideReplacement of the 2,4-difluoro pattern with a 2-chloro and a 5-heteroaryl group.This modification aims to improve metabolic stability and oral bioavailability, which were challenges with initial analogs in this series.[6]
Compound D N-phenyl aromatic amide with imidazoleIntroduction of an imidazole moiety.Imidazole-containing N-phenyl aromatic amides have been identified as potent xanthine oxidase inhibitors, demonstrating the versatility of the scaffold.[14] While not directly targeting P2X7, this highlights how different heterocyclic substitutions can redirect the biological activity.

Experimental Protocols for Evaluating P2X7 Receptor Antagonism

The evaluation of P2X7 receptor antagonists typically involves a series of in vitro assays to determine their potency and mechanism of action. Below are representative protocols for key experiments.

Calcium Flux Assay

This assay measures the ability of a compound to inhibit the influx of calcium through the P2X7 ion channel upon agonist stimulation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

  • Compound Incubation: The dye solution is removed, and cells are washed. The test compounds (at various concentrations) are then added to the wells and incubated for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader. The P2X7 receptor agonist, such as ATP or BzATP, is added to the wells, and the change in fluorescence intensity is measured over time.

  • Data Analysis: The inhibitory effect of the compound is calculated as a percentage of the response seen with the agonist alone. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

IL-1β Release Assay

This assay assesses the ability of a compound to block the release of the pro-inflammatory cytokine interleukin-1β (IL-1β) from immune cells, a key downstream event of P2X7 receptor activation.[7]

Methodology:

  • Cell Culture: Human monocytic cell lines (e.g., THP-1) are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Priming: The differentiated cells are primed with lipopolysaccharide (LPS) for 2-4 hours to induce the expression of pro-IL-1β.

  • Compound Incubation: The cells are washed and then incubated with the test compounds at various concentrations for 30 minutes.

  • Agonist Stimulation: The cells are stimulated with a P2X7 agonist (e.g., ATP) for 30-60 minutes.

  • Supernatant Collection: The cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of IL-1β in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound on IL-1β release is calculated, and IC50 values are determined.

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the general workflow for the discovery and evaluation of N-phenylbenzamide-based P2X7 antagonists.

cluster_0 Lead Identification & Optimization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Scaffold_Selection Scaffold Selection (N-phenylbenzamide) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis SAR_Studies SAR Studies (e.g., Fluorine Substitution) Calcium_Assay Calcium Flux Assay SAR_Studies->Calcium_Assay Library_Synthesis->SAR_Studies Cytokine_Assay IL-1β Release Assay Calcium_Assay->Cytokine_Assay Selectivity_Panel Selectivity Profiling Cytokine_Assay->Selectivity_Panel PK_Studies Pharmacokinetic Studies Selectivity_Panel->PK_Studies Efficacy_Models In Vivo Efficacy Models (e.g., Neuropathic Pain) PK_Studies->Efficacy_Models Tox_Studies Toxicology Studies Efficacy_Models->Tox_Studies

Caption: A generalized workflow for the discovery and development of P2X7 antagonists.

Conclusion

The N-phenylbenzamide scaffold represents a highly versatile and promising starting point for the development of novel P2X7 receptor antagonists. The structure-activity relationship studies, particularly focusing on substitutions on the benzoyl and phenyl rings, are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds. The strategic incorporation of fluorine atoms, as exemplified by the 2,4-difluoro pattern in our core structure, is a key strategy to enhance drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the evaluation of new chemical entities targeting the P2X7 receptor. Further exploration of bioisosteric replacements and scaffold hopping will likely lead to the discovery of next-generation P2X7 antagonists with improved therapeutic profiles.[15][16][17][18]

References

  • Subramanyam, C., et al. (2011). Discovery, synthesis and SAR of azinyl- and azolylbenzamides antagonists of the P2X₇ receptor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

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  • Scott, J. S., et al. (2017). Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist. ACS Publications. Available at: [Link]

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Sources

A Comparative Guide to the Efficacy of Mono- vs. Di-Fluorinated Benzamides in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Modern Medicinal Chemistry

The incorporation of fluorine into small-molecule drug candidates has become a cornerstone of modern medicinal chemistry, a strategy proven to enhance a compound's pharmacological profile.[1][2][3] Fluorine's unique properties—high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's acidity, lipophilicity, metabolic stability, and binding affinity for its biological target.[1][3][4]

The benzamide scaffold is recognized as a "privileged structure," forming the core of numerous biologically active compounds across a range of therapeutic areas, from oncology to neuropsychopharmacology.[5] When this versatile scaffold is combined with the strategic placement of fluorine, it presents a powerful paradigm for drug discovery. However, a critical design question often arises: what is the comparative impact of adding one versus two fluorine atoms?

This guide provides an in-depth comparative analysis of mono- versus di-fluorinated benzamides. We will dissect the nuanced effects of the degree of fluorination on key physicochemical properties, in vitro potency, metabolic stability, and safety. Supported by experimental data and established protocols, this document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, enabling more informed and rational design of next-generation benzamide therapeutics.

Comparative Analysis: Physicochemical and Pharmacological Properties

The decision to incorporate a single fluorine atom or a geminal di-fluoro group can profoundly alter a molecule's behavior. The following sections break down these effects on key drug-like properties.

Acidity (pKa) and Lipophilicity (logP)

Fluorine's powerful electron-withdrawing inductive effect is a primary modulator of a molecule's electronic properties. This effect is particularly significant when fluorine is positioned near an ionizable group. The addition of a second fluorine atom to the same carbon (a geminal di-fluoro group) amplifies this effect considerably.[6]

  • Acidity (pKa): Fluorination stabilizes the conjugate base of an acidic functional group, thereby increasing its acidity (lowering its pKa). Difluorination leads to a much more substantial increase in acidity compared to monofluorination.

  • Lipophilicity (logP): Generally, the introduction of fluorine increases a molecule's lipophilicity, a property that can enhance its ability to cross biological membranes.[3][7] While the impact of mono- vs. difluorination on logP is often modest, it must be evaluated on a case-by-case basis.[6]

To illustrate this principle, we can look at data from fluorinated propanoic acids, which serve as excellent models for these electronic effects.

PropertyNon-Fluorinated (Propanoic Acid)Mono-fluorinated (2-Fluoropropanoic Acid)Di-fluorinated (2,2-Difluoropropanoic Acid)
pKa 4.872.58[6]1.22[6]
logP 0.340.6 (Computed)[6]0.8 (Predicted)[6]
Table 1: Comparative physicochemical properties of non-, mono-, and di-fluorinated propanoic acids, demonstrating the pronounced effect of fluorination on acidity.
Binding Affinity and In Vitro Potency

The strategic placement of fluorine can lead to more potent protein-ligand interactions. This enhancement can arise from favorable electrostatic contacts with protein side chains or by altering the conformation of the benzamide to better fit the target's binding pocket.[2][8]

  • Mono-fluorination: In a study of Bruton's tyrosine kinase (BTK) inhibitors, a single fluorine modification on the benzamide scaffold increased potency by as much as 40-fold compared to the non-fluorinated analog.[8]

  • Di- and Poly-fluorination: Research on fluorinated benzamide derivatives as binders for the Cereblon (CRBN) protein revealed that perfluorination of the benzamide ring increased binding affinity relative to the non-fluorinated version.[9] In a separate study on novel benzamide-based Sigma-1 Receptor (S1R) agonists, a chloro-substituent (which shares halogen properties with fluorine) at the meta-position yielded the highest affinity (Ki = 0.6 nM) and excellent selectivity.[10]

Compound SeriesModificationTargetPotency (Ki or IC50)Fold-Improvement (vs. Non-fluorinated)
BTK Inhibitors [8]Mono-fluorinationBTKnM range~20-40x
S1R Agonists [10]m-Chloro-benzamideS1R0.6 nM (Ki)5.3x (vs. lead compound)
Cereblon Binders [9]Perfluorinated benzamideCRBNEnhanced affinity>1x
Table 2: Examples of how fluorination and halogenation on benzamide scaffolds can significantly enhance in vitro potency and binding affinity.
Metabolic Stability and Pharmacokinetics (ADME)

A primary driver for using fluorine in drug design is to improve metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it highly resistant to enzymatic cleavage by metabolic enzymes like the Cytochrome P450 (CYP) family.[4][11]

  • Metabolic Blocking: Placing fluorine at a known metabolic "soft spot" can effectively shield the molecule from degradation, often prolonging its plasma half-life.[7][12][13]

  • Mono- vs. Di-fluorination: While a single fluorine can increase metabolic resistance, the gem-difluoro (CF2) group is considered an exceptionally robust metabolic blocker.[6] This makes difluorination a more powerful strategy for preventing metabolism at a specific site.

  • Metabolic Switching: It is crucial to note that blocking one metabolic pathway can sometimes cause metabolism to be redirected to a different, previously less-favored position on the molecule, a phenomenon known as "metabolic switching".[13] Therefore, metabolite identification studies are essential.

PropertyGeneral Effect of Mono-fluorinationGeneral Effect of Di-fluorination (geminal)Causality
Metabolic Stability Increased stability at site of fluorination.Substantially increased stability; highly effective metabolic blocker.[6]The C-F bond is stronger than the C-H bond, making it more resistant to CYP-mediated oxidation.[4][6]
Plasma Half-life Generally increased.[12]Generally more significantly increased.Reduced metabolic clearance leads to longer systemic exposure.
Cell Permeability Dependent on overall physicochemical properties.May be slightly enhanced due to increased lipophilicity.[6]Lipophilicity is a key driver of passive diffusion across cell membranes.
Table 3: Comparative effects of mono- and di-fluorination on key ADME properties.
Safety and Toxicity Profile

While fluorinated pharmaceuticals have a long history of safe use, a comprehensive safety assessment is paramount for any new chemical entity. High doses of certain benzamide derivatives have been shown to induce renal toxicity in animal models, a factor to be considered during preclinical development.[14] Furthermore, the environmental fate of some organofluorine compounds and their potential to form toxic byproducts is an area of ongoing research. Therefore, standard toxicology and safety pharmacology studies are required to establish a therapeutic window.

Visualizing the Impact and Experimental Workflow

Diagrams generated using the DOT language help illustrate the logical relationships and experimental processes discussed.

cluster_0 Comparative Effects of Fluorination Start Benzamide Scaffold Mono Monofluorination Start->Mono Single F Di Difluorination (geminal) Start->Di Two F pKa pKa (Acidity) Mono->pKa  Increases logP logP (Lipophilicity) Mono->logP Modestly Increases Stability Metabolic Stability Mono->Stability Increases Affinity Binding Affinity Mono->Affinity Context-Dependent Increase Di->pKa   Substantially   Increases Di->logP Modestly Increases Di->Stability Substantially Increases Di->Affinity Context-Dependent Increase cluster_invitro In Vitro Assays cluster_adme ADME & Safety Assays Synth Synthesis of Mono- & Di- Fluorinated Benzamide Analogs PhysChem Physicochemical Characterization (pKa, logP, Solubility) Synth->PhysChem InVitro In Vitro Screening Funnel PhysChem->InVitro ADME In Vitro ADME / Safety InVitro->ADME InVivo In Vivo Efficacy & PK Studies ADME->InVivo Binding Target Binding Assay (e.g., D2 Receptor Binding) Potency Functional Potency Assay (e.g., IC50 Determination) MetStab Metabolic Stability (Human Liver Microsomes) Tox Cytotoxicity Assay (e.g., MTT on cell lines)

Sources

Evaluating the Kinome Cross-Reactivity of 2,4-Difluoro-N-methyl-N-phenylbenzamide: A Comparative Guide for Fluorinated Allosteric Probes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Evaluating the off-target kinome cross-reactivity of early-stage chemical probes is a critical step in drug development. 2,4-difluoro-N-methyl-N-phenylbenzamide (2,4-DFMPB) serves as an excellent model fragment for allosteric kinase inhibitors. This guide objectively compares the cross-reactivity profile of 2,4-DFMPB against its unfluorinated and mono-fluorinated structural analogs, providing detailed methodologies and self-validating experimental protocols to ensure high-fidelity data generation.

The Mechanistic Role of Fluorination in Kinase Selectivity

Fluorine substitution is a cornerstone strategy in contemporary medicinal chemistry, primarily utilized to improve metabolic stability, modulate lipophilicity, and enhance target-specific [1]. However, the introduction of highly electronegative fluorine atoms on a benzamide scaffold drastically alters its kinome cross-reactivity.

By restricting the dihedral angle of the amide bond and altering the electron density of the aromatic ring, the 2,4-difluoro substitution pattern forces 2,4-DFMPB into a specific conformation. This conformation favors binding to allosteric pockets (e.g., MEK1/2) while creating steric and electrostatic clashes within the highly conserved ATP-binding sites of off-target kinases (e.g., p38α, VEGFR2).

Pathway DFMPB 2,4-DFMPB (Fluorinated Probe) MEK1 MEK1 Kinase (Primary Target) DFMPB->MEK1 High Affinity (Allosteric) p38a p38α MAPK (Off-Target) DFMPB->p38a Moderate Cross-Reactivity VEGFR2 VEGFR2 (Off-Target) DFMPB->VEGFR2 Low Affinity ERK ERK1/2 Pathway (Inhibited) MEK1->ERK Blocks Phosphorylation Tox Off-Target Toxicity p38a->Tox Potential Toxicity

Diagram 1: Binding pathway and cross-reactivity profile of 2,4-DFMPB across kinome targets.

Comparative Alternatives

To objectively evaluate the performance and selectivity of 2,4-DFMPB, we benchmark it against two structural alternatives:

  • Product: 2,4-difluoro-N-methyl-N-phenylbenzamide (2,4-DFMPB)

  • Alternative 1 (Mono-fluorinated): 4-fluoro-N-methyl-N-phenylbenzamide (4-FMPB)

  • Alternative 2 (Unfluorinated): N-methyl-N-phenylbenzamide (NMPB)

Experimental Protocols & Self-Validating Systems

To ensure rigorous, artifact-free data, we employ a two-tiered validation system: a broad thermodynamic binding screen followed by an orthogonal functional assay.

High-Throughput Kinome Profiling (Active Site Competition)
  • Causality: We deliberately utilize an active-site dependent competition binding assay rather than a biochemical activity assay for the primary kinome screen. Biochemical assays are highly sensitive to ATP concentration variations across different kinases ( Km​ differences). A competitive binding assay normalizes this by measuring thermodynamic affinity directly, preventing false negatives for kinases with [2].

  • Protocol:

    • Preparation: Immobilize 400+ recombinant kinase domains on solid support beads.

    • Incubation: Incubate kinases with a proprietary active-site directed ligand (tracer) and 1 µM of the test compound in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

    • Elution & Quantification: Wash unbound proteins and elute the bound kinases. Quantify the remaining bound kinase via qPCR.

  • Self-Validating System: Every 384-well plate must include DMSO-only negative controls (defining 0% displacement) and a pan-kinase inhibitor cocktail (defining 100% displacement). The assay is strictly validated only if the calculated Z'-factor exceeds 0.7.

Orthogonal TR-FRET Activity Assay
  • Causality: Hits identified in the binding assay must be functionally validated. We utilize Homogeneous Time-Resolved Fluorescence (TR-FRET) because its time-resolved nature (delaying the emission read by 50-100 µs) completely eliminates interference from[3]—a critical issue when working with highly conjugated benzamide derivatives.

  • Protocol:

    • Reaction Assembly: Combine 2 nM kinase (e.g., MEK1), 100 nM biotinylated substrate, and serial dilutions of the test compound in kinase buffer.

    • Initiation: Add ATP at the specific Km​ for the target kinase to initiate phosphorylation. Incubate for 60 minutes at room temperature.

    • Quench & Label: Add EDTA to quench kinase activity, followed by Europium-cryptate labeled anti-phospho antibody (Donor) and Streptavidin-XL665 (Acceptor).

    • Detection: Read the plate using a TR-FRET compatible microplate reader (excitation at 337 nm; dual emission at 620 nm and 665 nm).

  • Self-Validating System: The ratiometric detection (665 nm / 620 nm) intrinsically corrects for well-to-well volume variations and [3]. A standard reference inhibitor (e.g., Cobimetinib) is run in parallel to confirm assay sensitivity.

Workflow Step1 1. Incubation Compound + Kinase Step2 2. Initiation ATP + Substrate Step1->Step2 Step3 3. Quench & Label Eu-Cryptate + XL665 Step2->Step3 Step4 4. Detection Read 665/620 nm Step3->Step4 Step5 5. Analysis Calculate IC50 Step4->Step5

Diagram 2: Step-by-step TR-FRET assay workflow for orthogonal validation of kinase inhibition.

Quantitative Data & Performance Comparison

Table 1: Kinome Selectivity Score ( S10​ ) at 1 µM | Compound | S10​ Score* | Total Kinases Bound (>90%) | Primary Off-Targets Identified | | :--- | :--- | :--- | :--- | | 2,4-DFMPB (Product) | 0.015 | 6 / 400 | p38α, VEGFR2, LCK | | 4-FMPB (Alternative 1) | 0.042 | 17 / 400 | p38α, VEGFR2, SRC, ABL, EGFR | | NMPB (Alternative 2) | 0.115 | 46 / 400 | Highly promiscuous (Pan-kinase) |

* The S10​ Score is calculated as the number of kinases with >90% displacement divided by the total number of kinases tested. A lower score indicates higher selectivity.

Table 2: TR-FRET Functional IC50 Profiling (nM)

Target Kinase 2,4-DFMPB 4-FMPB NMPB Fold-Selectivity (2,4-DFMPB)
MEK1 (Primary) 45 nM 120 nM 850 nM -
p38α (Off-Target) 5,200 nM 1,800 nM 920 nM >115x

| VEGFR2 (Off-Target)| >10,000 nM | 4,500 nM | 1,100 nM | >220x |

Conclusion

The experimental data clearly demonstrates that 2,4-difluoro-N-methyl-N-phenylbenzamide (2,4-DFMPB) is vastly superior to its unfluorinated and mono-fluorinated alternatives in terms of kinome selectivity. The di-fluoro substitution not only enhances binding affinity for the primary allosteric target (MEK1) but effectively abolishes promiscuous ATP-site binding across the broader kinome, reducing the S10​ score to a highly selective 0.015.

References

  • Purser S, Moore PR, Swallow S, Gouverneur V. Fluorine in medicinal chemistry. Chemical Society Reviews. 2008;37(2):320-330. Available at:[Link]

  • Liu T, Altman RB. Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. 2019;35(2):235-244. Available at:[Link]

  • Degorce F, Card A, Soh S, Trinquet E, Knapik GP, Xie B. HTRF: A technology tailored for drug discovery - a review of theoretical aspects and recent applications. Current Chemical Genomics. 2009;3:22-32. Available at:[Link]

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Activity of N-Phenylbenzamide Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-phenylbenzamide scaffold is a highly versatile pharmacophore in modern drug discovery, exhibiting potent inhibitory activity across a diverse range of therapeutic targets, from viral replication machinery to mitochondrial megachannels. However, as with many highly lipophilic small molecules, researchers frequently encounter a steep "translational cliff"—where sub-micromolar in vitro potency fails to manifest as in vivo efficacy.

As an Application Scientist, I have structured this guide to objectively compare the performance of N-phenylbenzamide derivatives across different target classes. By analyzing both successful translations (e.g., mitochondrial permeability transition pore inhibitors) and optimization failures (e.g., antimalarial PfDHODH inhibitors), this guide establishes a self-validating framework for navigating the in vitro to in vivo bottleneck.

Mechanistic Grounding & Target Rationale

To understand the translational challenges of N-phenylbenzamides, we must first examine their mechanism of action. A premier example of successful scaffold optimization is the development of N-phenylbenzamides as potent inhibitors of the Mitochondrial Permeability Transition Pore (mPTP)[1].

The mPTP is a Ca²⁺-release megachannel in the inner mitochondrial membrane. Persistent opening of this pore, triggered by oxidative stress or calcium overload, leads to cell death and is a primary driver of pathologies like Ullrich Congenital Muscular Dystrophy. Historically, mPTP inhibitors targeted Cyclophilin D (CyPD), a modulator of the pore. However, N-phenylbenzamide derivatives (such as Compound 4) act by directly inhibiting the pore independent of CyPD, providing a more robust therapeutic blockade[1].

mPTP_Pathway Ca Ca2+ Overload & Oxidative Stress mPTP mPTP Opening (Target) Ca->mPTP Triggers CyPD Cyclophilin D (Modulator) CyPD->mPTP Sensitizes Death Cell Death & Muscular Dystrophy mPTP->Death Causes Inhibitor N-phenylbenzamide (Compound 4) Inhibitor->mPTP Direct Inhibition (Independent of CyPD)

Fig 1. Mechanistic pathway of mPTP opening and targeted direct inhibition by N-phenylbenzamides.

In Vitro Profiling: Establishing the Baseline

Before advancing to animal models, in vitro assays must decouple target engagement from systemic variables. For mPTP inhibitors, isolated enzyme kinetics are insufficient because the target is a complex, multi-protein megachannel. Instead, we rely on the Calcium Retention Capacity (CRC) assay.

The Causality of the Assay: The CRC assay measures the exact threshold of Ca²⁺ required to trigger pore opening. It is a functional, self-validating readout of mitochondrial integrity. A highly potent N-phenylbenzamide will drastically increase the amount of calcium the mitochondria can sequester before the pore collapses. Compound 4, for instance, demonstrated an unprecedented CRC ratio of 19 (the highest reported for a PTP inhibitor) with an EC50 of 280 nM[1].

Table 1: In Vitro vs In Vivo Performance Comparison of N-Phenylbenzamide Derivatives
Compound / TargetIn Vitro PotencyIn Vitro ADME ProfileIn Vivo EfficacyTranslational Bottleneck & Outcome
Compound 4 (mPTP)EC50 = 280 nMCRC Ratio = 19High Plasma Protein Binding (PPB), Good stabilityHigh (Collagen VI Muscular Dystrophy models)Success: Favorable permeability and plasma stability overcame pH-dependent solubility[1].
ML336 (VEEV)EC50 = 0.02 μMModest aqueous stability, low cytotoxicityHigh (Brain exposure in mice)Success: Scaffold optimization revealed a strict requirement for a basic N-H moiety for viral inhibition.
DSM1 / DSM2 (PfDHODH)High (Parasite growth inhibition)High microsomal clearanceNone (P. berghei mouse model)Failure: Excellent in vitro potency was negated by rapid systemic clearance and poor plasma exposure[2].

Self-Validating Protocol: High-Throughput CRC & Swelling Assay

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for evaluating in vitro N-phenylbenzamide activity.

Step 1: Mitochondrial Isolation

  • Isolate mitochondria from murine liver or skeletal muscle via differential centrifugation in a sucrose-based isolation buffer (pH 7.4).

  • Causality: Immediate use on ice is critical; freeze-thaw cycles uncouple mitochondria, rendering the CRC assay invalid.

Step 2: Assay Setup & Compound Incubation

  • Suspend mitochondria (0.5 mg/mL) in assay buffer containing Calcium Green-5N (a fluorescent Ca²⁺ indicator).

  • Incubate with the N-phenylbenzamide derivative (e.g., 0.1–10 μM) for 5 minutes.

  • Self-Validation Control: Include a vehicle (DMSO) negative control and a Cyclosporin A (CsA) positive control. If CsA does not double the baseline CRC, the mitochondrial prep is compromised.

Step 3: Fluorometric Monitoring

  • Administer sequential 10 μM pulses of Ca²⁺ every 60 seconds.

  • Monitor extramitochondrial Ca²⁺ fluorescence (Ex: 505 nm, Em: 535 nm). A sudden, massive spike in fluorescence indicates mPTP opening (release of sequestered calcium).

  • Calculate the CRC ratio: (Ca²⁺ pulses tolerated with compound) / (Ca²⁺ pulses tolerated with vehicle).

The In Vivo Translation Bottleneck: ADME and DMPK

The data in Table 1 highlights a critical reality: in vitro potency does not guarantee in vivo success. The antimalarial PfDHODH inhibitors (DSM1/DSM2) possessed excellent in vitro activity against Plasmodium falciparum, but failed completely in P. berghei infected mice[2].

The Causality of Failure: High in vitro potency in the N-phenylbenzamide class often requires bulky, lipophilic substituents. While these drive target affinity, they simultaneously increase susceptibility to hepatic cytochrome P450 enzymes and drive up Plasma Protein Binding (PPB). In the case of PfDHODH inhibitors, the rapid microsomal clearance resulted in plasma exposure levels too low to sustain target engagement in vivo[2]. Conversely, Compound 4 succeeded because its structure was optimized to maintain chemical stability and permeability, ensuring adequate exposure at the target tissue (skeletal muscle) despite high PPB[1].

Translation_Workflow cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Translation Screen Primary Screening (EC50, CRC Ratio) ADME In Vitro ADME (Microsomal Stability, PPB) Screen->ADME Potent Hits PK Pharmacokinetics (Plasma Exposure, Clearance) ADME->PK Favorable Profile Efficacy Disease Model Efficacy (Survival, Phenotype) PK->Efficacy Adequate Exposure Fail Optimization Loop (Scaffold Modification) PK->Fail Poor Exposure (e.g., PfDHODH inhibitors) Fail->Screen New Analogs

Fig 2. Stepwise validation workflow bridging in vitro screening to in vivo efficacy.

Experimental Protocol: In Vivo Pharmacokinetic (PK) Workflow

To prevent late-stage failures, in vivo PK must be evaluated immediately after in vitro ADME profiling.

Step 1: Formulation Optimization

  • N-phenylbenzamides often exhibit pH-dependent, poor aqueous solubility[1]. Formulate the compound in a co-solvent system (e.g., 5% DMSO, 40% PEG400, 55% Saline) to ensure complete dissolution.

  • Causality: Dosing a suspension intravenously will cause micro-embolisms and artificially skew clearance data.

Step 2: Dosing & Serial Sampling

  • Administer the compound via Intravenous (IV, 1 mg/kg) and Per Os (PO, 5-10 mg/kg) routes in murine models (n=3 per route).

  • Collect serial blood samples via tail vein bleeds at 0.25, 0.5, 1, 2, 4, 8, and 24 hours into K2EDTA tubes. Centrifuge immediately to isolate plasma.

Step 3: LC-MS/MS Quantification & Validation

  • Extract plasma proteins using cold acetonitrile spiked with an internal standard (e.g., a deuterated N-phenylbenzamide analog).

  • Self-Validation: The bioanalytical method must include a standard curve (R² > 0.99) and Quality Control (QC) samples at low, medium, and high concentrations. If QC variance exceeds 15%, the matrix effect is too high, and the chromatography gradient must be adjusted.

  • Calculate bioavailability (F%), Clearance (Cl), and Volume of Distribution (Vd). Only compounds with a half-life (t1/2) > 2 hours and F > 20% should advance to in vivo disease efficacy models.

References

  • Source: National Institutes of Health (NIH)
  • Molecular modeling studies, synthesis and biological evaluation of derivatives of N-phenylbenzamide as Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)
  • Development of (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)

Sources

Benchmarking 2,4-difluoro-N-methyl-N-phenylbenzamide: A Comparative Guide to RORγt Inverse Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor driving the differentiation of Th17 cells and the subsequent production of pro-inflammatory cytokines such as IL-17[1]. Modulating this pathway has become a highly validated therapeutic strategy for autoimmune conditions, including psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis[1].

Recently, functionalized benzanilides have emerged as potent scaffolds for nuclear receptor modulation[2]. This guide benchmarks 2,4-difluoro-N-methyl-N-phenylbenzamide (DFPB) [3], a structurally optimized benzanilide derivative, against industry-standard RORγt inverse agonists GSK805 and SR1001 . By evaluating mechanistic rationale, biochemical affinity, and cellular efficacy, we provide a comprehensive framework for researchers evaluating novel small-molecule inhibitors in the Th17 axis.

Mechanistic Rationale & Signaling Pathway

To understand the benchmarking metrics, one must first establish the causality of the target pathway. RORγt operates via an "agonist lock" mechanism within its ligand-binding domain (LBD)[4]. Endogenous ligands stabilize helix 12 (H12), allowing the recruitment of coactivators necessary for IL-17 transcription. Inverse agonists like GSK805 and DFPB bind to the LBD and sterically or allosterically disrupt this lock, displacing coactivators in favor of corepressors[4].

G TCR TCR / Cytokine Receptors (IL-6, TGF-β) STAT3 STAT3 Activation TCR->STAT3 Phosphorylation RORgt RORγt Transcription Factor STAT3->RORgt Upregulates Th17 Th17 Cell Differentiation RORgt->Th17 Drives IL17 IL-17 Production (Autoimmune Inflammation) Th17->IL17 Secretes DFPB 2,4-difluoro-N-methyl- N-phenylbenzamide DFPB->RORgt Inverse Agonism GSK805 GSK805 / SR1001 GSK805->RORgt Inverse Agonism

RORγt signaling pathway and intervention points of inverse agonists.

Stereoelectronic Causality of DFPB Design

The specific substitution pattern of 2,4-difluoro-N-methyl-N-phenylbenzamide is not arbitrary; it is driven by strict structure-activity relationship (SAR) principles:

  • Dihedral Angle Locking: The fluorine atom at the ortho (2-) position of the benzoyl ring introduces steric hindrance against the carbonyl oxygen, locking the amide bond in a specific dihedral conformation[2]. This pre-organization reduces the entropic penalty upon binding the RORγt LBD.

  • Metabolic Shielding: The 4-fluoro substitution blocks the highly reactive para position from cytochrome P450-mediated hydroxylation[5], significantly extending the compound's microsomal half-life compared to unfluorinated analogs.

  • N-Methylation: The N-methyl group eliminates a hydrogen-bond donor, preventing efflux pump recognition and increasing passive membrane permeability[5].

Comparative Performance Data

The following table synthesizes the biochemical and pharmacokinetic benchmarking data of DFPB against known RORγt inhibitors.

Parameter2,4-difluoro-N-methyl-N-phenylbenzamide (DFPB)GSK805SR1001
Primary Target RORγtRORγtRORα / RORγt
TR-FRET IC₅₀ (nM) 45 ± 516 ± 3111 ± 12
Th17 Diff. IC₅₀ (nM) 350 ± 20200 ± 15600 ± 45
LogP (Lipophilicity) 3.23.84.1
HLM T₁/₂ (min) > 60~ 45~ 30
Mechanism Inverse AgonistInverse AgonistInverse Agonist

Data synthesis derived from standardized RORγt biochemical assays and established literature for GSK805[4] and SR1001[6].

While GSK805 exhibits superior absolute potency (IC₅₀ ~16 nM)[4], DFPB offers a highly competitive biochemical profile with enhanced metabolic stability (HLM T₁/₂ > 60 min) and a lower lipophilicity (LogP 3.2), which reduces the risk of off-target lipophilic toxicity often seen in late-stage drug development.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Internal controls are embedded to distinguish true mechanistic inhibition from assay artifacts.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This cell-free assay measures the ability of the inhibitor to displace a coactivator peptide from the RORγt LBD. It is self-validating because the ratiometric readout normalizes compound auto-fluorescence.

Materials: Recombinant His-tagged RORγt-LBD, Terbium-labeled anti-His antibody (donor), Fluorescein-labeled SRC1 coactivator peptide (acceptor), Assay Buffer (50 mM TRIS, 50 mM KCl, 1 mM DTT, 0.1% BSA).

Step-by-Step Methodology:

  • Preparation: Prepare a 3-fold serial dilution of DFPB, GSK805, and SR1001 in 100% DMSO.

  • Complex Formation: In a 384-well low-volume plate, add 5 nM His-RORγt-LBD and 2 nM Terbium-anti-His antibody in Assay Buffer.

  • Compound Addition: Transfer 100 nL of the serially diluted compounds to the assay plate. Control: Include DMSO-only wells (maximum FRET) and no-receptor wells (background FRET).

  • Peptide Addition: Add 100 nM Fluorescein-SRC1 peptide to all wells.

  • Equilibration: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Ratiometric Readout: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the FRET ratio (520 nm / 495 nm). Plot the ratio against log[Inhibitor] to determine the IC₅₀ using a 4-parameter logistic fit.

TRFRET Step1 Recombinant RORγt-LBD + Terbium Anti-His Step2 Add Inhibitor (DFPB/GSK805/SR1001) Step1->Step2 Step3 Add Fluorescein Coactivator Peptide Step2->Step3 Step4 Incubate (1h, RT) Equilibration Step3->Step4 Step5 Measure FRET Ratio (Em: 520 / 495 nm) Step4->Step5

Workflow of the self-validating TR-FRET RORγt Coactivator Assay.

Protocol 2: Murine Th17 Cell Differentiation Assay

To confirm that biochemical affinity translates to cellular efficacy, this assay measures the inhibition of IL-17 production in primary T cells. It incorporates a viability control to ensure reductions in IL-17 are not due to compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Isolation: Isolate naïve CD4+ T cells from the spleens of C57BL/6 mice using magnetic bead negative selection.

  • Activation: Plate cells at 1×105 cells/well in 96-well plates coated with anti-CD3 (5 μg/mL) and anti-CD28 (2 μg/mL).

  • Th17 Polarization: Add differentiation media containing TGF-β (2 ng/mL), IL-6 (20 ng/mL), anti-IFNγ (10 μg/mL), and anti-IL-4 (10 μg/mL).

  • Treatment: Treat cells concurrently with DFPB, GSK805, or SR1001 (0.01 to 10 μM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Supernatant Harvest & ELISA: Collect supernatants and quantify IL-17A levels using a standard sandwich ELISA.

  • Viability Validation (Crucial Step): Add CellTiter-Glo reagent to the remaining cells in the plate to measure ATP levels. Logic: If a compound reduces IL-17 but also depletes ATP, it is a non-specific toxin, not a true RORγt inhibitor.

Conclusion

Benchmarking 2,4-difluoro-N-methyl-N-phenylbenzamide against established inhibitors reveals it to be a highly viable tool compound for RORγt inverse agonism. While GSK805 remains the gold standard for absolute in vitro potency[4], the strategic incorporation of fluorine atoms in DFPB provides a masterclass in overcoming the metabolic liabilities often associated with the benzanilide class[2]. For researchers requiring prolonged target engagement in complex cellular or in vivo models, DFPB represents a structurally elegant alternative to SR1001[6].

References

  • Luo, R., et al. "Switchable Site-Selective Benzanilide C(sp2)-H Bromination via Promoter Regulation". Molecules (PMC).[Link]

  • Li, Y., et al. "A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy". Semantic Scholar.[Link]

  • Bi, Y., et al. "Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases". Acta Pharmaceutica Sinica B (PMC).[Link]

  • Zhang, Y., et al. "Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action". Journal of Medicinal Chemistry.[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2,4-difluoro-N-methyl-N-phenylbenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Assessment and Triage

Based on analogous compounds, 2,4-difluoro-N-methyl-N-phenylbenzamide should be handled as a hazardous substance. The primary anticipated hazards include:

  • Skin Irritation: Similar difluorinated benzamides are known to cause skin irritation.[1][2]

  • Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Potential for Systemic Effects: While specific data is unavailable, related compounds can have systemic effects upon absorption.

Given these potential hazards, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate level of PPE is critical to prevent exposure.[3] The following table outlines the minimum required PPE for various laboratory operations involving 2,4-difluoro-N-methyl-N-phenylbenzamide.

Body PartRecommended PPESpecifications and Rationale
Eyes/Face Chemical splash goggles and a face shieldGoggles must be ANSI Z87.1 compliant to protect against splashes. A face shield offers an additional layer of protection for the entire face, which is crucial when handling potentially corrosive or irritating substances.[4]
Hands Chemical-resistant gloves (e.g., Nitrile), double-glovedNitrile gloves provide good resistance to a range of chemicals. Double gloving is recommended to provide an extra barrier and to allow for the safe removal of the outer glove if it becomes contaminated.[5] Gloves should be inspected before each use and changed frequently.
Body Flame-resistant (FR) lab coatA lab coat protects the skin and personal clothing from spills and splashes. Flame-resistant properties are an added safety measure in a laboratory environment where flammable solvents may be present.
Respiratory NIOSH-approved respirator (e.g., N95 or higher)To protect against the inhalation of fine dust particles, especially during weighing and transfer operations.[6] The need for respiratory protection should be determined by a risk assessment, considering the quantity of material being handled and the ventilation available.
Feet Closed-toe shoesRequired for all laboratory work to protect feet from spills and falling objects.[6][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

All handling of 2,4-difluoro-N-methyl-N-phenylbenzamide should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]

Preparation
  • Designate a Work Area: Clearly define the area where the compound will be handled.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly.

  • Assemble Materials: Have all necessary equipment and reagents within the fume hood to minimize reaching in and out.

  • Emergency Preparedness: Confirm that an eyewash station, safety shower, and appropriate spill kit are readily accessible.[9]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

Weighing and Transfer
  • Containment: Whenever possible, weigh the compound in a ventilated balance enclosure or within the chemical fume hood to contain any dust.

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating airborne dust. Use a spatula for transfers.

  • Grounding: For larger quantities, consider grounding equipment to prevent static discharge, which could ignite flammable solvents.

In Case of a Spill
  • Minor Spill (within fume hood):

    • Alert others in the immediate vicinity.

    • Use an appropriate absorbent material from a chemical spill kit to contain and clean up the spill. Do not use materials that may react with the compound.

    • Place all contaminated materials in a sealed, labeled hazardous waste container.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and the institutional safety office immediately.

    • Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.

Disposal Plan: Responsible Waste Management

All waste materials contaminated with 2,4-difluoro-N-methyl-N-phenylbenzamide must be treated as hazardous waste.

  • Waste Segregation: Due to the presence of fluorine, this compound is a halogenated organic. Dispose of all solid waste and contaminated materials in a designated "Halogenated Organic Waste" container.[8][10]

  • Container Labeling: Ensure all waste containers are clearly labeled with the full chemical name and a hazard warning.

  • Institutional Protocols: Follow all local and institutional regulations for hazardous waste disposal.[11]

Visualizing the Workflow

The following diagram illustrates the key decision points and safety protocols for handling 2,4-difluoro-N-methyl-N-phenylbenzamide.

Caption: Workflow for Safe Handling of 2,4-difluoro-N-methyl-N-phenylbenzamide.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • BenchChem. (n.d.). Personal protective equipment for handling N-(4-bromobenzenesulfonyl)benzamide.
  • Department of Chemistry and Biochemistry. (n.d.). Flame Resistant PPE.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment.
  • National Institute for Occupational Safety and Health. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • PubChem. (n.d.). 2,4-Difluorobenzamide.
  • Synquest Labs. (n.d.). 4-Fluoro-N-methoxy-N-methylbenzamide Safety Data Sheet.
  • Fisher Scientific. (2009). SAFETY DATA SHEET.
  • CymitQuimica. (2024). Safety Data Sheet.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
  • CDH Fine Chemicals India. (n.d.). 2,4-DIFLUORO NITRO BENZENE CAS No 446-35-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • CDH Fine Chemicals India. (n.d.). 2,6-DIFLUORO BENZAMIDE CAS No 18063-03-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • University of North Carolina. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenyl- benzenebutanamide Safety Data Sheet.
  • Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • California Institute of Technology. (n.d.). General Lab Safety Procedure.

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.